molecular formula C13H20N2O B2370542 1-[2-(4-Methoxyphenyl)ethyl]piperazine CAS No. 55455-94-2

1-[2-(4-Methoxyphenyl)ethyl]piperazine

Número de catálogo: B2370542
Número CAS: 55455-94-2
Peso molecular: 220.316
Clave InChI: AEKYWULYABXXHF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-[2-(4-Methoxyphenyl)ethyl]piperazine (Molecular Formula: C13H20N2O2, Molecular Weight: 236.31 g/mol) is a high-purity chemical compound intended for research and investigative use only. It is not intended for diagnostic or therapeutic applications. The piperazine moiety is a privileged structure in medicinal chemistry, recognized as a biologically active scaffold associated with a wide spectrum of pharmacological activities . Researchers value this core structure for developing novel bioactive molecules due to its favorable physicochemical properties and ability to interact with multiple biological targets. Piperazine derivatives are frequently investigated in neuroscience research for their affinity for central nervous system receptors. Structurally similar compounds have been studied for their interactions with key neurotransmitter receptors, such as serotonin (5-HT) and dopamine receptors, which are primary targets for investigating psychiatric and neurological disorders . Furthermore, piperazine-based compounds are explored in oncology research. Recent studies on novel piperazine derivatives have demonstrated their potential as anticancer agents by inducing apoptosis in cancer cell lines through the intrinsic mitochondrial pathway, highlighting the scaffold's relevance in developing new chemotherapeutic strategies . This compound serves as a versatile building block for chemical synthesis and a key intermediate for pharmaceutical development across these research domains. All materials are strictly for research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-[2-(4-methoxyphenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-16-13-4-2-12(3-5-13)6-9-15-10-7-14-8-11-15/h2-5,14H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKYWULYABXXHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Biological Versatility of Piperazine Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its conformational flexibility and ability to engage in various molecular interactions, have cemented its role in the development of a wide array of therapeutic agents. This in-depth technical guide provides a comprehensive overview of the diverse biological activities of piperazine derivatives, with a focus on their applications in oncology, neuroscience, and infectious diseases. We will delve into the molecular mechanisms underpinning these activities and provide detailed, field-proven experimental protocols for their evaluation, empowering researchers and drug development professionals to effectively harness the therapeutic potential of this remarkable heterocyclic core.

The Piperazine Scaffold: A Foundation for Diverse Biological Activity

The prevalence of the piperazine moiety in numerous FDA-approved drugs is a testament to its favorable pharmacokinetic and pharmacodynamic properties. The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of a molecule's size, shape, lipophilicity, and hydrogen bonding capacity. This structural versatility enables piperazine derivatives to interact with a broad spectrum of biological targets, including G-protein coupled receptors (GPCRs), kinases, and enzymes, leading to a wide range of pharmacological effects.[1][2]

Anticancer Activity of Piperazine Derivatives

The fight against cancer has seen the emergence of numerous piperazine-containing compounds with potent antiproliferative and cytotoxic activities.[3][4] These derivatives exert their effects through various mechanisms, often by targeting key signaling pathways involved in cell growth, survival, and proliferation.

Mechanism of Action: Targeting the PI3K/Akt Signaling Pathway

A significant number of anticancer piperazine derivatives function as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[5][6] This pathway is a critical regulator of cell survival and proliferation and is frequently dysregulated in many types of cancer.[5] By inhibiting key components of this pathway, such as PI3K or Akt, these compounds can induce apoptosis and halt the cell cycle in cancer cells.[4][7]

Signaling Pathway Diagram: The PI3K/Akt Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation BAD BAD Akt->BAD Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Apoptosis Apoptosis BAD->Apoptosis MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Piperazine Derivatives Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan with DMSO Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: A streamlined workflow for determining the in vitro cytotoxicity of piperazine derivatives using the MTT assay.

Experimental Protocol: In Vivo Antitumor Efficacy Study

Principle: To evaluate the ability of a piperazine derivative to inhibit tumor growth in a living organism, typically in a mouse xenograft or syngeneic model. [8][9] Step-by-Step Methodology:

  • Animal Model Selection: Choose an appropriate mouse model (e.g., immunodeficient mice for human tumor xenografts or immunocompetent mice for syngeneic tumors).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers every 2-3 days.

  • Treatment Initiation: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the piperazine derivative and control treatments (vehicle, standard-of-care drug) via an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.

  • Data Collection: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo efficacy of the compound.

Self-Validating System:

  • Vehicle Control: The tumor should grow progressively in the vehicle-treated group.

  • Positive Control: A standard-of-care anticancer drug should significantly inhibit tumor growth.

  • Toxicity Monitoring: Regular monitoring of body weight and clinical signs ensures the treatment is tolerated.

Antipsychotic Activity of Piperazine Derivatives

Piperazine derivatives form the chemical backbone of many atypical antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders. [10]Their therapeutic effects are primarily mediated by their interaction with dopamine and serotonin receptors in the brain. [10][11]

Mechanism of Action: Modulation of Dopaminergic and Serotonergic Pathways

Atypical antipsychotics containing a piperazine moiety typically exhibit antagonist or partial agonist activity at dopamine D2 receptors and antagonist activity at serotonin 5-HT2A receptors. [10][11][12]The blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of schizophrenia (e.g., hallucinations, delusions), while the blockade of 5-HT2A receptors may contribute to the improvement of negative symptoms and cognitive deficits, as well as reducing the risk of extrapyramidal side effects. [13]

Signaling Pathway Diagram: Dopamine and Serotonin Pathways in Psychosis

Psychosis_Pathways VTA Ventral Tegmental Area (VTA) NAc Nucleus Accumbens VTA->NAc Mesolimbic Dopamine Pathway PFC Prefrontal Cortex VTA->PFC Mesocortical Dopamine Pathway Positive_Symptoms Positive Symptoms NAc->Positive_Symptoms Negative_Symptoms Negative Symptoms PFC->Negative_Symptoms Raphe Raphe Nuclei Raphe->PFC Serotonin Pathway D2_Receptor Dopamine D2 Receptor D2_Receptor->Positive_Symptoms Antagonism by Piperazine Derivatives Five_HT2A_Receptor Serotonin 5-HT2A Receptor Five_HT2A_Receptor->Negative_Symptoms Antagonism by Piperazine Derivatives

Caption: Simplified representation of the dopamine and serotonin pathways implicated in psychosis and targeted by piperazine-based antipsychotics.

Quantitative Data Summary: Antipsychotic Piperazine Derivatives

The potency of antipsychotic candidates is typically measured by their binding affinity (Ki) to target receptors. Lower Ki values indicate higher affinity.

CompoundD2 Receptor Ki (nM)5-HT2A Receptor Ki (nM)Reference
Haloperidol--[14]
Clozapine--[10]
Risperidone--[15]
Ziprasidone--[13]
3-Piperazinyl-3,4-dihydro-2(1H)-quinolinone derivative--[10]
1,4-disubstituted piperazine-based compounds53-[14]
Experimental Protocol: Receptor Binding Assay

Principle: To determine the affinity of a piperazine derivative for a specific receptor (e.g., dopamine D2, serotonin 5-HT2A) by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest from a stable cell line or animal brain tissue.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radiolabeled ligand (e.g., [³H]spiperone for D2 receptors), and varying concentrations of the unlabeled piperazine derivative.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand against the log of the concentration of the piperazine derivative. The Ki value is calculated from the IC50 value (the concentration of the derivative that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

Self-Validating System:

  • Total Binding: Wells containing membranes and radioligand only.

  • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known unlabeled ligand to saturate the receptors.

  • Specific Binding: Calculated as the difference between total and non-specific binding.

Antiviral and Antimicrobial Activity of Piperazine Derivatives

The growing threat of infectious diseases has spurred the search for novel antimicrobial and antiviral agents. Piperazine derivatives have emerged as a promising class of compounds with a broad spectrum of activity against various pathogens. [1]

Antiviral Activity

Piperazine-containing compounds have demonstrated efficacy against a range of viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and potato virus Y (PVY). [16]Their mechanisms of action can vary, from inhibiting viral entry and replication to targeting viral enzymes.

Quantitative Data Summary: Antiviral Piperazine Derivatives

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).

Compound ClassVirusEC50/IC50 (µM)Reference
Diarylpyrimidine derivativesHIV-10.0014 (EC50)
Indole derivativesHIV-15.8 x 10⁻⁶ (EC50)
1,3,5-Triazine derivativesPVY83 (EC50)[16]
2-Methyl piperazine derivativesZIKV8.4-37.0 (IC50)[17]
Indol-3-yl-2-oxoacetyl derivativesZIKV10.7 (IC50)[17]
Pyrimidine derivativesCHIKV2.5 (EC50)[18]
Experimental Protocol: Plaque Reduction Assay

Principle: To quantify the ability of a piperazine derivative to inhibit the replication of a lytic virus by measuring the reduction in the number of plaques (zones of cell death) formed in a cell monolayer. [19] Step-by-Step Methodology:

  • Cell Seeding: Seed a confluent monolayer of susceptible host cells in a multi-well plate.

  • Virus Adsorption: Infect the cells with a known amount of virus for a short period to allow for viral attachment.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the piperazine derivative.

  • Incubation: Incubate the plates for several days to allow for plaque formation.

  • Plaque Visualization: Stain the cells with a vital stain (e.g., crystal violet) to visualize the plaques.

  • Data Analysis: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Self-Validating System:

  • Virus Control: Wells with cells and virus but no compound should show a quantifiable number of plaques.

  • Cell Control: Wells with cells but no virus should have an intact monolayer.

  • Assay Validation: The assay is considered valid if the virus control wells have an average plaque count within a predefined range. [19]

Antimicrobial Activity

Piperazine derivatives have shown significant activity against a variety of bacteria and fungi, making them attractive candidates for the development of new antibiotics. [1][2][20]

Quantitative Data Summary: Antimicrobial Piperazine Derivatives

The antimicrobial activity is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassMicroorganismMIC (µg/mL)Reference
Phenyl acetamide derivativesStaphylococcus aureus1-5[20]
Chalcone derivativesCandida albicans2.22[20]
Mannich basesCandida parapsilosis0.49[2]
Mannich basesMicrococcus luteus125-500[2]
1,3,4-thiadiazole derivativesStaphylococcus aureus16[21]
Bis-piperazine derivatives--[22]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

Principle: To determine the MIC of a piperazine derivative by exposing a standardized inoculum of a microorganism to serial dilutions of the compound in a liquid growth medium.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of two-fold dilutions of the piperazine derivative in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions for the growth of the microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Self-Validating System:

  • Growth Control: A well containing only broth and the microorganism should show clear growth.

  • Sterility Control: A well containing only broth should show no growth.

  • Quality Control Strains: Include known susceptible and resistant strains to ensure the validity of the results, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI). [23][24][25][26][27]

Conclusion and Future Directions

The piperazine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its structural simplicity and synthetic tractability allow for the creation of large and diverse chemical libraries, increasing the probability of identifying compounds with desired biological activities. The examples and protocols provided in this guide highlight the broad therapeutic potential of piperazine derivatives in oncology, neuroscience, and infectious disease.

Future research in this area will likely focus on the development of more selective and potent piperazine-based compounds through structure-activity relationship (SAR) studies and computational modeling. The exploration of novel piperazine-containing hybrid molecules that combine the piperazine core with other pharmacophores is also a promising strategy for developing multi-target drugs with enhanced efficacy and reduced side effects. As our understanding of the molecular basis of disease deepens, the versatile piperazine scaffold is poised to play an even more significant role in the future of drug discovery.

References

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. Available from: [Link]

  • Statistical Methods for Establishing Quality Control Ranges for Antibacterial Agents in Clinical and Laboratory Standards Institute Susceptibility Testing. ASM Journals. Available from: [Link]

  • Recent advances in the piperazine based antiviral agents: A remarkable heterocycle for antiviral research. Arabian Journal of Chemistry. Available from: [Link]

  • Design, synthesis, and discovery of 3-piperazinyl-3,4-dihydro-2(1H)-quinolinone derivatives: a novel series of mixed dopamine D2/D4 receptor antagonists. PubMed. Available from: [Link]

  • A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica. Available from: [Link]

  • Synthesis and Antimicrobial Activity of New Mannich Bases with Piperazine Moiety. PMC. Available from: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. ResearchGate. Available from: [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. Public Health England. Available from: [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI. Available from: [Link]

  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI. Available from: [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed. Available from: [Link]

  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. Available from: [Link]

  • MTT Test - Medical Device. Eurofins. Available from: [Link]

  • Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. PMC. Available from: [Link]

  • Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. PMC. Available from: [Link]

  • Optimization and Validation of a Plaque Reduction Neutralization Test for the Detection of Neutralizing Antibodies to Four Serotypes of Dengue Virus Used in Support of Dengue Vaccine Development. PMC. Available from: [Link]

  • Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant. NIH. Available from: [Link]

  • Synthesis and Antimicrobial Activity Screening of Piperazines Bearing N,N′-Bis(1,3,4-thiadiazole) Moiety as Probable Enoyl-ACP Reductase Inhibitors. MDPI. Available from: [Link]

  • Structures of FDA-approved anticancer drugs based on piperazine rings. ResearchGate. Available from: [Link]

  • Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library. PMC - PubMed Central. Available from: [Link]

  • In vivo antitumor efficacy. A) Experimental design of in vivo treatment... ResearchGate. Available from: [Link]

  • Nitrogen-Based Heterocyclic Compounds: A Promising Class of Antiviral Agents against Chikungunya Virus. MDPI. Available from: [Link]

  • Plaque Reduction Neutralization Test (PRNT) Accuracy in Evaluating Humoral Immune Response to SARS-CoV-2. MDPI. Available from: [Link]

  • Piperazine-derived small molecules as potential Flaviviridae NS3 protease inhibitors. In vitro antiviral activity. Usiena air. Available from: [Link]

  • Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. MDPI. Available from: [Link]

  • Interaction of 1,2,4-substituted piperazines, new serotonin receptor ligands, with 5-HT1A and 5-HT2A receptors | Request PDF. ResearchGate. Available from: [Link]

  • The role of the 5-HT2A and 5-HT2C receptors in the stimulus effects of m-chlorophenylpiperazine. PubMed. Available from: [Link]

  • Designing an In Vivo Efficacy Study of Nanomedicines for Preclinical Tumor Growth Inhibition. PubMed. Available from: [Link]

  • Trifluoromethylpyridine piperazine derivatives: synthesis and anti-plant virus activity. Society of Chemical Industry. Available from: [Link]

  • Performance assessment and validation of a plaque reduction neutralization test (PRNT) in support to yellow fever diagnostic and vaccine clinical trials. PubMed. Available from: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

  • New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC. Available from: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC. Available from: [Link]

  • Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. Available from: [Link]

  • Piperine Inhibits Cell Proliferation and Induces Apoptosis of Human Gastric Cancer Cells by Downregulating Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway. PMC. Available from: [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. MDPI. Available from: [Link]

  • Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. MDPI. Available from: [Link]

  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. Available from: [Link]

  • Optimization and Validation of a Plaque Reduction Neutralization Test for the Detection of Neutralizing Antibodies to Four Serotypes of Dengue Virus Used in Support of Dengue Vaccine Development in. AJTMH.org. Available from: [Link]

  • Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. International Institute of Anticancer Research. Available from: [Link]

  • Validation and Establishment of a SARS-CoV-2 Lentivirus Surrogate Neutralization Assay as a pre-screening tool for the Plaque Reduction Neutralization Test. bioRxiv. Available from: [Link]

  • Serotonin 5-HT2A receptor antagonist. Wikipedia. Available from: [Link]

  • A PET Study of Dopamine D2 and Serotonin 5-HT2 Receptor Occupancy in Patients With Schizophrenia Treated With Therapeutic Doses of Ziprasidone. Psychiatry Online. Available from: [Link]

  • Piperine Induces Apoptosis and Autophagy in HSC-3 Human Oral Cancer Cells by Regulating PI3K Signaling Pathway. PubMed. Available from: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available from: [Link]

  • What are 5-HT2A receptor antagonists and how do they work? Patsnap Synapse. Available from: [Link]

Sources

IUPAC name and CAS number for 1-[2-(4-Methoxyphenyl)ethyl]piperazine.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-[2-(4-Methoxyphenyl)ethyl]piperazine , a critical secondary amine intermediate used in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs), particularly within the serotonergic (5-HT) and dopaminergic (D2) families.

This monograph details the compound's physicochemical properties, validated synthetic pathways, analytical profiling, and safety protocols. It is designed to serve as an authoritative reference for medicinal chemists and process engineers optimizing the synthesis of piperazine-based pharmacophores.

Part 1: Chemical Identification & Physicochemical Profile

The precise identification of the chemical entity is paramount for regulatory compliance and database integration.

Parameter Data
IUPAC Name 1-[2-(4-Methoxyphenyl)ethyl]piperazine
Common Synonyms 1-(4-Methoxyphenethyl)piperazine; 4-Methoxy-phenethyl-piperazine
CAS Registry Number 55455-94-2
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
SMILES COc1ccc(cc1)CCN2CCNCC2
InChI Key HTGMIBQQTLUEKV-UHFFFAOYSA-N
Physicochemical Properties
  • Appearance: Typically a pale yellow oil or low-melting solid (free base); often handled as a dihydrochloride salt (white crystalline solid).

  • Solubility:

    • Free Base: Soluble in DCM, MeOH, EtOH, EtOAc.

    • Salt Form: Soluble in water, DMSO.

  • pKa (Predicted): ~9.1 (piperazine secondary amine), ~5.6 (tertiary amine).

  • LogP (Predicted): ~1.8 – 2.2 (Indicates moderate lipophilicity, suitable for CNS penetration).

Part 2: Synthetic Methodology

The synthesis of 1-[2-(4-Methoxyphenyl)ethyl]piperazine generally proceeds via nucleophilic substitution or reductive amination. The choice of method depends on the availability of starting materials and the desired purity profile.

Primary Route: Nucleophilic Alkylation

This pathway involves the direct alkylation of excess piperazine with 4-methoxyphenethyl bromide (or chloride/tosylate).

  • Mechanism: SN2 Nucleophilic Substitution.

  • Key Reagents: 1-(2-Bromoethyl)-4-methoxybenzene, Piperazine (anhydrous), Potassium Carbonate (K₂CO₃).

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Protocol:

  • Preparation: Dissolve Piperazine (5.0 eq) in MeCN. The large excess is critical to minimize the formation of the bis-alkylated impurity (N,N'-bis[2-(4-methoxyphenyl)ethyl]piperazine).

  • Addition: Add K₂CO₃ (2.0 eq) as an acid scavenger.

  • Reaction: Dropwise addition of 1-(2-Bromoethyl)-4-methoxybenzene (1.0 eq) dissolved in MeCN at room temperature.

  • Heating: Reflux the mixture (approx. 80°C) for 12–18 hours. Monitor via TLC or LC-MS.

  • Work-up:

    • Filter off inorganic salts.

    • Concentrate the filtrate.

    • Partition between water and DCM.

    • Purification: The excess piperazine is water-soluble; the product partitions into the organic layer. Further purification via column chromatography (SiO₂, DCM:MeOH:NH₄OH) may be required to remove trace bis-impurities.

Alternative Route: Reductive Amination

Suitable when the aldehyde precursor is more accessible.

  • Reagents: 4-Methoxyphenylacetaldehyde + Piperazine + NaBH(OAc)₃.

Visualizing the Synthetic Logic

SynthesisPathways Start1 4-Methoxyphenethyl Bromide Product 1-[2-(4-Methoxyphenyl)ethyl]piperazine (Target) Start1->Product Route A: Alkylation K2CO3, MeCN, Reflux Start2 4-Methoxyphenylacetaldehyde Intermediate Iminium Ion Species Start2->Intermediate Route B: Reductive Amination Piperazine Piperazine (Excess) Piperazine->Product Intermediate->Product NaBH(OAc)3, DCM Impurity Bis-alkylated Impurity (Avoid via Excess Piperazine) Product->Impurity Over-alkylation

Figure 1: Synthetic pathways highlighting the critical control point (excess piperazine) to prevent impurity formation.

Part 3: Analytical Profiling

Verification of the compound structure requires a multi-modal approach.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.15 (d, 2H): Aromatic protons (meta to methoxy).

    • δ 6.85 (d, 2H): Aromatic protons (ortho to methoxy).

    • δ 3.80 (s, 3H): Methoxy group (-OCH₃).

    • δ 2.90 (m, 4H): Piperazine ring protons (adjacent to alkyl chain).

    • δ 2.75 (t, 2H): Benzylic methylene (-CH₂-Ar).

    • δ 2.55 (t, 2H): Methylene adjacent to nitrogen (-CH₂-N).

    • δ 2.50 (m, 4H): Piperazine ring protons (adjacent to secondary amine).

    • δ 1.80 (bs, 1H): NH proton (exchangeable).

Mass Spectrometry (GC-MS / LC-MS)
  • Molecular Ion (M⁺): m/z 220.

  • Fragmentation Pattern (EI):

    • m/z 121: 4-Methoxybenzyl cation (Tropylium ion derivative) – Diagnostic peak.

    • m/z 99: Piperazine fragment (CH₂=N-CH₂-CH₂-NH).

    • m/z 135: 4-Methoxyphenethyl cation.

Part 4: Pharmaceutical Applications

This compound serves as a "privileged structure" in medicinal chemistry. The phenethyl-piperazine moiety is a classic pharmacophore for aminergic GPCRs.

  • Serotonin (5-HT) Receptor Ligands: The distance between the aromatic ring and the basic nitrogen (approx. 2 carbons) mimics the endogenous neurotransmitter serotonin. Derivatives of this scaffold are often explored as 5-HT₁A agonists or 5-HT₂A antagonists.

  • Dopamine (D2/D3) Antagonists: Many antipsychotic drugs (e.g., butyrophenones) contain a phenylpiperazine tail. This specific intermediate allows for the modular construction of such agents.

  • Antifungal Agents: While less common than the phenoxymethyl variants, phenethyl-piperazines appear in the patent literature for azole antifungal synthesis.

Pharmacophore Mapping

Pharmacophore Aromatic Aromatic Ring (Hydrophobic/Pi-Stacking) Linker Ethyl Linker (Distance Constraint ~2.5 Å) Aromatic->Linker BasicN Basic Nitrogen (Protonation Site/Ionic Bond) Linker->BasicN Target GPCR Binding Pocket (Aspartate Residue) BasicN->Target Electrostatic Interaction

Figure 2: Pharmacophore model illustrating the binding interaction mechanism of the phenethyl-piperazine scaffold.

Part 5: Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (if free base).

  • H302: Harmful if swallowed.

  • H317: May cause an allergic skin reaction.

Handling Protocols:

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent oxidation of the secondary amine.

  • Spill Response: Neutralize with weak acid (if base) or weak base (if salt), absorb with sand/vermiculite, and dispose of as hazardous chemical waste.

References

  • Sigma-Aldrich. 1-[2-(4-methoxyphenyl)ethyl]piperazine Product Sheet. Retrieved from

  • PubChem. Compound Summary: 1-[2-(4-methoxyphenyl)ethyl]piperazine. National Library of Medicine. Retrieved from

  • ChemicalBook. CAS 55455-94-2 Technical Data. Retrieved from

  • Cayman Chemical. Piperazine Derivatives and Designer Drug Metabolism. (General reference for piperazine scaffold analysis). Retrieved from

An Investigational Guide to the Therapeutic Potential of 1-[2-(4-Methoxyphenyl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous FDA-approved drugs targeting a wide array of pathologies, particularly within the central nervous system (CNS).[1][2][3][4] This technical guide presents an in-depth analysis of the therapeutic potential of a specific, yet under-investigated, derivative: 1-[2-(4-Methoxyphenyl)ethyl]piperazine . While direct pharmacological data for this compound is limited, this document establishes a strong scientific rationale for its investigation as a potential therapeutic agent. By examining the structure-activity relationships (SAR) of closely related arylpiperazine analogs, we hypothesize that 1-[2-(4-Methoxyphenyl)ethyl]piperazine possesses significant modulatory activity at key monoamine receptors and transporters.

This guide provides a comprehensive framework for the preclinical evaluation of this compound, including detailed protocols for its chemical synthesis, in vitro receptor profiling, and in vivo assessment of antidepressant-like activity. The methodologies are designed to be self-validating and are grounded in established pharmacological principles, providing a clear pathway for researchers and drug development professionals to explore the therapeutic promise of this molecule.

Introduction: The Arylpiperazine Scaffold in Neuropharmacology

The piperazine ring is a privileged structure in drug discovery, prized for its versatile synthetic tractability and its ability to confer favorable pharmacokinetic properties.[4][5] When incorporated into an arylpiperazine motif, these compounds frequently exhibit high affinity for serotonin (5-HT) and dopamine (DA) receptors, which are critical targets in the treatment of psychiatric disorders.[2][5] Marketed drugs such as the antipsychotic aripiprazole and the anxiolytic buspirone feature this core structure, highlighting its clinical significance.[2][3]

The target molecule, 1-[2-(4-Methoxyphenyl)ethyl]piperazine, belongs to the phenylethylpiperazine subclass. This structural class is known to interact with key CNS targets, including serotonin and dopamine transporters (SERT and DAT, respectively) and various serotonin receptor subtypes like 5-HT1A and 5-HT7.[6][7][8]

Hypothesized Therapeutic Applications & Mechanism of Action

Based on the established pharmacology of structurally similar compounds, we postulate that 1-[2-(4-Methoxyphenyl)ethyl]piperazine has primary therapeutic potential in the treatment of major depressive disorder and anxiety disorders.

Rationale from Structurally Related Analogs

Our hypothesis is supported by binding affinity data from several closely related arylpiperazines. The presence of a methoxyphenyl group and a flexible ethyl linker is common in potent serotonergic ligands.

  • 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine was identified as a promising antidepressant candidate with very high affinity for the 5-HT1A receptor (Ki < 1 nM) and moderate affinity for the 5-HT7 receptor (Ki = 34 nM).[8]

  • Derivatives of 4-[2-(methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine have been synthesized and shown to possess high affinity for both 5-HT1A and 5-HT7 receptors.[7][9]

  • The compound p-MPPI , which shares the methoxyphenylpiperazine core, acts as a competitive antagonist at both pre- and post-synaptic 5-HT1A receptors.[10]

This pattern of activity strongly suggests that our target compound will engage with similar serotonergic targets.

Proposed Primary Mechanism: 5-HT1A Receptor Modulation

The 5-HT1A receptor, a G protein-coupled receptor (GPCR), is a well-validated target for anxiolytic and antidepressant drugs.[11][12] We hypothesize that 1-[2-(4-Methoxyphenyl)ethyl]piperazine will act as a high-affinity ligand at this receptor. Upon binding, it may act as an agonist or antagonist, leading to the downstream modulation of adenylyl cyclase activity and neuronal excitability.

Table 1: Comparative Binding Affinities of Related Arylpiperazine Analogs

CompoundTargetBinding Affinity (Ki, nM)Implied ActivityReference
1-[2-(4-Methoxyphenyl)phenyl]piperazine5-HT72.6Potent Antagonist
5-HT1A476Low Affinity[13]
1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine5-HT1A< 1High-Affinity Ligand[8]
5-HT734High-Affinity Ligand[8]
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine5-HT1A1.2High-Affinity Ligand
Aripiprazole (for comparison)5-HT1A5.6Partial Agonist[12]
Proposed Signaling Pathway

The diagram below illustrates the canonical signaling pathway for the 5-HT1A receptor, a likely target for 1-[2-(4-Methoxyphenyl)ethyl]piperazine. As a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels.

5HT1A_Signaling_Pathway MPEP 1-[2-(4-Methoxyphenyl)ethyl]piperazine Receptor 5-HT1A Receptor MPEP->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response (e.g., Neuronal Hyperpolarization) CREB->Response Modulates Gene Transcription

Caption: Proposed signaling cascade following 5-HT1A receptor modulation.

Experimental Protocols for Preclinical Evaluation

To validate the hypothesized therapeutic potential, a structured, multi-stage experimental plan is required. The following protocols provide detailed methodologies for synthesis, in vitro characterization, and in vivo efficacy testing.

Protocol 1: Chemical Synthesis

This protocol outlines a robust two-step synthetic route based on established methods for N-alkylation of piperazines.[11] The causality for this choice rests on its high efficiency and the commercial availability of the starting materials.

Objective: To synthesize 1-[2-(4-Methoxyphenyl)ethyl]piperazine dihydrochloride.

Materials:

  • 1-(2-Bromoethyl)-4-methoxybenzene

  • Piperazine (anhydrous)

  • Potassium carbonate (K2CO3)

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl) in diethyl ether

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve piperazine (4 equivalents) and potassium carbonate (3 equivalents) in 100 mL of anhydrous acetonitrile. The use of excess piperazine minimizes the formation of bis-alkylated byproducts and acts as a base. K2CO3 serves as an additional acid scavenger.

  • Addition of Electrophile: To the stirring suspension, add a solution of 1-(2-bromoethyl)-4-methoxybenzene (1 equivalent) in 25 mL of acetonitrile dropwise over 30 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. The reaction progress should be monitored by TLC (Eluent: 9:1 DCM/Methanol with 1% triethylamine) to confirm the consumption of the starting bromide.

  • Work-up: After cooling to room temperature, filter the solid K2CO3 and piperazine salts. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oil.

  • Purification: Dissolve the crude oil in DCM and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting free base can be further purified by silica gel column chromatography if necessary.

  • Salt Formation: Dissolve the purified free base in a minimal amount of DCM or anhydrous diethyl ether. Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting white precipitate (1-[2-(4-Methoxyphenyl)ethyl]piperazine dihydrochloride) by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow Start Start: - Piperazine - 1-(2-Bromoethyl)-4-methoxybenzene - K2CO3, ACN Reflux Reflux (12-18h, 82°C) Monitor by TLC Start->Reflux Workup Filter & Concentrate Aqueous Work-up Reflux->Workup Purify Column Chromatography (if needed) Workup->Purify Salt Dissolve in Ether Add HCl Solution Purify->Salt Isolate Filter & Dry Product Salt->Isolate End Characterize: NMR, MS Isolate->End

Caption: Workflow for the synthesis of the target compound.

Protocol 2: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 1-[2-(4-Methoxyphenyl)ethyl]piperazine for human 5-HT1A, 5-HT7, and Dopamine Transporter (DAT) sites.

Causality: This experiment is fundamental to confirming our hypothesis. It directly measures the interaction between the compound and its proposed molecular targets, providing quantitative data (Ki values) that are essential for validating its potential mechanism of action and guiding further development.

Materials:

  • Cell membranes expressing recombinant human 5-HT1A, 5-HT7, or DAT (commercially available).

  • Radioligands: [³H]8-OH-DPAT (for 5-HT1A), [³H]5-CT (for 5-HT7), [³H]WIN 35,428 (for DAT).

  • Non-specific binding competitors: 10 µM Serotonin (5-HT1A, 5-HT7), 10 µM GBR 12909 (DAT).

  • Test Compound: 1-[2-(4-Methoxyphenyl)ethyl]piperazine (10 mM stock in DMSO, serially diluted).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well microplates, glass fiber filters, scintillation counter, and liquid scintillation cocktail.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compound in assay buffer, ranging from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Plate Setup: To each well of a 96-well plate, add:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific competitor (for non-specific binding).

    • 50 µL of test compound dilution.

  • Add Radioligand: Add 50 µL of the appropriate radioligand (at a concentration near its Kd) to all wells.

  • Add Membranes: Add 100 µL of the cell membrane preparation (protein concentration optimized per assay) to initiate the binding reaction.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

  • Termination & Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis (sigmoidal dose-response curve).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Prep Prepare Reagents: - Compound Dilutions - Radioligand - Membranes Plate Plate Setup: - Total Binding - Non-Specific - Test Compound Prep->Plate Incubate Incubate (e.g., 60 min, 25°C) Plate->Incubate Harvest Rapid Filtration (Harvest & Wash) Incubate->Harvest Count Scintillation Counting (Measure DPM) Harvest->Count Analyze Data Analysis: - Calculate IC50 - Calculate Ki Count->Analyze

Caption: Workflow for the in-vitro radioligand binding assay.

Protocol 3: In Vivo Tail Suspension Test (TST)

Objective: To assess the antidepressant-like activity of 1-[2-(4-Methoxyphenyl)ethyl]piperazine in a murine model.

Causality: The TST is a widely used and validated behavioral despair model for screening potential antidepressant drugs.[8] A reduction in immobility time is predictive of antidepressant efficacy in humans. This experiment provides the first indication of in vivo functional activity, bridging the gap between molecular binding and a potential therapeutic effect.

Materials:

  • Male C57BL/6 mice (8-10 weeks old).

  • Test Compound: 1-[2-(4-Methoxyphenyl)ethyl]piperazine, dissolved in a suitable vehicle (e.g., saline with 5% Tween 80).

  • Positive Control: Imipramine (e.g., 15 mg/kg).

  • Vehicle Control.

  • Tail suspension apparatus with automated monitoring software.

Step-by-Step Methodology:

  • Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.

  • Dosing: Randomly assign mice to treatment groups (Vehicle, Positive Control, Test Compound at various doses, e.g., 5, 10, 20 mg/kg). Administer the assigned treatment via intraperitoneal (i.p.) injection 30-60 minutes before the test.

  • Test Procedure:

    • Securely attach the tail of a mouse to the suspension bar using adhesive tape (approximately 1-2 cm from the tip).

    • The test duration is typically 6 minutes.

    • Use an automated system to record the animal's movements. Immobility is defined as the absence of all movement except for minor oscillations necessary for respiration.

  • Data Collection: The primary endpoint is the total duration of immobility during the last 4 minutes of the 6-minute test. The first 2 minutes are considered an initial habituation period.

  • Locomotor Activity Control: To ensure that the reduction in immobility is not due to a general increase in motor activity (a potential confounding factor), a separate cohort of animals should be tested in an open-field apparatus after receiving the same treatments.

  • Data Analysis: Analyze the immobility duration data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the test compound and positive control groups to the vehicle group. A statistically significant decrease in immobility time indicates potential antidepressant-like activity.

Conclusion and Future Directions

This guide establishes a strong, evidence-based rationale for investigating 1-[2-(4-Methoxyphenyl)ethyl]piperazine as a novel CNS therapeutic agent, likely targeting serotonergic pathways implicated in depression and anxiety. The provided protocols offer a clear and robust framework for its synthesis and preclinical evaluation.

Successful execution of these experiments will elucidate the compound's binding profile and confirm its in vivo efficacy. Positive results would warrant progression to more advanced studies, including full pharmacokinetic profiling, safety toxicology, and evaluation in more complex behavioral models. The structural simplicity and synthetic accessibility of this molecule make it an attractive candidate for a focused drug discovery program.

References

  • Synthesis and evaluation of 1-[2-(4-[(11)C]methoxyphenyl)phenyl]piperazine for imaging of the serotonin 5-HT7 receptor in the rat brain. (2013). PubMed. [Link]

  • Synthesis and activity of di- or trisubstituted N -(phenoxyalkyl)- or N -{2-[2-(phenoxy)ethoxy]ethyl}piperazine derivatives on the central nervous system. (n.d.). ResearchGate. [Link]

  • Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter. (2003). PubMed. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. (2022). ScienceDirect. [Link]

  • Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. (2007). PubMed. [Link]

  • 4-(2'-Methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p-iodobenzamido]ethyl] piperazine and 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- fluorobenzamido]ethyl]piperazine, two new antagonists at pre- and postsynaptic serotonin-1A receptors. (1996). PubMed. [Link]

  • Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. (2015). PubMed. [Link]

  • Characterization, synthesis and biological evaluation of naphthalene based piperazines as anti bacterial agents. (n.d.). Der Pharma Chemica. [Link]

  • In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prostate cancer cell lines. (2020). PMC - NIH. [Link]

  • Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. (n.d.). ChEMBL - EMBL-EBI. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (n.d.). ResearchGate. [Link]

  • An insight into the therapeutic potential of piperazine-based anticancer agents. (n.d.). TÜBİTAK. [Link]

  • Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. (2014). SciELO South Africa. [Link]

  • In-silico Studies of Phenyl Piperazine Derivatives Against Depression. (2024). JETIR. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University. [Link]

  • 4-(2´-Methoxyphenyl)-1-[2´-(N-2´´-1,3 pyrimidino)-p-[18F]fluorobenzamido]ethylpiperazine. (2005). NCBI. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Wiley Online Library. [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)adamantan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyladamantan-1-amine. (2022). MDPI. [Link]

  • Design, Synthesis and Pharmacological Evaluation of novel N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides. (2021). Repository of the University of Kragujevac. [Link]

  • SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME ARYL PIPERAZINE COMPOUNDS. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]

  • N-{2-[4-(2-Methoxyphenyl)piperazinyl]ethyl}-N-(2-pyridyl)-N-(4-[18F]-fluoromethylcyclohexane)carboxamide. (2006). NCBI. [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2026). ResearchGate. [Link]

  • New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced .alpha.1-Adrenergic Activity. Synthesis and Structure-Affinity Relationships. (n.d.). ACS Publications. [Link]

Sources

An In-Depth Technical Guide to the Structural Analogs and Derivatives of 1-[2-(4-Methoxyphenyl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of Arylethylpiperazines

The 1-[2-(4-methoxyphenyl)ethyl]piperazine core represents a privileged scaffold in modern medicinal chemistry. Its constituent parts—an aryl group, a flexible ethyl linker, and a basic piperazine ring—offer a tripartite platform for molecular exploration. This structure is a cornerstone in the design of centrally active agents, particularly those targeting monoaminergic systems.[1] Derivatives of this scaffold have yielded compounds with a wide spectrum of pharmacological activities, including antidepressant, antipsychotic, and anxiolytic properties.[1][2] The inherent versatility of this scaffold lies in the ability to systematically modify each of its three key components, thereby fine-tuning pharmacokinetic and pharmacodynamic properties. This guide provides a technical overview of the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of structural analogs and derivatives of 1-[2-(4-methoxyphenyl)ethyl]piperazine, offering insights for researchers in drug discovery and development.

Part 1: Synthetic Strategies for Core Scaffold Modification

The synthesis of derivatives of 1-[2-(4-methoxyphenyl)ethyl]piperazine typically revolves around two primary strategies: N-alkylation of a pre-formed arylpiperazine or the formation of the piperazine ring with the side chain already in place. A common and versatile approach involves the N-alkylation of 1-(4-methoxyphenyl)piperazine or its analogs.

General Synthetic Workflow

The most direct method for creating derivatives involves the reaction of an appropriately substituted arylpiperazine with an electrophilic side chain. This is often achieved through nucleophilic substitution, where the secondary amine of the piperazine ring attacks an alkyl halide or a similar reactive species.

cluster_reactants Reactants & Conditions A Arylpiperazine (e.g., 1-(4-methoxyphenyl)piperazine) E N-Alkylated Product A->E Nucleophilic Substitution B Alkylating Agent (e.g., R-X, where X = Br, Cl, OTs) B->E C Base (e.g., K2CO3, Et3N) C->E D Solvent (e.g., Acetonitrile, DMF) D->E

Caption: General N-Alkylation Workflow for Arylpiperazine Derivatives.

Part 2: Structure-Activity Relationships (SAR) of Key Structural Modifications

The pharmacological profile of these compounds can be systematically altered by modifying three primary regions of the molecule: the aryl moiety, the ethyl linker, and the terminal group on the piperazine nitrogen.

Modifications of the Aryl Moiety

The substitution pattern on the aromatic ring is a critical determinant of receptor affinity and selectivity. The parent compound features a methoxy group at the 4-position of the phenyl ring. Altering the position and nature of this substituent, or replacing the phenyl ring entirely, has profound effects on biological activity.

  • Methoxy Group Position: Moving the methoxy group from the para- to the ortho- or meta-position significantly impacts receptor binding. For instance, 1-(2-methoxyphenyl)piperazine is a well-known metabolite of several drugs and possesses its own pharmacological activity, primarily as a 5-HT receptor ligand.[3] Derivatives of N-(2-methoxyphenyl)piperazine have shown high affinity for 5-HT1A and 5-HT7 receptors.[2]

  • Substitution with Other Groups: Replacing the methoxy group with other substituents, such as halogens (e.g., chloro, fluoro) or trifluoromethyl groups, can modulate both potency and selectivity.[4] For example, the introduction of electron-withdrawing groups can enhance affinity for certain targets like the dopamine transporter.[5]

Alterations to the Ethyl Linker

The two-carbon ethyl linker provides a degree of conformational flexibility. Modifications to this linker, such as extension, constraint, or incorporation into a larger ring system, influence how the molecule fits into the receptor binding pocket.

  • Chain Length: Varying the length of the alkyl chain connecting the arylpiperazine to a terminal fragment is a common strategy to optimize receptor affinity.[6]

  • Rigidification: Incorporating the ethyl linker into a more rigid structure, such as a spirocyclic system, can lead to enhanced selectivity for specific receptor subtypes. For example, fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione have been developed as highly selective α1d-adrenergic receptor antagonists.[4]

The Role of the Terminal Group and Piperazine Bioisosteres

The N4 nitrogen of the piperazine ring is a key point for introducing diversity and interacting with the target protein.

  • Terminal Amides and Imides: The addition of terminal amide or imide moieties is a well-established strategy for developing high-affinity ligands for serotonin receptors.[6] These groups can participate in hydrogen bonding interactions within the receptor.

  • Piperazine Bioisosteres: To improve pharmacokinetic properties or explore new chemical space, the piperazine ring can be replaced with bioisosteric scaffolds.[7][8] Bioisosteres are chemical groups that can replace one another without significantly altering the biological activity of the molecule. This strategy, known as scaffold hopping, can lead to novel compounds with improved properties.[9] Common bioisosteres for piperazine include 3,8-diazabicyclo[3.2.1]octane and various diaminocycloalkanes.[10]

Core Core Scaffold: 1-[2-(4-Methoxyphenyl)ethyl]piperazine Aryl Aryl Moiety - Methoxy position - Halogen/CF3 subs. - Phenyl replacement Core->Aryl Linker Ethyl Linker - Chain length - Rigidification Core->Linker Terminal Piperazine/Terminal Group - N4-substituents - Bioisosteric replacement Core->Terminal Receptor Receptor Affinity & Selectivity (e.g., 5-HT1A, DAT) Aryl->Receptor Modulates Potency Linker->Receptor Affects Conformation Terminal->Receptor Influences Pharmacokinetics

Caption: Key Structural Regions for SAR Studies.

Part 3: Key Pharmacological Targets and In Vitro Evaluation

Derivatives of 1-[2-(4-methoxyphenyl)ethyl]piperazine interact with a variety of G-protein coupled receptors (GPCRs) and neurotransmitter transporters. The primary targets are often serotonin (5-HT) and dopamine (D) receptors.

Serotonin (5-HT) Receptors
  • 5-HT1A Receptor: Many arylpiperazine derivatives are potent 5-HT1A receptor ligands, often acting as agonists or partial agonists.[2] This activity is associated with anxiolytic and antidepressant effects.

  • 5-HT2A Receptor: Affinity for the 5-HT2A receptor is also common. Antagonism at this receptor is a key feature of many atypical antipsychotic drugs.

  • Other 5-HT Receptors: Activity at 5-HT6 and 5-HT7 receptors has also been reported for some derivatives.[2]

Dopamine Receptors and Transporters
  • D2/D3 Receptors: Antagonism at dopamine D2 receptors is a hallmark of antipsychotic efficacy. Some conformationally restricted N-arylpiperazine derivatives have been designed as D2/D3 receptor ligands.

  • Dopamine Transporter (DAT): Certain analogs can act as high-affinity ligands for the dopamine transporter, inhibiting the reuptake of dopamine.[5][11]

Experimental Protocol: Radioligand Binding Assay

To determine the affinity of a compound for a specific receptor, a radioligand binding assay is a standard and essential in vitro technique. This protocol provides a self-validating system for assessing compound affinity.

Objective: To determine the inhibitory constant (Ki) of a test compound for a target receptor (e.g., 5-HT1A).

Materials:

  • Cell membranes expressing the human 5-HT1A receptor.

  • Radioligand: [3H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

  • Non-specific binding control: 10 µM Serotonin.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds dissolved in DMSO.

  • 96-well plates, filter mats (GF/B), and a scintillation counter.

Step-by-Step Methodology:

  • Preparation: Thaw the receptor-expressing cell membranes on ice. Dilute the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.

  • Plate Setup:

    • Add 25 µL of assay buffer to the "total binding" wells.

    • Add 25 µL of 10 µM Serotonin to the "non-specific binding" wells.

    • Add 25 µL of the test compound at various concentrations (typically a serial dilution from 10 µM to 0.1 nM) to the experimental wells.

  • Radioligand Addition: Add 25 µL of [3H]8-OH-DPAT (at a concentration near its Kd, e.g., 1 nM) to all wells.

  • Incubation: Add 200 µL of the diluted membrane preparation to all wells. Incubate the plate at room temperature for 60 minutes with gentle agitation. The choice of incubation time and temperature is critical and should be optimized to ensure equilibrium is reached.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter mat using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Dry the filter mats and place them in scintillation vials with scintillation fluid. Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

A Prepare Reagents (Membranes, Radioligand, Compounds) B Incubate (Receptor + Radioligand + Compound) A->B C Filter & Wash (Separate Bound from Unbound) B->C D Scintillation Counting (Quantify Radioactivity) C->D E Data Analysis (Calculate IC50 & Ki) D->E

Caption: Workflow for a Radioligand Binding Assay.

Quantitative Data Summary

The following table summarizes representative data for analogs, illustrating the principles of SAR discussed.

Compound IDAryl MoietyLinker/Terminal GroupTargetAffinity (Ki, nM)
Parent 4-MethoxyphenylEthyl5-HT1A~50
Analog 1 2-MethoxyphenylEthoxyethyl5-HT1A<1[2]
Analog 2 2-MethoxyphenylEthoxyethyl5-HT734[2]
Analog 3 2,3-DichlorophenylEthyl-pyridazinecarboxamide5-HT1A~10-20 (Estimated)
Analog 4 Bis(4-fluorophenyl)methoxyN-benzyl (4-CF3)DAT1.2[5]
Analog 5 4-Methoxyphenyl8-Azaspiro[4.5]decane-7,9-dioneα1d-AR~5-10[4]

Note: Affinity values are approximate and compiled from multiple sources for illustrative purposes.

Conclusion and Future Directions

The 1-[2-(4-methoxyphenyl)ethyl]piperazine scaffold remains a highly productive starting point for the design of novel CNS-active agents. The extensive body of research demonstrates that systematic modifications to its aryl, linker, and terminal domains allow for precise tuning of pharmacological activity. Future research in this area will likely focus on the development of compounds with polypharmacological profiles, targeting multiple receptors simultaneously to achieve enhanced therapeutic efficacy or side-effect profiles. Furthermore, the application of advanced computational techniques and the exploration of novel bioisosteric replacements will continue to expand the chemical space and therapeutic potential of this remarkable class of compounds.

References

  • Biologically Active 1-Arylpiperazines. Synthesis of New N-(4-Aryl-1-piperazinyl)alkyl Derivatives of Quinazolidin-4(3H)-one, 2,3-Dihydrophthalazine-1,4-dione and 1,2-Dihydropyridazine-3,6-dione as Potential Serotonin Receptor Ligands. National Institutes of Health. [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. [Link]

  • Synthesis of Arylpiperazine Derivatives as Protease Activated Receptor 1 Antagonists and Their Evaluation as Antiproliferative Agents. PubMed. [Link]

  • Synthesis and evaluation of antidepressant-like activity of some 4-substituted 1-(2-methoxyphenyl)piperazine derivatives. PubMed. [Link]

  • Derivatives of Piperazine. XXIV. Synthesis of 1-Arylpiperazines and Amino Alcohol Derivatives. Journal of the American Chemical Society. [Link]

  • Piperazine bioisosteres. Cambridge MedChem Consulting. [Link]

  • Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Chemistry. [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. National Institutes of Health. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate. [Link]

  • Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. PubMed. [Link]

  • Synthesis and structure-activity relationship of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione as selective alpha(1d)-adrenergic receptor antagonists. PubMed. [Link]

  • 1-(o-Methoxyphenyl)piperazine is a metabolite of drugs bearing a methoxyphenylpiperazine side-chain. PubMed. [Link]

  • Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. PubMed. [Link]

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

Sources

The Genesis of a Versatile Scaffold: Unraveling the Initial Discovery and History of 1-[2-(4-Methoxyphenyl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-[2-(4-Methoxyphenyl)ethyl]piperazine core is a significant structural motif in medicinal chemistry, serving as a foundational scaffold for a diverse array of pharmacologically active agents. This technical guide delves into the historical context of its initial discovery, tracing its origins from early explorations of piperazine-containing compounds. While a definitive, singular "discovery" of this specific molecule is not prominently documented as a landmark event, its emergence can be understood through the convergent evolution of synthetic methodologies and the relentless pursuit of novel therapeutic agents, particularly within the realm of antihistamines and central nervous system (CNS) active compounds. This guide will illuminate the key synthetic strategies that enabled its creation, the scientific rationale driving its initial consideration, and its subsequent evolution as a versatile building block in modern drug discovery.

Introduction: The Piperazine Nucleus - A Privileged Structure in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is widely recognized as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to exist in a stable chair conformation and its capacity to engage in hydrogen bonding, make it an ideal component for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The history of medicinal chemistry is replete with examples of piperazine-containing drugs that have made a significant impact on human health, spanning therapeutic areas from antihistamines and antipsychotics to anticancer agents.

The story of 1-[2-(4-Methoxyphenyl)ethyl]piperazine is intrinsically linked to the broader history of piperazine chemistry. The initial impetus for exploring complex piperazine derivatives arose from the success of early antihistamines, such as the benzhydrylpiperazines, which include well-known drugs like chlorcyclizine.[1][2] These early discoveries spurred chemists to synthesize a vast library of substituted piperazines in search of compounds with improved efficacy, selectivity, and safety profiles.

The Emergence of 1-[2-(4-Methoxyphenyl)ethyl]piperazine: A Synthesis of Strategy and Serendipity

Pathway A: N-Alkylation of Piperazine

This classical and straightforward approach involves the reaction of piperazine with a suitable electrophile, in this case, a 2-(4-methoxyphenyl)ethyl derivative.

  • Conceptual Workflow:

    N-Alkylation_Workflow piperazine Piperazine reaction Base Solvent (e.g., DMF, Acetonitrile) piperazine->reaction phenylethyl_halide 2-(4-Methoxyphenyl)ethyl Halide (e.g., X = Br, Cl) phenylethyl_halide->reaction target 1-[2-(4-Methoxyphenyl)ethyl]piperazine reaction->target

  • Experimental Rationale: The choice of a 2-(4-methoxyphenyl)ethyl halide as the electrophile would have been a logical step for researchers aiming to explore the structure-activity relationships (SAR) of phenylethylamines and their integration with the piperazine scaffold. The methoxy group on the phenyl ring is a common modification in medicinal chemistry, often introduced to modulate metabolic stability and receptor interactions.

Pathway B: Reductive Amination

This powerful and versatile method involves the reaction of a carbonyl compound, 4-methoxyphenylacetaldehyde, with piperazine to form an intermediate iminium ion, which is then reduced in situ to the desired amine.

  • Conceptual Workflow:

    Reductive_Amination_Workflow piperazine Piperazine iminium Iminium Ion Intermediate piperazine->iminium aldehyde 4-Methoxyphenylacetaldehyde aldehyde->iminium reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, H₂/Pd-C) iminium->reducing_agent target 1-[2-(4-Methoxyphenyl)ethyl]piperazine reducing_agent->target

    Caption: Reductive amination synthesis pathway.

  • Experimental Rationale: Reductive amination offers a high degree of control and often proceeds with excellent yields. The availability of 4-methoxyphenylacetaldehyde as a starting material would have made this an attractive route for the systematic synthesis of a series of N-substituted piperazines for biological screening.

Historical Context and Early Investigational Drivers

The initial synthesis of 1-[2-(4-Methoxyphenyl)ethyl]piperazine likely occurred within the broader context of pharmaceutical research in the 1960s and 1970s. During this period, there was a significant effort to develop novel compounds with activity at various G-protein coupled receptors (GPCRs). The structural features of 1-[2-(4-Methoxyphenyl)ethyl]piperazine would have made it a candidate for investigation in several therapeutic areas:

  • Antihistaminic Activity: As an analog of known antihistamines, it would have been a logical candidate for screening for H1 receptor antagonism.

  • Central Nervous System (CNS) Activity: The phenylethylamine substructure is a well-known pharmacophore for CNS-active compounds, including stimulants and psychedelics. The combination of this moiety with the piperazine ring, a common feature in antipsychotic and antidepressant drugs, would have made it a compelling target for neurological drug discovery programs.

  • Serotonergic and Dopaminergic Modulation: The overall structure suggests potential interactions with serotonin (5-HT) and dopamine (DA) receptors and transporters, key targets for the treatment of a wide range of psychiatric and neurological disorders.

While early, specific pharmacological data for 1-[2-(4-Methoxyphenyl)ethyl]piperazine is not extensively documented in publicly accessible literature, its structural similarity to compounds that were actively being investigated during this period strongly suggests it was synthesized and evaluated as part of these broader research efforts.

Modern Significance and Evolution

Today, 1-[2-(4-Methoxyphenyl)ethyl]piperazine is primarily utilized as a versatile intermediate in the synthesis of more complex molecules. Its bifunctional nature, with a reactive secondary amine on the piperazine ring and the potential for further modification of the phenyl ring, makes it a valuable building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening.

A search of modern chemical and patent literature reveals that the 1-[2-(4-Methoxyphenyl)ethyl]piperazine scaffold is incorporated into a wide range of compounds being investigated for various therapeutic applications, including but not limited to:

  • Anticancer agents

  • Antiviral agents

  • Cardiovascular drugs

  • CNS therapeutics

Detailed Experimental Protocols

The following protocols are representative of the established methods for the synthesis of 1-[2-(4-Methoxyphenyl)ethyl]piperazine.

Protocol 1: Synthesis via N-Alkylation

Objective: To synthesize 1-[2-(4-Methoxyphenyl)ethyl]piperazine by reacting piperazine with 2-(4-methoxyphenyl)ethyl bromide.

Materials:

  • Piperazine

  • 2-(4-Methoxyphenyl)ethyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of piperazine (2 equivalents) in DMF, add potassium carbonate (1.5 equivalents).

  • Add a solution of 2-(4-methoxyphenyl)ethyl bromide (1 equivalent) in DMF dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1-[2-(4-Methoxyphenyl)ethyl]piperazine.

Protocol 2: Synthesis via Reductive Amination

Objective: To synthesize 1-[2-(4-Methoxyphenyl)ethyl]piperazine by the reductive amination of 4-methoxyphenylacetaldehyde with piperazine.

Materials:

  • Piperazine

  • 4-Methoxyphenylacetaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-methoxyphenylacetaldehyde (1 equivalent) in DCM, add piperazine (1.2 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-[2-(4-Methoxyphenyl)ethyl]piperazine.

Conclusion

The history of 1-[2-(4-Methoxyphenyl)ethyl]piperazine is not one of a singular, celebrated discovery, but rather a testament to the systematic and exploratory nature of medicinal chemistry. Its genesis lies in the logical application of robust synthetic methodologies to a privileged scaffold, driven by the ongoing quest for new and improved therapeutic agents. While its own pharmacological profile may not have led to its development as a standalone drug, its enduring value as a versatile chemical intermediate is undeniable. The continued appearance of the 1-[2-(4-Methoxyphenyl)ethyl]piperazine motif in modern drug discovery programs underscores its importance and solidifies its place in the annals of medicinal chemistry.

References

  • Heeres, J., et al. (1984). Antimycotic imidazoles. Part 4. Synthesis and antifungal activity of a series of novel 1-substituted-cis-1,3-dioxan-4-ylmethyl-1H-imidazole and -1H-1,2,4-triazole derivatives. Journal of Medicinal Chemistry, 27(7), 894-900.
  • Hester, J. B., et al. (1984). Synthesis and central nervous system depressant activity of some 2,3-dihydro-1H-1,4-benzodiazepines. Journal of Medicinal Chemistry, 27(3), 259-266.
  • Janssen, P. A. J. (1965). The evolution of the butyrophenones, haloperidol and trifluperidol, from meperidine-like 4-phenylpiperidines. International Review of Neurobiology, 8, 221-263.
  • Protiva, M. (1987). Neuroleptic drugs: a historical survey.
  • van der Stelt, C., et al. (1964). Synthesis and pharmacological properties of a series of N-substituted piperazines. Arzneimittel-Forschung, 14, 964-967.
  • Wermuth, C. G. (2008). The Practice of Medicinal Chemistry (3rd ed.). Academic Press.

Sources

Methodological & Application

Protocol for using 1-[2-(4-Methoxyphenyl)ethyl]piperazine in cell culture.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of 1-[2-(4-Methoxyphenyl)ethyl]piperazine (also known as 1-(4-Methoxyphenethyl)piperazine ) in cell culture.

Based on its chemical structure, this compound is a Sigma-1 receptor (σ1R) ligand and a structural analogue of the high-affinity agonist SA4503 (Cutamesine) . It is frequently utilized in pharmacological studies to map sigma receptor affinity, investigate neuroprotective signaling pathways, or as a key intermediate in the synthesis of complex piperazine-based therapeutics.

Introduction & Mechanism of Action

1-[2-(4-Methoxyphenyl)ethyl]piperazine is a piperazine derivative characterized by a 4-methoxyphenethyl moiety. Structurally, it represents the pharmacophore core of several potent Sigma-1 receptor (σ1R) agonists.

  • Primary Target: Sigma-1 Receptor (σ1R), a chaperone protein at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).

  • Mechanism: Modulation of σ1R often leads to the regulation of calcium signaling (via IP3R), activation of the Akt/PI3K pathway , and enhancement of cellular survival under stress (neuroprotection).

  • Research Applications:

    • Neuropharmacology: Studying σ1R-mediated neuroprotection against oxidative stress.

    • Medicinal Chemistry: Acting as a fragment probe for Structure-Activity Relationship (SAR) studies of sigma ligands.

    • Cancer Research: Investigating the role of sigma receptors in cell proliferation (often overexpressed in cancer lines like MCF-7 or PC-3).

Physicochemical Properties & Reconstitution
PropertyDetails
Chemical Name 1-[2-(4-Methoxyphenyl)ethyl]piperazine
Synonyms 1-(4-Methoxyphenethyl)piperazine; p-Methoxyphenethylpiperazine
Molecular Weight ~220.31 g/mol (Free Base); ~293.23 g/mol (Dihydrochloride)
Solubility (Water) Low (Free Base); Soluble (HCl salt)
Solubility (DMSO) High (>50 mM) – Recommended for Stock
Solubility (Ethanol) Moderate to High
Stability Stable at -20°C (desiccated); protect from light.[1]
Reconstitution Protocol
  • Solvent Selection: Use sterile, cell-culture grade DMSO (Dimethyl Sulfoxide) .

  • Stock Solution (10 mM):

    • Weigh 2.2 mg of the compound (free base).

    • Dissolve in 1 mL of DMSO.

    • Vortex vigorously for 30 seconds until fully dissolved.

    • Note: If using the Dihydrochloride salt, adjust weight to 2.93 mg.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter if necessary (though DMSO is bacteriostatic).

  • Storage: Aliquot into amber microtubes (20-50 µL) and store at -20°C . Avoid repeated freeze-thaw cycles.

Cell Culture Protocol: Dose-Response & Treatment
A. Experimental Design
  • Cell Lines: PC12 (Neuroendocrine), HEK293 (General), MCF-7 (Breast Cancer), or SH-SY5Y (Neuronal).

  • Dose Range: 1 nM – 10 µM .

    • Low Affinity/Non-specific effects: > 20 µM.

    • Sigma-1 Specificity: typically 10 nM – 1 µM.

  • Controls:

    • Negative: 0.1% DMSO (Vehicle).

    • Antagonist (Optional): BD-1047 (1-10 µM) or Haloperidol (non-selective) to confirm σ1R mechanism.

B. Step-by-Step Treatment Workflow
  • Seeding:

    • Seed cells in 96-well plates (for viability) or 6-well plates (for Western Blot).

    • Density: 5,000–10,000 cells/well (96-well) or 3x10⁵ cells/well (6-well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Serum Starvation (Recommended for Signaling Studies):

    • Wash cells once with PBS.

    • Replace medium with Low-Serum (0.5-1% FBS) or Serum-Free medium.

    • Incubate for 12–16 hours. Rationale: Reduces basal Akt/ERK phosphorylation, enhancing the signal-to-noise ratio for σ1R agonist effects.

  • Compound Preparation (Working Solutions):

    • Prepare serial dilutions in culture medium (not PBS) immediately before use.

    • Example for 10 µM final: Dilute 1 µL of 10 mM Stock into 999 µL Medium.

    • Critical: Keep final DMSO concentration ≤ 0.1% to avoid solvent toxicity.

  • Incubation:

    • Add working solutions to cells.

    • Duration:

      • Signaling (Phospho-Akt/ERK): 15 min – 2 hours.

      • Neuroprotection/Survival: 24 – 48 hours (often with a stressor like H₂O₂ added 1 hour post-treatment).

  • Readout:

    • MTT/CCK-8 Assay: Measure absorbance at 450/570 nm.

    • Western Blot: Lyse cells and probe for σ1R , p-Akt (Ser473) , or Caspase-3 .

Visualization: Experimental Workflow & Signaling

G cluster_prep Preparation cluster_cell Cell Culture cluster_readout Analysis Compound 1-[2-(4-Methoxyphenyl) ethyl]piperazine DMSO DMSO Stock (10-100 mM) Compound->DMSO Dissolve Dilution Serial Dilution in Medium (1 nM - 10 µM) DMSO->Dilution Dilute (<0.1% DMSO) Treatment Incubation (24-48h) Dilution->Treatment Cells Adherent Cells (PC12 / SH-SY5Y) Starvation Serum Starvation (12-16h) Cells->Starvation Optional Starvation->Treatment Add Compound MTT MTT/CCK-8 (Viability) Treatment->MTT WB Western Blot (p-Akt / Caspase-3) Treatment->WB

Caption: Workflow for preparing and testing 1-[2-(4-Methoxyphenyl)ethyl]piperazine in cell culture assays.

Troubleshooting & Optimization
IssuePossible CauseSolution
Precipitation in Medium High concentration or "Salting out"Sonicate the working solution; Ensure DMSO < 0.5%; Do not exceed 100 µM.
High Cell Death in Controls DMSO toxicityEnsure final DMSO concentration is ≤ 0.1%. Include a "Medium Only" control.
No Signaling Effect Basal phosphorylation too highOptimize serum starvation (0% FBS for 12h). Check σ1R expression in your cell line.
Inconsistent IC50/EC50 Compound degradationPrepare fresh dilutions daily. Store stock at -20°C in the dark.
References
  • Matsumoto, R. R., et al. (2004). "Characterization of the interaction between methamphetamine and sigma receptors." European Journal of Pharmacology. Link

    • Context: Describes the binding affinity of methoxyphenethyl-piperazine derivatives (like SA4503) to Sigma-1 receptors.
  • Lever, J. R., et al. (2006). "Sigma1 and sigma2 receptor binding affinities of a series of N-phenylpropyl-N'-substituted piperazines." Synapse. Link

    • Context: Establishes the structure-activity relationship (SAR) for piperazine ligands, highlighting the importance of the phenethyl moiety.
  • Jeon, S. H., & Shin, C. G. (2021).[2] "Effect of a novel piperazine compound on cancer cells."[2][3][4] Applied Biological Chemistry. Link

    • Context: Provides a detailed protocol for dissolving and testing piperazine derivatives in cell culture (MTT, Western Blot).
  • PubChem Compound Summary. "1-(4-Methoxyphenyl)piperazine" & Derivatives. Link

    • Context: Physicochemical data and solubility profiles for piperazine analogues.[5]

Sources

How to conduct in vivo studies with 1-[2-(4-Methoxyphenyl)ethyl]piperazine in rats.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preclinical In Vivo Profiling of 1-[2-(4-Methoxyphenyl)ethyl]piperazine [1]

Executive Summary & Rationale

1-[2-(4-Methoxyphenyl)ethyl]piperazine is a significant pharmacophore in medicinal chemistry, serving as a core scaffold for various CNS-active agents (e.g., Sigma-1 receptor ligands, 5-HT modulators) and as a metabolic intermediate for piperazine-based drugs.[1][2] Its structural similarity to established phenethyl-piperazines necessitates rigorous in vivo characterization to determine its bioavailability, blood-brain barrier (BBB) permeability, and potential off-target CNS effects.[1][2]

This guide provides a standardized workflow for conducting Pharmacokinetic (PK) Profiling and Functional Observational Battery (FOB) studies in Sprague-Dawley rats.[1] The protocols are designed to ensure reproducibility, high data integrity, and compliance with general pharmacological standards.[1][2]

Physicochemical Properties & Pre-formulation

Before in vivo administration, the compound must be formulated to ensure solubility and stability.[1][2] The free base is lipophilic and basic; salt formation or co-solvent strategies are required.[1][2]

PropertyValue / Description
Chemical Name 1-[2-(4-Methoxyphenyl)ethyl]piperazine
CAS Number 55455-94-2
Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
Predicted LogP ~1.8 - 2.2 (Lipophilic)
pKa ~9.0 (Piperazine nitrogen)
Solubility Low in neutral water; High in acidic media or organic solvents.[1][3]
Vehicle Selection Strategy
  • Preferred (IV/PO): 5% DMSO + 5% Tween 80 + 90% Saline (0.9% NaCl).[1]

    • Rationale: DMSO solubilizes the lipophilic core; Tween 80 prevents precipitation upon dilution; Saline ensures isotonicity.[1][2]

  • Alternative (PO only): 0.5% Methylcellulose (suspension) or 10 mM Acetate Buffer (pH 4.5).[1]

    • Rationale: The basic nitrogen allows for high solubility in acidic buffers, forming an in situ salt.[1][2]

Experimental Protocols

Study A: Pharmacokinetic (PK) Profiling

Objective: Determine oral bioavailability (%F), clearance (CL), and volume of distribution (Vss).

Animals: Male Sprague-Dawley Rats (250–300 g), n=3 per group.[1][2] Surgical Prep: Jugular Vein Cannulation (JVC) for serial blood sampling (reduces stress and variability).[1]

Workflow:

  • Acclimatization: Rats are acclimatized for 5 days. Fasted 12h prior to dosing (water ad libitum).

  • Dosing Groups:

    • Group 1 (IV): 2 mg/kg (Bolus via tail vein or femoral catheter).[1]

    • Group 2 (PO): 10 mg/kg (Oral gavage).[1]

  • Sampling: Collect 200 µL blood into K2-EDTA tubes at:

    • Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h.[1][2]

  • Processing: Centrifuge at 4°C, 3000 x g for 10 min. Harvest plasma and store at -80°C.

Bioanalysis (LC-MS/MS):

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm).[1][2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]

  • Transition: Monitor m/z 221.3 → 135.1 (Tropylium ion fragment) or 221.3 → 70.1 (Piperazine ring fragment).[1]

Study B: CNS Safety (Functional Observational Battery)

Objective: Assess potential neurotoxicity or sedative effects, common with aryl-piperazines.[1][2]

Method: Modified Irwin Test. Timepoints: 30 min, 1h, 2h, 4h post-dose (PO, 10 mg/kg).[1][2]

DomainParameters Scored (0-3 Scale)
Autonomic Salivation, Lacrimation, Piloerection, Defecation, Urination.[1][2]
Neuromuscular Gait, Grip Strength, Body Tone, Tremors, Ataxia.[1][2]
Sensorimotor Response to touch, Tail pinch, Click stimulus, Pupil reflex.[1][2]
Behavioral Arousal, Grooming, Stereotypy (repetitive movements), Sedation.[1][2]

Data Analysis & Visualization

Pharmacokinetic Parameters (Non-Compartmental Analysis)

Calculate using software like WinNonlin or PKsolver.[1][2]

ParameterDefinitionFormula
Cmax Maximum plasma concentrationObserved directly
Tmax Time to reach CmaxObserved directly
AUC(0-t) Area under the curveTrapezoidal rule
CL Systemic ClearanceDose (IV) / AUC(0-inf)
Vss Volume of Distribution(Dose_IV * AUMC) / AUC^2
%F Bioavailability(AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Metabolic Pathway Prediction

The compound is expected to undergo hepatic metabolism via CYP450 enzymes.[1][2] The primary routes are O-demethylation (forming the phenol) and N-oxidation.[1]

MetabolicPathway Figure 1: Predicted Metabolic Fate in Rats Parent 1-[2-(4-Methoxyphenyl)ethyl]piperazine (Parent) Phenol O-Desmethyl Metabolite (Phenol Derivative) Parent->Phenol CYP2D6/3A4 (O-Demethylation) NOxide N-Oxide Metabolite Parent->NOxide FMO/CYP (N-Oxidation) Glucuronide O-Glucuronide Conjugate (Excreted) Phenol->Glucuronide UGT (Phase II)

Figure 1: Predicted metabolic biotransformation pathways involving Phase I (CYP450) and Phase II (UGT) enzymes.[1][2]

Experimental Workflow Diagram

Workflow Figure 2: In Vivo Pharmacokinetic Study Workflow cluster_dosing Dosing Phase Start Compound Formulation (5% DMSO/Saline) Animals Animal Prep (SD Rats, JVC Cannulation) Start->Animals IV Group A: IV Bolus (2 mg/kg) Animals->IV PO Group B: Oral Gavage (10 mg/kg) Animals->PO Sampling Serial Blood Sampling (0 - 24h) IV->Sampling PO->Sampling Analysis LC-MS/MS Bioanalysis (Plasma) Sampling->Analysis Data PK Parameter Calculation (AUC, F%, CL) Analysis->Data

Figure 2: Step-by-step workflow for the pharmacokinetic assessment.

Critical Considerations & Troubleshooting

  • Solubility Issues: If the compound precipitates in the syringe (IV dosing), reduce the concentration and increase injection volume (up to 5 mL/kg is acceptable for slow IV infusion, though 1-2 mL/kg is standard for bolus).

  • Sample Stability: Aryl-piperazines can be stable, but phenolic metabolites (if formed ex vivo) are sensitive to oxidation.[1][2] Use ascorbic acid in plasma if metabolite tracking is a secondary endpoint.[1][2]

  • Carryover: Piperazines are "sticky" on LC-MS columns. Use a needle wash with high organic content (e.g., 50:50 MeOH:IPA) to prevent carryover between samples.[1][2]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 117132-44-2 (Related Analog). Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. CompTox Chemicals Dashboard: Piperazine derivatives.[1][2][4] Retrieved from [Link][1]

Sources

Application Note: Evaluation of 1-[2-(4-Methoxyphenyl)ethyl]piperazine in Dopamine D2 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for evaluating the binding affinity of 1-[2-(4-Methoxyphenyl)ethyl]piperazine (hereafter referred to as 4-MeO-PEP ) at the Dopamine D


 receptor.

Arylpiperazine derivatives are "privileged structures" in neuropsychopharmacology, serving as core pharmacophores for numerous antipsychotics (e.g., aripiprazole) and research probes. 4-MeO-PEP represents a specific structural fragment combining a piperazine head group with a 4-methoxyphenethyl tail. Evaluating its affinity (


) is critical for:
  • Fragment-Based Drug Discovery (FBDD): Determining the contribution of the methoxy-substituted tail to overall ligand binding energy.

  • SAR Mapping: Investigating the "edge-to-face" aromatic interactions within the D

    
     receptor's ancillary binding pocket.
    
  • Off-Target Profiling: Assessing the selectivity of piperazine-based metabolites.

Scientific Background & Mechanism[1][2]

The Arylpiperazine Pharmacophore at D

The Dopamine D


 receptor (D

R), a G-protein-coupled receptor (GPCR), possesses a deep orthosteric binding pocket defined by transmembrane (TM) helices. High-affinity binding of piperazine ligands relies on two critical molecular interactions:
  • Ionic Salt Bridge: The protonated nitrogen (

    
     or 
    
    
    
    ) of the piperazine ring forms a salt bridge with the carboxylate side chain of Aspartate 114 (Asp 3.32) in TM3.
  • Aromatic Interaction: The phenyl ring (in this case, the 4-methoxyphenyl moiety) engages in

    
    -
    
    
    
    stacking or edge-to-face interactions with a cluster of aromatic residues, specifically Phenylalanine 178 (Phe 6.51) , Tryptophan 182 (Trp 6.48) , and Tyrosine 216 (Tyr 7.43) .
Role of the 4-Methoxy Group

The 4-methoxy substituent on the phenyl ring acts as an electron-donating group (EDG). In D


R binding, EDGs often enhance affinity by increasing the electron density of the aromatic ring, thereby strengthening the electrostatic component of the edge-to-face interaction with the receptor's aromatic cluster.
Interaction Pathway Diagram

The following diagram illustrates the theoretical binding mode and the experimental workflow to validate it.

D2_Binding_Mechanism cluster_0 Ligand Structure (4-MeO-PEP) cluster_1 D2 Receptor Pocket cluster_2 Assay Outcome Piperazine_N Protonated Nitrogen (Positive Charge) Asp114 Aspartate 114 (TM3) Piperazine_N->Asp114 Salt Bridge (Ionic) Phenyl_Ring 4-MeO-Phenyl Ring (Electron Rich) AroCluster Phe178 / Trp182 (Aromatic Cluster) Phenyl_Ring->AroCluster Edge-to-Face (π-Stacking) Displacement Displacement of [3H]-Spiperone Asp114->Displacement Competitive Binding Ki_Calc Ki Calculation (Affinity Constant) Displacement->Ki_Calc

Caption: Mechanistic interaction of 4-MeO-PEP with D2 receptor residues and downstream assay readout.

Materials & Reagents

Compound Properties
PropertySpecification
Compound Name 1-[2-(4-Methoxyphenyl)ethyl]piperazine
Molecular Weight ~220.31 g/mol
Solubility Soluble in DMSO (up to 100 mM); sparingly soluble in water.
Storage -20°C (solid); store DMSO stocks at -80°C to prevent oxidation.
Handling Hygroscopic. Equilibrate to room temperature before weighing.
Biological Reagents[2][3][4]
  • Receptor Source: Membranes from CHO-K1 cells stably expressing human Dopamine D

    
     (long isoform) receptor (CHO-D2L). Alternatively, rat striatal membrane homogenates.
    
  • Radioligand:

    
    -Spiperone (Antagonist, high affinity, 
    
    
    
    nM) OR
    
    
    -Raclopride.
    • Note: Spiperone is preferred for exploring the ancillary pocket due to its own phenyl-piperidine structure.

  • Reference Ligand: Haloperidol (Non-specific binding definition) or (+)-Butaclamol.

Buffer Composition
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl

    
    , 1 mM MgCl
    
    
    
    , pH 7.4.
    • Critical: The presence of Na

      
       ions (120 mM) is essential. Sodium ions induce a conformational change in D
      
      
      
      receptors that favors the binding of antagonists (like piperazines) over agonists.

Experimental Protocol: Competitive Binding Assay

This protocol determines the


 and 

of 4-MeO-PEP by measuring its ability to displace the radioligand

-Spiperone.
Step 1: Compound Preparation[5]
  • Stock Solution: Dissolve 4-MeO-PEP in 100% DMSO to a concentration of 10 mM.

  • Serial Dilution: Prepare 10-fold serial dilutions in Assay Buffer to generate a concentration range from

    
     M to 
    
    
    
    M.
    • Control: Ensure final DMSO concentration in the assay well is <1% to prevent membrane disruption.

Step 2: Membrane Preparation
  • Thaw CHO-D2L membrane aliquots on ice.

  • Homogenize gently using a Polytron (setting 4, 5 seconds) to ensure uniform suspension.

  • Dilute in Assay Buffer to a final protein concentration of 5–10 µ g/well .

Step 3: Assay Assembly (96-well Plate Format)

Pipette reagents into a polypropylene 96-well plate in the following order:

ComponentVolumePurpose
Assay Buffer 100 µLVolume adjustment (Total vol = 250 µL)
Test Ligand (4-MeO-PEP) 25 µLVariable concentrations (

to

M)
OR Reference (Haloperidol) 25 µLDefines Non-Specific Binding (10 µM final)
OR Vehicle (Buffer/DMSO) 25 µLDefines Total Binding (

)
Radioligand ([3H]-Spiperone) 25 µLFinal concentration ~0.2–0.5 nM (

equivalent)
Membrane Suspension 100 µLInitiates the reaction
Step 4: Incubation
  • Condition: Incubate plates for 60 minutes at 25°C (Room Temperature) .

  • Rationale: Equilibrium must be reached. Spiperone has slow dissociation kinetics; 60 minutes ensures stable binding.

Step 5: Termination & Filtration
  • Pre-soak GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for 1 hour.

    • Why? PEI reduces the negatively charged glass fiber's tendency to non-specifically bind the positively charged piperazine radioligand.

  • Harvest using a cell harvester (e.g., Brandel or PerkinElmer).

  • Wash filters rapidly 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Dry filters and add liquid scintillation cocktail.

Step 6: Data Acquisition
  • Count radioactivity (CPM) using a Liquid Scintillation Counter (e.g., MicroBeta).

Data Analysis & Interpretation

Calculations
  • Specific Binding (SB):

    
    .
    
  • Percent Inhibition:

    
    .
    
  • IC50 Determination: Fit data to a one-site competition model (Sigmoidal dose-response) using non-linear regression (GraphPad Prism or similar).

    
    
    
  • Ki Calculation (Cheng-Prusoff Equation):

    
    
    
    • 
       = Concentration of Radioligand used (nM).
      
    • 
       = Dissociation constant of Radioligand (determined previously via Saturation Binding).
      
Expected Results
  • High Affinity:

    
    .[1] Indicates the 4-methoxy-phenethyl tail interacts strongly with the aromatic cluster.
    
  • Moderate Affinity:

    
    . Typical for fragments lacking the full "head" group of complex antipsychotics.
    
  • Hill Slope: Should be near -1.0. A slope significantly different from -1.0 (e.g., -0.6) may indicate negative cooperativity or binding to multiple receptor states (High/Low affinity states), though the presence of Na

    
     usually forces the receptor into a single low-affinity state for agonists, simplifying the analysis for antagonists.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Radioligand sticking to filters.Ensure filters are soaked in 0.3% PEI. Use GF/B filters.
Low Total Binding Signal Receptor degradation or low expression.Avoid freeze-thaw cycles of membranes. Verify protein concentration.
IC50 Curve too steep (>1.5) Ligand precipitation.Check solubility of 4-MeO-PEP at high concentrations. Limit max conc to

M.
Variable Replicates Pipetting error or non-equilibrium.Use multi-channel pipettes. Increase incubation time to 90 mins to verify equilibrium.

Workflow Visualization

Protocol_Workflow cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase Start Start: 4-MeO-PEP Evaluation Dilution Serial Dilution of Ligand (10^-5 to 10^-11 M) Start->Dilution Membrane Thaw & Homogenize CHO-D2 Membranes Start->Membrane PEI Soak GF/B Filters in 0.3% PEI Start->PEI Assembly Add: Buffer + Ligand + [3H]-Spiperone + Membrane (96-well Plate) Dilution->Assembly Membrane->Assembly Harvest Harvest via Vacuum Filtration (Wash 3x Ice-Cold Buffer) PEI->Harvest Filters Ready Incubate Incubate 60 min @ 25°C (Equilibrium Binding) Assembly->Incubate Incubate->Harvest Count Liquid Scintillation Counting (Measure CPM) Harvest->Count Calculate Calculate IC50 & Ki (Cheng-Prusoff) Count->Calculate

Caption: Step-by-step experimental workflow for the radioligand binding assay.

References

  • Seeman, P. (2006). Targeting the dopamine D2 receptor in schizophrenia. Expert Opinion on Therapeutic Targets, 10(4), 515-531. Link

  • Hackling, A., et al. (2003).[2] N-(omega-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as dopamine D2 and D3 receptor ligands.[2] Journal of Medicinal Chemistry, 46(18), 3883-3899. Link

  • Kushwaha, S.K., et al. (2016). 4-[(1-phenethylpiperidin-4-yl)methyl]piperazines as Dopaminergic Ligands.[1] ChemMedChem, 11(12), 1268-1278. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. Link

  • International Union of Basic and Clinical Pharmacology (IUPHAR). Dopamine Receptors: D2 Receptor. Guide to Pharmacology. Link

Disclaimer: This protocol is for research purposes only. 4-MeO-PEP is a chemical reagent and should be handled with appropriate Personal Protective Equipment (PPE).

Sources

Preparation of 1-[2-(4-Methoxyphenyl)ethyl]piperazine solutions for laboratory use.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

1-[2-(4-Methoxyphenyl)ethyl]piperazine (CAS 55455-94-2) is a secondary amine and a structural hybrid of the piperazine and phenethylamine classes. It serves as a critical intermediate in the synthesis of complex pharmaceutical agents (e.g., azole antifungals like Itraconazole analogs) and as a probe in serotonergic receptor binding studies due to its structural similarity to phenylpiperazine ligands .

This guide provides a robust, self-validating protocol for preparing stock and working solutions. The methodology accounts for the compound's basicity and lipophilicity to prevent common experimental errors such as "crashing out" in aqueous buffers.

Physicochemical Profile
PropertyValue / Description
CAS Number 55455-94-2
Molecular Formula C₁₃H₂₀N₂O
Molecular Weight 220.31 g/mol
Physical State Viscous oil or low-melting solid (Free Base); Crystalline solid (HCl Salt)
pKa (Predicted) ~9.8 (Secondary amine), ~5.4 (Tertiary amine)
Solubility (Organic) DMSO (>50 mM), Ethanol (>50 mM), Methanol
Solubility (Aqueous) Low (Free Base); High (HCl Salt)

Safety & Handling (GHS Classification)

Warning: Piperazine derivatives are generally classified as Skin Irritants (Category 2) and Eye Irritants (Category 2A) .[1] Some may act as respiratory sensitizers.[2][1]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle the neat compound in a fume hood to avoid inhalation of aerosols or dust.

  • First Aid: In case of skin contact, wash immediately with soap and water.[3] If in eyes, rinse cautiously with water for 15 minutes.[3]

Protocol A: Preparation of Stock Solution (50 mM)

Objective: Create a stable, high-concentration stock solution for long-term storage. Solvent of Choice: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).

Rationale

DMSO is selected over ethanol because of its lower volatility (preventing concentration drift) and superior ability to solvate the lipophilic phenethyl moiety while stabilizing the amine .

Procedure
  • Weighing: Accurately weigh 11.02 mg of 1-[2-(4-Methoxyphenyl)ethyl]piperazine into a tared, amber glass vial (2 mL capacity).

    • Note: If the substance is an oil, use a positive displacement pipette or weigh by difference.

  • Solvation: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds.

    • Visual Check: The solution must be completely clear and colorless to pale yellow. If particulates persist, sonicate at 40 kHz for 5 minutes (water bath temperature < 30°C).

  • Aliquot & Storage:

    • Dispense into 50 µL or 100 µL aliquots in PCR tubes or cryovials.

    • Storage: -20°C (stable for 6 months) or -80°C (stable for >1 year).

    • Critical: Avoid repeated freeze-thaw cycles.

Protocol B: Preparation of Working Solution (Aqueous)

Objective: Dilute the stock into a physiological buffer (e.g., PBS or HEPES) without precipitation.

The "Stepwise Dilution" Method

Direct injection of high-concentration DMSO stock into aqueous media often causes rapid precipitation. This protocol uses an intermediate dilution step.[4]

Workflow Diagram (DOT)

DilutionProtocol Stock DMSO Stock (50 mM) Inter Intermediate (5 mM in 10% DMSO) Stock->Inter 1:10 Dilution (into PBS/Media) Working Working Solution (10-100 µM in Buffer) Inter->Working Serial Dilution PrecipCheck Check for Precipitation Inter->PrecipCheck Assay Biological Assay (Final DMSO < 0.5%) Working->Assay Application

Figure 1: Stepwise dilution workflow to minimize precipitation risk during aqueous transfer.

Procedure
  • Thaw: Warm the DMSO stock aliquot to room temperature (20-25°C) until fully melted. Vortex briefly.

  • Intermediate Dilution (10x):

    • Prepare a 1:10 dilution by adding 10 µL of Stock (50 mM) to 90 µL of Assay Buffer (e.g., PBS pH 7.4).

    • Result: 5 mM concentration, 10% DMSO.

    • Observation: A transient cloudiness may appear. Vortex immediately. If cloudiness persists, acidify slightly (see Troubleshooting).

  • Final Dilution:

    • Dilute the Intermediate solution into the final assay volume to reach the target concentration (e.g., 10 µM).

    • Example: Add 2 µL of Intermediate (5 mM) to 998 µL of Media.

    • Final Conditions: 10 µM compound, 0.02% DMSO (well within cellular tolerance).

Troubleshooting & Optimization

Solubility Issues (The "Crash Out")

The free base of 1-[2-(4-Methoxyphenyl)ethyl]piperazine is hydrophobic. At physiological pH (7.4), the secondary amine (pKa ~9.8) is mostly protonated, which aids solubility, but the lipophilic tail can still drive aggregation.

SymptomRoot CauseCorrective Action
Cloudiness in PBS pH > pKa or high ionic strength "salting out"Acidify the buffer slightly. Add 1N HCl dropwise until clear, then re-adjust pH. Alternatively, use the HCl salt form of the compound.
Oil droplets Compound is in Free Base formConvert to HCl salt in situ by adding 1 equivalent of HCl to the DMSO stock before aqueous dilution.
Precipitation on freezing DMSO hygroscopicityEnsure vials are sealed tightly with Parafilm. Use anhydrous DMSO.
QC Validation

To verify the concentration of your prepared stock:

  • UV-Vis: Measure absorbance at 275 nm (characteristic of the 4-methoxy-phenyl chromophore).

  • HPLC: Run a standard gradient (5-95% ACN in Water + 0.1% Formic Acid) on a C18 column. The compound should elute as a sharp peak; tailing indicates silanol interaction (common with amines) .

References

  • Molbase Chemical Data. "1-[2-(4-Methoxyphenyl)ethyl]piperazine Properties and Suppliers." [Link]

  • SWGDRUG. "Monograph: Methoxyphenylpiperazines (Analytical Methods)." [Link]

Sources

Safe laboratory handling and disposal of 1-[2-(4-Methoxyphenyl)ethyl]piperazine.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Safe Management of 1-[2-(4-Methoxyphenyl)ethyl]piperazine in Research Environments

Abstract

This technical guide establishes the protocol for the safe handling, storage, and disposal of 1-[2-(4-Methoxyphenyl)ethyl]piperazine (CAS: 55455-94-2). As a structural hybrid of the phenethylamine and piperazine classes, this compound presents specific risks regarding ocular damage (H318) and potential bioactivity. This document moves beyond generic safety data sheets (SDS) to provide researchers with a causal understanding of the hazards and self-validating workflows for containment and waste management.

Part 1: Compound Characterization & Hazard Identification

To handle a compound safely, one must understand its chemical behavior, not just its hazard codes. 1-[2-(4-Methoxyphenyl)ethyl]piperazine is a secondary amine derivative. Its basicity drives its corrosive potential to mucous membranes, while its structural homology to serotonergic ligands necessitates precautions against inadvertent exposure.

Physicochemical & Toxicological Profile
PropertyData / SpecificationOperational Implication
CAS Number 55455-94-2Use for exact inventory tracking and waste labeling.
Molecular Formula C₁₃H₂₀N₂OOrganic amine; incompatible with strong oxidizers and acids.
Physical State Solid (Powder) or HCl SaltHigh inhalation risk during weighing; potential for static charge.
Acidity/Basicity Basic (Amine)Critical: Causes severe eye damage (H318) via saponification of fatty tissues in the eye.
GHS Hazards Danger H302 (Harmful if swallowed) H315 (Skin Irritation) H318 (Serious Eye Damage) H335 (Resp. Irritation)Requires Chemical Splash Goggles (not safety glasses) and respiratory protection.
Bioactivity Class Pharmacophore (5-HT/DA analog)Treat as Potent Compound (OEB 3 equivalent) until specific potency data rules out psychoactivity.

Expert Insight: The "Danger" signal word associated with H318 (Eye Damage) distinguishes this from mild irritants. Unlike acids, which coagulate protein and form a barrier, basic amines penetrate deep into ocular tissue, causing rapid, irreversible damage. Standard safety glasses are insufficient for liquid handling of this amine.

Part 2: Engineering Controls & PPE

The following decision matrix dictates the necessary protection based on the physical state and manipulation type.

Risk-Based Protection Workflow

PPE_Selection Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Qty_Solid Quantity > 10 mg? Solid->Qty_Solid Qty_Liquid Concentrated (>100mM)? Liquid->Qty_Liquid Lvl1 Level 1: Fume Hood + Nitrile Gloves + Safety Glasses Qty_Solid->Lvl1 No Lvl3 Level 3: Powder Hood/Glovebox + N95/P100 or PAPR + Goggles Qty_Solid->Lvl3 Yes (Dust Risk) Qty_Liquid->Lvl1 No (Dilute) Lvl2 Level 2: Fume Hood + Double Nitrile + Splash Goggles Qty_Liquid->Lvl2 Yes (Corrosive Risk)

Figure 1: PPE Selection Logic. Note that solid handling of potent amines requires respiratory isolation (Level 3) to prevent inhalation of bioactive dust.

Glove Compatibility
  • Recommended: Nitrile (0.11 mm minimum thickness).

  • Avoid: Latex (poor chemical resistance to amines).

  • Protocol: Change gloves immediately upon splash contact. For prolonged immersion or stock solution preparation, use Double Gloving (colored inner glove to reveal breaches).

Part 3: Operational Protocols

Protocol A: Safe Weighing & Stock Solution Preparation

Objective: Prepare a stock solution without generating airborne dust or contaminating the balance area.

  • Engineering Setup: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Enclosure . Ensure face velocity is 0.3–0.5 m/s.

  • Anti-Static Measures: Use an anti-static gun or ionizer bar if the powder is "flyaway." Amine salts are often hygroscopic and prone to static clumping.

  • The "Transfer" Technique:

    • Tare the receiving vial (with lid) before opening the source container.

    • Open the source container only inside the hood.

    • Transfer solid using a disposable spatula.

    • Crucial Step: Wipe the threads of the source container and the receiving vial with a dry Kimwipe before closing to prevent "crust" formation (which scatters dust upon next opening).

  • Dissolution: Add solvent (e.g., DMSO, Methanol) immediately to the vial to trap the dust in solution. Vortex inside the hood.

Protocol B: Spill Response (Amine Specific)

Scenario: You drop a vial containing 500 mg of solid 1-[2-(4-Methoxyphenyl)ethyl]piperazine.

  • Evacuate & Ventilate: Alert nearby personnel. Do not breathe the dust.[1][2][3][4]

  • PPE Upgrade: Don a fit-tested N95/P100 respirator and chemical splash goggles before re-entering.

  • Containment: Cover the spill gently with paper towels dampened with water (if HCl salt) or ethanol (if free base) to suppress dust.

  • Neutralization (Liquid Spills): If a liquid solution is spilled, apply a commercial Amine Neutralizer or a weak acid (Citric acid) absorbent. Note: Do not use strong mineral acids as this may generate excessive heat.

  • Cleanup: Scoop up the damp material. Double-bag in heavy-duty polyethylene bags. Label as "Hazardous Waste - Toxic Amine."

Part 4: Waste Disposal & Management

Disposal of organic amines requires strict segregation to prevent dangerous reactions (e.g., mixing with oxidizing acids like Nitric Acid) and environmental release.[5]

Disposal Decision Tree

Waste_Disposal Waste Waste Generation Type Waste Type? Waste->Type Solid Solid / Contaminated Debris (Gloves, Wipes) Type->Solid Liquid Liquid Waste Type->Liquid Bin_Solid Solid Hazardous Waste Bin (Incineration) Solid->Bin_Solid Double Bagged Segregation Solvent Base? Liquid->Segregation Halogen Halogenated (DCM, Chloroform) Segregation->Halogen NonHal Non-Halogenated (DMSO, MeOH, Water) Segregation->NonHal Bin_Halo Halogenated Waste Carboy Halogen->Bin_Halo Bin_NonHalo Non-Halogenated Organic Carboy (Alkaline Compatible) NonHal->Bin_NonHalo

Figure 2: Waste Segregation Pathway. NEVER dispose of amines in the sink.

Critical Disposal Rules
  • No Sink Disposal: This compound is toxic to aquatic life and must not enter the water table.

  • Segregation: Do not mix with "Oxidizing Waste" (e.g., Chromic acid, Nitric acid). The reaction can be exothermic and generate toxic nitrosamines.

  • Labeling: Waste tags must explicitly list: "1-[2-(4-Methoxyphenyl)ethyl]piperazine" and "Basic Organic Amine."

  • Container: Use High-Density Polyethylene (HDPE) or Glass carboys. Ensure the cap has a vent if there is any risk of off-gassing, though this is rare for this specific compound.

References

  • Sigma-Aldrich. Safety Data Sheet: 1-[2-(4-methoxyphenyl)ethyl]piperazine (CAS 55455-94-2). Retrieved from (Note: Verify specific lot SDS upon receipt).

  • PubChem. Compound Summary: 1-[2-(4-Methoxyphenyl)ethyl]piperazine.[6][7] National Library of Medicine. Retrieved from .

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from .

  • ECHA (European Chemicals Agency). Information on Chemicals - Registered Substances.[6] Retrieved from .

Sources

Use of 1-[2-(4-Methoxyphenyl)ethyl]piperazine in high-throughput screening.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening (HTS) Methodologies for Sigma-1 Receptor Modulators using 1-[2-(4-Methoxyphenyl)ethyl]piperazine

Executive Summary & Biological Context

1-[2-(4-Methoxyphenyl)ethyl]piperazine represents a "privileged scaffold" in medicinal chemistry, specifically within the design of ligands for the Sigma-1 receptor (σ1R) and, to a lesser extent, serotonergic (5-HT) and dopaminergic transporters. Unlike direct N-aryl piperazines (which favor 5-HT receptors), the insertion of the ethyl linker creates a phenethyl-piperazine moiety that significantly enhances affinity for the σ1 chaperone protein residing at the mitochondria-associated endoplasmic reticulum membrane (MAM).

In High-Throughput Screening (HTS), this compound serves two critical roles:

  • Reference Standard: A high-affinity competitor (Ki < 10 nM range typically) for validating σ1R displacement assays.

  • Library Scaffold: A core building block for Fragment-Based Drug Discovery (FBDD) aimed at neuroprotective or antipsychotic therapeutics.

This guide details the protocol for utilizing 1-[2-(4-Methoxyphenyl)ethyl]piperazine in a Radioligand Competition Binding Assay , the gold standard for σ1R HTS.

Mechanism of Action & Signaling Pathway

The Sigma-1 receptor is a ligand-operated chaperone. Under cellular stress, σ1R translocates from the MAM to the plasma membrane, modulating ion channels (e.g., Kv1.4, NMDA).

  • Agonist Binding: Promotes dissociation of σ1R from BiP (GRP78), allowing σ1R to chaperone unstable proteins.

  • Antagonist Binding: Stabilizes the σ1R-BiP complex, preventing chaperone activity.

  • Role of 1-[2-(4-Methoxyphenyl)ethyl]piperazine: Acts as a high-affinity ligand that displaces radiotracers (e.g., [³H]-(+)-Pentazocine), allowing quantification of library compound affinity.

Pathway Visualization

Sigma1_Pathway Compound 1-[2-(4-Methoxyphenyl)ethyl]piperazine (Ligand) Sigma1 Sigma-1 Receptor (MAM Localized) Compound->Sigma1 High Affinity Binding Dissociation Complex Dissociation Compound->Dissociation Induces BiP BiP (GRP78) (ER Chaperone) Sigma1->BiP Resting State Interaction Sigma1->Dissociation BiP->Dissociation Translocation Translocation to Plasma Membrane Dissociation->Translocation Active Sigma-1 IonChannels Modulation of Ion Channels (NMDA, Kv1.4) Translocation->IonChannels Calcium Ca2+ Homeostasis Restoration IonChannels->Calcium

Figure 1: Mechanism of Action. The ligand binds σ1R, triggering dissociation from BiP and subsequent modulation of calcium signaling.

HTS Protocol: Sigma-1 Receptor Competition Binding

This protocol utilizes Guinea Pig Brain Membranes (rich in σ1R) or HEK293-σ1R stable cell lines. The objective is to determine the displacement of [³H]-(+)-Pentazocine by the test compound.

Reagents & Preparation
ReagentConcentration / SpecificationRole
Ligand 1-[2-(4-Methoxyphenyl)ethyl]piperazineTest Compound / Reference
Radioligand [³H]-(+)-PentazocineHigh-affinity σ1 agonist (Kd ~3 nM)
Non-specific Control Haloperidol (10 µM)Defines Non-Specific Binding (NSB)
Assay Buffer 50 mM Tris-HCl, pH 7.4Physiological buffer
Membrane Source Guinea Pig Brain (P2 fraction)Receptor source
Scintillation Fluid EcoScint or equivalentSignal detection
Step-by-Step Workflow

Step 1: Compound Preparation [1][2]

  • Dissolve 1-[2-(4-Methoxyphenyl)ethyl]piperazine in 100% DMSO to create a 10 mM stock.

  • Perform serial dilutions (1:3) in Assay Buffer to generate a 10-point concentration curve (range: 10 µM to 0.5 nM). Note: Final DMSO concentration in assay must be <1%.

Step 2: Membrane Preparation

  • Homogenize tissue in ice-cold 50 mM Tris-HCl.

  • Centrifuge at 40,000 x g for 15 min at 4°C.

  • Resuspend pellet in buffer and repeat wash.

  • Adjust protein concentration to 200-400 µg/mL .

Step 3: Binding Reaction (96-well Plate Format)

  • Total Binding (TB): Add 150 µL Membrane + 25 µL [³H]-(+)-Pentazocine (3 nM final) + 25 µL Buffer.

  • Non-Specific Binding (NSB): Add 150 µL Membrane + 25 µL [³H]-(+)-Pentazocine + 25 µL Haloperidol (10 µM).

  • Test Wells: Add 150 µL Membrane + 25 µL [³H]-(+)-Pentazocine + 25 µL 1-[2-(4-Methoxyphenyl)ethyl]piperazine (varying conc).

  • Incubation: Incubate plates at 37°C for 120 minutes (equilibrium is slower for σ1R).

Step 4: Termination & Detection

  • Harvest using a Brandel Cell Harvester onto GF/B filters (pre-soaked in 0.5% Polyethyleneimine to reduce non-specific binding).

  • Wash 3x with ice-cold 10 mM Tris-HCl.

  • Add scintillation cocktail and count in a Microbeta counter.

Workflow Diagram

HTS_Workflow Stock Compound Stock (10 mM in DMSO) Dilution Serial Dilution (10-point curve) Stock->Dilution PlatePrep 96-Well Plate Setup (Membrane + Radioligand) Dilution->PlatePrep Add Compound Incubation Incubation 37°C, 120 min PlatePrep->Incubation Harvest Filtration (GF/B) & Wash Incubation->Harvest Counting Scintillation Counting (CPM Data) Harvest->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis

Figure 2: HTS Workflow for Radioligand Binding Assay.

Data Analysis & Validation

Calculating IC50 and Ki

Raw CPM (Counts Per Minute) data must be converted to % Specific Binding:



Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism):



Convert IC50 to Ki using the Cheng-Prusoff equation :



  • 
     = Concentration of [³H]-(+)-Pentazocine (e.g., 3 nM).
    
  • 
     = Dissociation constant of radioligand (determined experimentally, typically ~3-5 nM).
    
Acceptance Criteria (Z' Factor)

For HTS validation, the Z' factor must be > 0.5.



  • Positive Control: Haloperidol (Full displacement).

  • Negative Control: DMSO vehicle (No displacement).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding (NSB) Filter bindingPre-soak GF/B filters in 0.5% PEI for >2 hours.
Low Signal-to-Noise Degraded radioligandCheck specific activity and purity of [³H]-Pentazocine.
Inconsistent Replicates Pipetting error or aggregationEnsure 1-[2-(4-Methoxyphenyl)ethyl]piperazine is fully soluble. Vortex well.
Right-shifted IC50 Incubation too shortσ1R kinetics are slow; ensure full 120 min incubation at 37°C.

References

  • Sigma-1 Receptor Ligand Binding Assays : Xu, J., et al. "Sigma-1 Receptor Ligands: Potential in the Treatment of Neuropsychiatric Disorders." CNS & Neurological Disorders - Drug Targets, 2011.

  • Pharmacology of Piperazine Derivatives : Preprints.org. "Synthesis of 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one."

  • BindingDB Entry for Phenethyl-Piperazine Analogs : BindingDB. "Affinity Data for 1,4-Bis-[2-(4-methoxy-phenyl)-ethyl]-piperazine."[3]

  • YZ-067 and Sigma Receptor Specificity : Psychopharmacology. "The sigma receptor ligand N-phenylpropyl-N'-(4-methoxyphenethyl)piperazine (YZ-067)..."[4]

Sources

Troubleshooting & Optimization

Troubleshooting low yield in the synthesis of 1-[2-(4-Methoxyphenyl)ethyl]piperazine.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case: #PZ-409 Subject: Optimization of 1-[2-(4-Methoxyphenyl)ethyl]piperazine Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Flowchart

User Issue: Low yield and difficulty isolating pure 1-[2-(4-Methoxyphenyl)ethyl]piperazine. Root Cause Analysis: The synthesis of mono-substituted piperazines is deceptively simple. Low yields typically stem from two distinct failure modes:

  • Kinetic Failure (Reaction Phase): Competition between mono-alkylation (desired) and bis-alkylation (formation of the symmetric dimer).

  • Thermodynamic Failure (Work-up Phase): The high polarity of the secondary amine product leads to significant loss in the aqueous phase during extraction or co-precipitation with excess piperazine.

Diagnostic Logic Tree Use the following visualization to pinpoint your specific failure mode before proceeding to the protocols.

TroubleshootingFlow Start START: Analyze Crude Mixture (TLC/LCMS) CheckImpurities What is the major impurity? Start->CheckImpurities CheckAqueous Is product in Organic Layer? CheckImpurities->CheckAqueous Clean but Low Mass BisAlkylated Bis-alkylated Dimer Present (High MW impurity) CheckImpurities->BisAlkylated High MW Dimer StartingMaterial Unreacted Electrophile CheckImpurities->StartingMaterial SM Remains NoProduct Product Missing from Organic Layer CheckAqueous->NoProduct No Sol_Stoichiometry ACTION: Increase Piperazine Eq (5-10x) Switch to Reverse Addition BisAlkylated->Sol_Stoichiometry Sol_Temp ACTION: Increase Temp/Catalyst (KI) Check Electrophile Quality StartingMaterial->Sol_Temp Sol_Extraction ACTION: Adjust pH > 12 Salting Out (NaCl) Use CHCl3/IPA extraction NoProduct->Sol_Extraction

Figure 1: Diagnostic logic for identifying yield loss in piperazine alkylation.

Technical Troubleshooting Guide (Q&A)

Module A: Reaction Optimization (The "Bis-Alkylation" Trap)

Q: I am using 1 equivalent of piperazine and 1 equivalent of the bromide, but I get 40% yield of the dimer. Why? A: This is a classic statistical probability issue. In a 1:1 mixture, as soon as a molecule of product (secondary amine) is formed, it competes with the starting piperazine (secondary amine) for the remaining alkyl halide. Because the alkylated product is often more nucleophilic than the starting piperazine (due to the electron-donating alkyl chain), the reaction kinetics favor the second alkylation.

The Fix: You must operate under Pseudo-First-Order conditions regarding the alkyl halide.

  • Stoichiometry: Increase piperazine to 5–10 equivalents . This ensures that any alkyl halide molecule statistically encounters a free piperazine molecule rather than a product molecule.

  • Reverse Addition: Do not mix everything at once. Dissolve the excess piperazine in the solvent (refluxing acetone or acetonitrile) and add the alkyl halide (dissolved in solvent) dropwise over 1–2 hours.

Q: Can I use the Reductive Amination route to avoid bis-alkylation? A: Yes, and it is often superior for selectivity. Reacting 4-methoxyphenylacetaldehyde with piperazine (3 eq) in the presence of NaBH(OAc)₃ (Sodium triacetoxyborohydride) generally yields the mono-substituted product cleanly. The iminium ion intermediate forms selectively with the primary amine. However, aldehydes can be unstable; ensure your starting material is pure.

Module B: Work-up & Purification (The "Solubility" Trap)

Q: My reaction looks clean on TLC, but after aqueous extraction, I recover very little mass. Where did it go? A: Your product is likely in the aqueous waste stream. Piperazine derivatives are highly polar bases. If you extract with Ethyl Acetate at pH 8–9, a significant portion remains protonated (water-soluble).

The Fix:

  • pH Adjustment: The aqueous phase must be basified to pH > 12 using 50% NaOH or KOH before extraction.

  • Solvent Choice: Ethyl Acetate is often too non-polar. Use Dichloromethane (DCM) or a mixture of Chloroform:Isopropanol (3:1) for the extraction.

  • Salting Out: Saturate the aqueous layer with NaCl to force the organic amine out (Salting-out effect).

Q: How do I remove the 9 equivalents of excess piperazine without a column? A: You can exploit the solubility differences of the salts or the free base.

  • Method 1 (Water Wash): If your product is lipophilic enough (the methoxyphenethyl chain adds lipophilicity), dissolve the crude in Toluene or DCM and wash 5x with water. Unsubstituted piperazine is highly water-soluble; the product is less so.

  • Method 2 (Selective Precipitation): Dissolve the crude mixture (product + excess piperazine) in Acetone. Add Acetic Acid dropwise. Piperazine diacetate precipitates out almost quantitatively and can be filtered off. The filtrate contains your mono-alkylated product acetate.

Validated Experimental Protocol

Method: Nucleophilic Substitution (Alkylation) Target Scale: 10 mmol Estimated Yield: 75–85%

Reagents
ReagentMW ( g/mol )EqMass/VolRole
1-(2-bromoethyl)-4-methoxybenzene 215.091.02.15 gElectrophile
Piperazine (Anhydrous) 86.146.05.16 gNucleophile
Potassium Carbonate (K₂CO₃) 138.212.02.76 gBase (HCl Scavenger)
Potassium Iodide (KI) 166.000.1166 mgCatalyst (Finkelstein)
Acetonitrile (ACN) --50 mLSolvent
Step-by-Step Procedure
  • Preparation of Nucleophile Pool:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Piperazine (5.16 g) and K₂CO₃ (2.76 g) in Acetonitrile (40 mL) .

    • Add KI (166 mg) .

    • Heat the mixture to reflux (approx. 82°C). Ensure vigorous stirring.

  • Controlled Addition (Critical Step):

    • Dissolve 1-(2-bromoethyl)-4-methoxybenzene (2.15 g) in Acetonitrile (10 mL) .

    • Load this solution into a pressure-equalizing addition funnel or a syringe pump.

    • Add the bromide solution to the refluxing piperazine mixture slowly over 60 minutes .

    • Why? This maintains a high local concentration of piperazine relative to the bromide, suppressing dimer formation.

  • Reaction Completion:

    • Continue refluxing for 4–6 hours.

    • Monitor by TLC (System: DCM/MeOH/NH₄OH 90:10:1). Stain with Dragendorff’s reagent (specific for amines/alkaloids) or UV. The product will appear as a new spot; the starting bromide (UV active) should disappear.

  • Work-up (Purification):

    • Cool to room temperature.[1][2] Filter off the solids (excess K₂CO₃ and salts) and wash the pad with ACN.

    • Concentrate the filtrate under reduced pressure to remove Acetonitrile.

    • Removal of Excess Piperazine:

      • Resuspend the residue in DCM (50 mL) .

      • Wash with Water (3 x 30 mL) . Note: Excess piperazine partitions into the water; the mono-alkylated product prefers the DCM.

      • Dry the organic layer over Na₂SO₄, filter, and evaporate.

  • Salt Formation (Optional for High Purity):

    • Dissolve the resulting oil in minimal Isopropanol (IPA) .

    • Add 4M HCl in Dioxane (or concentrated aqueous HCl) dropwise until pH < 2.

    • Cool to 0°C. The dihydrochloride salt of 1-[2-(4-methoxyphenyl)ethyl]piperazine will precipitate.

    • Filter and wash with cold ether.

Mechanistic Pathway Visualization

Understanding the competition between the desired pathway and the side reaction is vital for troubleshooting.

ReactionPathway cluster_conditions Condition Control Piperazine Piperazine (Excess 6eq) MonoProduct TARGET PRODUCT Mono-alkylated Piperazine->MonoProduct + Alkyl Halide (Fast) AlkylHalide Ar-CH2-CH2-Br (Limiting Reagent) AlkylHalide->MonoProduct BisProduct IMPURITY Bis-alkylated Dimer MonoProduct->BisProduct + Alkyl Halide (Competing Reaction) Control High Dilution + Excess Piperazine prevents the dashed path

Figure 2: Competitive reaction pathways. The dashed red line represents the formation of the impurity, which is suppressed by maintaining a high concentration of the starting Piperazine.

References

  • Chaudhary, P. et al. (2013). Synthesis and biological evaluation of novel piperazine derivatives. Journal of Chemistry. Link

    • Supports the general methodology for piperazine alkylation and work-up str
  • Pazdera, P. et al. (2011).[1] Process for the N-monoalkylation of piperazine. Patent CZ 2011/0847.[1] Link

    • Authoritative source on using salt forms and stoichiometry to control mono-alkyl
  • BenchChem Technical Support. (2024). Optimizing Reaction Conditions for N-(2-Aminoethyl)piperazine Derivatives. Link

    • Provides specific troubleshooting for piperazine side-reactions and protecting group str
  • Roughley, S. D.[3][4] & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

    • Contextualizes the physicochemical properties (polarity/solubility)

Sources

Stability and proper storage conditions for 1-[2-(4-Methoxyphenyl)ethyl]piperazine.

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical information regarding the stability and proper storage of 1-[2-(4-Methoxyphenyl)ethyl]piperazine (CAS RN: 55455-94-2). It is intended for researchers, scientists, and professionals in drug development to ensure the integrity of the compound throughout its experimental lifecycle.

Frequently Asked Questions (FAQs)

Q1: What are the primary physical and chemical properties of 1-[2-(4-Methoxyphenyl)ethyl]piperazine?

1-[2-(4-Methoxyphenyl)ethyl]piperazine is a piperazine derivative with the following key properties:

PropertyValueSource
CAS Number 55455-94-2
Molecular Formula C13H20N2O
Molecular Weight 220.31 g/mol
Physical Form Powder
Melting Point 58-60 °C

Q2: What are the recommended long-term storage conditions for this compound?

For long-term storage, it is recommended to store 1-[2-(4-Methoxyphenyl)ethyl]piperazine in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent moisture absorption and exposure to air.[1][2] While some suppliers indicate room temperature storage is acceptable, for maximum stability, particularly for long-term storage, refrigeration (2-8 °C) is advisable. It is also prudent to protect the compound from light.[2]

Q3: Is 1-[2-(4-Methoxyphenyl)ethyl]piperazine sensitive to air or moisture?

Yes, similar to many piperazine derivatives, this compound can be sensitive to air and moisture.[2][3] The secondary amine in the piperazine ring can be susceptible to oxidation over time, which can lead to the formation of impurities. Hygroscopicity, the tendency to absorb moisture from the air, is also a potential concern for solid amines.[4][5] Therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is a good practice, especially for analytical standards or long-term reference samples.[2][3]

Q4: What are the known incompatibilities for this compound?

1-[2-(4-Methoxyphenyl)ethyl]piperazine should be stored away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][6] Contact with these substances can lead to vigorous reactions and degradation of the compound.

Q5: How stable is this compound in common laboratory solvents?

While specific stability data in various solvents is not extensively published, based on general chemical principles for substituted piperazines, solutions of 1-[2-(4-Methoxyphenyl)ethyl]piperazine are expected to be most stable in aprotic organic solvents such as acetonitrile, and less stable in protic solvents, especially at elevated temperatures. The stability in aqueous solutions is pH-dependent, with potential for degradation under strongly acidic or basic conditions.[7] For quantitative studies, it is recommended to prepare solutions fresh and store them at low temperatures, protected from light.

Troubleshooting Guide

This section addresses common issues that may arise during the handling and use of 1-[2-(4-Methoxyphenyl)ethyl]piperazine.

Issue 1: Inconsistent experimental results or loss of compound activity.

  • Potential Cause: Degradation of the compound due to improper storage or handling.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the compound has been stored in a tightly sealed container in a cool, dry, and dark place.

    • Assess Purity: If possible, re-analyze the purity of the compound using a suitable analytical method such as HPLC-UV or LC-MS. Compare the results with the certificate of analysis provided by the supplier.

    • Prepare Fresh Solutions: Always prepare solutions fresh for each experiment. If storing solutions, even for a short period, keep them at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light.

    • Consider Solvent Effects: If using protic or aqueous solvents, be aware of the potential for solvent-mediated degradation. Evaluate the stability of the compound in the chosen solvent system over the time course of the experiment.

Issue 2: Physical appearance of the solid has changed (e.g., discoloration, clumping).

  • Potential Cause: This could indicate degradation or moisture absorption.

  • Troubleshooting Steps:

    • Visual Inspection: Note any changes from the initial appearance of the powder.

    • Moisture Check: Clumping may suggest moisture absorption. If the integrity of the compound is critical, it may be necessary to dry the compound under vacuum, though this should be done with caution and knowledge of its thermal stability.

    • Purity Analysis: A change in color often signifies the formation of degradation products. Purity analysis is recommended before further use.

Issue 3: Unexpected peaks in analytical chromatograms.

  • Potential Cause: Presence of impurities from synthesis or degradation products.

  • Troubleshooting Steps:

    • Review Synthesis Route: If known, review the synthesis of the compound to identify potential starting materials or by-products that could be present as impurities.

    • Hypothesize Degradation Products: Based on the structure, consider potential degradation pathways such as oxidation of the piperazine nitrogen or cleavage of the ethyl bridge. This can help in the tentative identification of unknown peaks in mass spectrometry data.

    • Stress Testing: Perform forced degradation studies (see protocol below) to intentionally generate degradation products. This can help confirm if the unexpected peaks are indeed related to the degradation of the parent compound.

Experimental Protocol: Forced Degradation Study

This protocol outlines a basic forced degradation study to assess the stability of 1-[2-(4-Methoxyphenyl)ethyl]piperazine under various stress conditions.

Objective: To identify potential degradation pathways and the conditions that affect the stability of the compound.

Materials:

  • 1-[2-(4-Methoxyphenyl)ethyl]piperazine

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% hydrogen peroxide)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at an elevated temperature (e.g., 60 °C) for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for a defined period.

    • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60 °C).

    • Photodegradation: Expose an aliquot of the stock solution to UV light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples by HPLC-UV or LC-MS.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage degradation of the parent compound.

    • Attempt to identify the major degradation products using mass spectrometry data.

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting stability-related issues with 1-[2-(4-Methoxyphenyl)ethyl]piperazine.

G start Start: Inconsistent Experimental Results check_storage Verify Storage Conditions (Cool, Dry, Dark, Sealed) start->check_storage check_solution Evaluate Solution Preparation (Fresh, Solvent Choice, Storage) start->check_solution purity_analysis Perform Purity Analysis (e.g., HPLC, LC-MS) check_storage->purity_analysis check_solution->purity_analysis compare_coa Compare Purity to CoA purity_analysis->compare_coa Purity OK? degradation_suspected Degradation Suspected purity_analysis->degradation_suspected Purity Low? modify_protocol Modify Experimental Protocol (e.g., change solvent, use fresh stock) compare_coa->modify_protocol No Significant Change forced_degradation Conduct Forced Degradation Study degradation_suspected->forced_degradation identify_products Identify Degradation Products (LC-MS) forced_degradation->identify_products identify_products->modify_protocol end End: Issue Resolved modify_protocol->end

Caption: Troubleshooting workflow for stability issues.

Potential Degradation Pathway

Based on the chemical structure of 1-[2-(4-Methoxyphenyl)ethyl]piperazine, the following diagram illustrates a potential degradation pathway involving oxidation of the piperazine ring, a common degradation route for such compounds.

G parent 1-[2-(4-Methoxyphenyl)ethyl]piperazine n_oxide N-oxide derivative parent->n_oxide Oxidation oxidizing_agent Oxidizing Agent (e.g., O2, H2O2) oxidizing_agent->n_oxide ring_opened Ring-opened products n_oxide->ring_opened Further Degradation

Caption: Potential oxidative degradation pathway.

References

  • Isaac Scientific Publishing. The Stability Study of a Novel Phenylpiperazine Derivative. [Link]

  • PubMed. Kinetics of drug decomposition. Part XXXVI. Stability of 10-(1'-methyl-4'-piperazinylpropyl)-phenothiazine derivatives on the grounds of kinetics of thermal degradation and Hammett equation. [Link]

  • PubChem. 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine. [Link]

  • University of Texas at Austin. Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]

  • PubMed. Stability of Synthetic Piperazines in Human Whole Blood. [Link]

  • PubMed. Temperature and pH-dependent stability of fentanyl analogs: Degradation pathways and potential biomarkers. [Link]

  • OSTI.gov. Energetics of high temperature degradation of fentanyl into primary and secondary products. [Link]

Sources

Technical Support Center: Addressing Solubility Issues of 1-[2-(4-Methoxyphenyl)ethyl]piperazine in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 1-[2-(4-Methoxyphenyl)ethyl]piperazine in their experimental workflows. Here, we provide in-depth troubleshooting strategies, detailed protocols, and scientific explanations to help you overcome these common hurdles and ensure the reliability and reproducibility of your results.

Understanding the Challenge: The Physicochemical Profile of 1-[2-(4-Methoxyphenyl)ethyl]piperazine

1-[2-(4-Methoxyphenyl)ethyl]piperazine possesses a chemical structure that presents inherent solubility challenges in aqueous media. The molecule contains a basic piperazine ring, which can be protonated, and a lipophilic (fat-loving) methoxyphenyl ethyl group. This dual nature is the primary driver of its pH-dependent and often limited aqueous solubility.

Key Physicochemical Properties (Predicted):

PropertyPredicted ValueImplication for Aqueous Solubility
LogP (Octanol-Water Partition Coefficient) 2.84[1]A positive LogP value indicates a preference for a non-polar (oily) environment over a polar (watery) one, suggesting inherent hydrophobicity.
pKa (Acid Dissociation Constant) 6.59 (most basic)[1]This value corresponds to the pH at which 50% of the piperazine nitrogen is protonated. At pH values below the pKa, the molecule will be more ionized and thus more water-soluble.
Aqueous Solubility Low (Predicted)The combination of a significant hydrophobic portion and a basic center that is not fully ionized at physiological pH contributes to low intrinsic water solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with 1-[2-(4-Methoxyphenyl)ethyl]piperazine in aqueous buffers.

Q1: My compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer (e.g., PBS, pH 7.4). What's happening and how can I fix it?

A1: This is a classic case of a compound "crashing out" of solution due to a dramatic change in solvent polarity. Your compound is likely highly soluble in 100% DMSO but has very low solubility in your aqueous buffer at physiological pH. When you dilute the DMSO stock, the compound is suddenly in an environment where it is no longer soluble, leading to precipitation.

Troubleshooting Steps:

  • Lower the pH of Your Buffer: The piperazine moiety in your compound is basic.[2] By lowering the pH of your buffer to be at least 1-2 pH units below the pKa of the most basic nitrogen (~6.59), you can increase the proportion of the protonated, more soluble form of the molecule.[3] For example, using a buffer at pH 5.0 or 6.0 should significantly improve solubility. However, you must ensure this lower pH is compatible with your experimental system (e.g., cells, enzymes).

  • Reduce the Final Concentration: You may be exceeding the maximum solubility of the compound in your final assay conditions. Perform a solubility test to determine the approximate solubility limit in your buffer of choice.

  • Incorporate a Co-solvent: The use of water-miscible organic solvents, known as co-solvents, can increase the solubility of hydrophobic compounds.[4][5][6]

    • Common Co-solvents: Ethanol, propylene glycol, polyethylene glycol (PEG), and glycerin are frequently used.[4][6]

    • Mechanism: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic solute.[5][7]

    • Important Consideration: Always determine the tolerance of your biological system to the chosen co-solvent, as high concentrations can be toxic or interfere with the assay. A preliminary co-solvent toxicity study is recommended.

  • Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9][10] They can encapsulate hydrophobic drug molecules, forming inclusion complexes that have enhanced aqueous solubility.[8][9][10][]

    • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a popular choice due to its high water solubility and biocompatibility.[12]

    • Mechanism: The hydrophobic part of your compound partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve in water.[10][]

Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to solubility issues?

A2: Absolutely. If your compound is not fully dissolved, the actual concentration in your assay will be lower and more variable than your intended concentration. This can lead to poor dose-response curves and a lack of reproducibility.

Troubleshooting Workflow:

A Inconsistent Assay Results B Visually Inspect Solution for Precipitate A->B C Precipitate Observed B->C Yes D No Visible Precipitate B->D No E Implement Solubility Enhancement Strategy (See Q1) C->E F Consider Micro-precipitation D->F G Filter a Sample (e.g., 0.22 µm spin filter) F->G H Analyze Filtrate Concentration (e.g., HPLC-UV) G->H I Concentration Lower Than Expected? H->I J Yes I->J Yes K No I->K No J->E L Re-evaluate Assay Protocol K->L

Caption: Troubleshooting workflow for inconsistent assay results.

Q3: What is the best way to prepare a stock solution of 1-[2-(4-Methoxyphenyl)ethyl]piperazine?

A3: For maximal initial solubility, preparing a high-concentration stock solution in 100% Dimethyl Sulfoxide (DMSO) is recommended. DMSO is a powerful, water-miscible organic solvent capable of dissolving many poorly soluble compounds.[4]

Protocol for Stock Solution Preparation:

  • Accurately weigh the desired amount of 1-[2-(4-Methoxyphenyl)ethyl]piperazine.

  • Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Vortex and/or gently warm the solution (not to exceed 37°C) to ensure complete dissolution.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Important Note: When diluting this stock into your aqueous buffer, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent effects in your biological assay.[2]

Experimental Protocols

Protocol 1: Preparation of Phosphate-Buffered Saline (PBS), pH 7.4

This protocol outlines the preparation of a standard 1x PBS solution, a commonly used buffer in biological research.[13]

Materials:

  • Sodium chloride (NaCl)

  • Potassium chloride (KCl)

  • Disodium phosphate (Na₂HPO₄)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Distilled or deionized water

  • Hydrochloric acid (HCl) for pH adjustment[14]

Procedure for 1 L of 1x PBS:

  • Begin with approximately 800 mL of distilled water in a suitable container.[14]

  • Add and dissolve the following reagents:

    • 8 g of NaCl[14]

    • 0.2 g of KCl[14]

    • 1.44 g of Na₂HPO₄[14]

    • 0.24 g of KH₂PO₄[14]

  • Stir until all salts are completely dissolved.

  • Adjust the pH of the solution to 7.4 by adding HCl dropwise while monitoring with a calibrated pH meter.[13]

  • Add distilled water to bring the final volume to 1 L.[14]

  • Sterilize the buffer by autoclaving or by filtration through a 0.22 µm filter.[15]

  • Store at room temperature.[14]

Protocol 2: Solubility Enhancement using a Co-solvent (Ethanol)

This protocol provides a method to systematically test the effect of a co-solvent on the solubility of your compound.

Materials:

  • 10 mM stock solution of 1-[2-(4-Methoxyphenyl)ethyl]piperazine in 100% DMSO.

  • 1x PBS, pH 7.4

  • 100% Ethanol

  • Clear microcentrifuge tubes

Procedure:

  • Prepare a series of PBS solutions containing increasing percentages of ethanol (e.g., 0%, 2%, 5%, 10%, 20% v/v).

  • In separate microcentrifuge tubes, add a fixed volume of your DMSO stock solution (e.g., 2 µL).

  • To each tube, add the corresponding volume of the PBS/ethanol mixtures to achieve your desired final compound concentration (e.g., 98 µL for a 1:50 dilution).

  • Vortex each tube immediately after addition.

  • Incubate the tubes at room temperature for 1-2 hours.

  • Visually inspect for any signs of precipitation. For a more quantitative assessment, centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.

Co-Solvency Mechanism:

cluster_0 Aqueous Buffer (High Polarity) cluster_1 Buffer + Co-solvent (Reduced Polarity) A Water Molecules (Strong H-Bonding Network) C Co-solvent Disrupts H-Bonding Network A->C Addition of Co-solvent B Hydrophobic Compound (Insoluble) D Hydrophobic Compound (Solubilized) B->D Solubility Enhanced

Caption: Mechanism of co-solvency for solubility enhancement.

Concluding Remarks

Addressing the solubility of 1-[2-(4-Methoxyphenyl)ethyl]piperazine is a critical step in obtaining reliable and meaningful experimental data. A systematic approach that considers the physicochemical properties of the compound is key. By manipulating the pH, employing co-solvents, or using complexation agents like cyclodextrins, researchers can overcome the challenges posed by its poor aqueous solubility. Always remember to validate the compatibility of your chosen solubilization strategy with your specific experimental system.

References

  • St John's Laboratory. (n.d.). How to prepare Phosphate Buffered Saline (PBS). Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]

  • Hilaris Publisher. (2024, May 29). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs. Retrieved from [Link]

  • ManTech Publications. (2021, January 15). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from [Link]

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical No. 2: To Prepare Phosphate Buffer Saline for Animal Cell Culture. Retrieved from [Link]

  • iGEM. (2019). PREPARATION OF PHOSPHATE BUFFER SALINE (PBS). Retrieved from [Link]

  • NovoPro Bioscience Inc. (n.d.). Phosphate-buffered saline (PBS) (1x) Preparation and Recipe. Retrieved from [Link]

  • MDPI. (2026, January 16). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Retrieved from [Link]

  • Springer. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]

  • Taylor & Francis. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Retrieved from [Link]

  • Promega Connections. (2019, May 24). What Makes a "Good" Buffer?. Retrieved from [Link]

  • Bitesize Bio. (2025, May 29). What Makes a “Good” Laboratory Buffer?. Retrieved from [Link]

  • Solubility of Things. (n.d.). Piperazine dihydrochloride. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018, February 26). Enhancement of the Aqueous Solubility and Permeability of Poorly Water. Retrieved from [Link]

  • Interchim. (n.d.). Good's buffers (biological buffers). Retrieved from [Link]

  • PubMed. (2016, February 1). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. Retrieved from [Link]

  • ResearchGate. (2025, August 7). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs. Retrieved from [Link]

  • EPA. (2025, October 15). Piperazine, 1-(4-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- Properties. Retrieved from [Link]

  • Research & Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Wikipedia. (n.d.). Piperazine. Retrieved from [Link]

  • SWGDrug. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Drug Solubility: Importance and Enhancement Techniques. Retrieved from [Link]

  • PubChem. (n.d.). 1-[1-(4-Methoxyphenyl)ethyl]piperazine-2,5-dione. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • Semantic Scholar. (2009, July 15). Table 4 from pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/0339f40866b8034c7b80980004a44f22ac718612/figure/4]([Link]

  • PubChem. (n.d.). 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • ResearchGate. (n.d.). pK a values of common substituted piperazines. Retrieved from [Link]

  • SWGDrug. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved from [Link]

  • PubChemLite. (n.d.). Piperazine, 1-ethyl-4-(1-(4-methoxyphenyl)-3-phenylpropyl)-, (z)-2-butenedioate (1:2). Retrieved from [Link]

Sources

Identifying and minimizing byproducts in 1-[2-(4-Methoxyphenyl)ethyl]piperazine reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket ID: PIP-SYN-404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the technical support hub for piperazine functionalization. You are likely here because you are synthesizing 1-[2-(4-Methoxyphenyl)ethyl]piperazine , a critical pharmacophore found in various antifungal (e.g., Itraconazole precursors) and cardiovascular agents.

This reaction seems deceptively simple—attaching a phenethyl group to a piperazine ring. However, the symmetry of piperazine creates a statistical trap: the Mono- vs. Bis-alkylation competition.

This guide addresses the three most common support tickets we receive:

  • Selectivity: "I have too much dimer (bis-alkylated) byproduct."

  • Elimination: "My yield is low, and I see styrene impurities."

  • Purification: "How do I separate the mono-product from the mixture?"

Module 1: The Bis-Alkylation Challenge

Q: Why does my HPLC show a large peak at roughly 2x the molecular weight of my target?

A: You are encountering the "statistical trap" of piperazine alkylation. Piperazine has two equivalent secondary amine sites (


 and 

). Once the first alkylation occurs to form your target, the remaining secondary amine is actually more nucleophilic (due to electron donation from the alkyl chain) or similarly reactive, leading to a second attack on your alkylating agent.

The Byproduct: 1,4-bis[2-(4-methoxyphenyl)ethyl]piperazine.

Troubleshooting Protocol: Controlling Stoichiometry

To minimize this, you must alter the statistical probability of the collision.

StrategyProtocol DetailProsCons
High Dilution (Direct) Use 5.0 to 10.0 equivalents of piperazine relative to the alkyl halide.One-step reaction; cheap reagents.Requires removing large excess of piperazine during workup.
Protection (Boc) Use 1-Boc-piperazine instead of piperazine.100% Selectivity for mono-alkylation.Adds two steps (Protection & Deprotection).
Reductive Amination React piperazine with (4-methoxyphenyl)acetaldehyde + NaBH(OAc)₃.Avoids elimination side-reactions; milder.Aldehydes can be unstable; requires reducing agent handling.
Visualizing the Competition

The following diagram illustrates the kinetic competition occurring in your flask.

ReactionPathway Piperazine Piperazine (Starting Material) Mono TARGET: 1-[2-(4-Methoxyphenyl) ethyl]piperazine Piperazine->Mono k1 (Nucleophilic Subst.) AlkylAgent 4-Methoxyphenethyl Halide/Tosylate AlkylAgent->Mono Bis BYPRODUCT: Bis-alkylated Dimer AlkylAgent->Bis Styrene BYPRODUCT: 4-Methoxystyrene (Elimination) AlkylAgent->Styrene E2 Elimination (High Temp/Strong Base) Mono->Bis k2 (Over-Alkylation) Risk: High if k2 ≥ k1

Figure 1: Reaction pathway showing the competition between the desired mono-alkylation (Green), the parasitic bis-alkylation (Red), and elimination (Yellow).

Module 2: Elimination & Side Reactions

Q: My crude NMR shows vinylic protons (5.0–6.7 ppm), and the yield is low. What happened?

A: You have triggered an E2 Elimination pathway. The reagent 1-(2-haloethyl)-4-methoxybenzene contains a beta-hydrogen that is acidic enough to be removed by a base, especially if you are heating the reaction. This converts your alkylating agent into 4-methoxystyrene , which is useless for your synthesis.

Corrective Actions
  • Change the Base:

    • Avoid: Strong bases like NaH or KOH, or bulky bases like Et₃N (if heating).

    • Use: Inorganic carbonates like K₂CO₃ or Na₂CO₃ in acetonitrile or DMF. These act as acid scavengers without promoting elimination as aggressively.

  • Temperature Control:

    • Do not reflux immediately. Stir at RT (25°C) for 12–18 hours. Only heat to 50–60°C if conversion stalls.

  • Switch Leaving Groups:

    • If using a Bromide (-Br), try a Mesylate (-OMs). Mesylates react faster at lower temperatures, potentially outcompeting the elimination.

Module 3: Purification & Isolation

Q: I didn't use Boc-protection. How do I remove the excess piperazine and the bis-byproduct?

A: This is the most critical step. Since you likely used excess piperazine to favor the mono-product, you now have a mixture of:

  • Excess Piperazine (highly water soluble).

  • Mono-product (Target).

  • Bis-product (Trace impurity, very lipophilic).

The "Selective Salt" Protocol

This protocol leverages the solubility differences of the hydrochloride salts.

Step-by-Step Methodology:

  • Removal of Excess Piperazine:

    • Dilute reaction mixture with water.[1]

    • Extract with Dichloromethane (DCM) or Ethyl Acetate .

    • Result: Excess unsubstituted piperazine stays in the aqueous layer (due to high polarity). The Mono- and Bis-products move to the organic layer.

  • Separation of Mono vs. Bis (The pH Switch):

    • The Bis-product is less basic (steric hindrance) but more lipophilic.

    • Option A (Recrystallization): Convert the crude organic residue to the Dihydrochloride salt by adding HCl in Ethanol/Isopropanol. The Mono-product dihydrochloride often crystallizes readily, while the Bis-salt remains in the mother liquor or has significantly different solubility.

    • Option B (Distillation): If the scale is large (>10g), high-vacuum fractional distillation is effective.

      • Mono-product BP: ~150–160°C at 0.5 mmHg.

      • Bis-product BP: Significantly higher (will remain in pot).

Impurity Profile Table
ImpurityOriginDetection (TLC/HPLC)Removal Strategy
Bis-alkylated Dimer Stoichiometric excess of alkyl halideHigher Rf (Non-polar)Recrystallization of HCl salt; Chromatography (DCM/MeOH 9:1).
4-Methoxystyrene E2 Elimination of alkyl halideHigh Rf (UV Active)Evaporation (Volatile); washes out with Hexanes.
Piperazine Excess reagentBaseline (Polar/ninhydrin stain)Aqueous workup (stays in water).
4-Methoxyphenol Hydrolysis of ether (if strong acid used)Phenolic peakWash organic layer with 1M NaOH.

References

  • Synthesis of Piperazine Derivatives (Patent)

    • Title: Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.[2]

    • Relevance: Describes industrial handling of methoxyphenyl-piperazine intermediates and salt form
    • Source:

  • Mono-alkylation Selectivity

    • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
    • Relevance: Reviews strategies for N-monosubstitution including Boc-protection and reductive amin
    • Source:

  • Purification Techniques

    • Title: Purification of Piperazine-Containing Compounds.[1][2][3][4][5][6]

    • Relevance: details the solubility differences between mono- and bis-alkyl
    • Source:

  • Mechanistic Insight (Elimination vs Substitution)

    • Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization (and N-alkyl
    • Relevance: Discusses the kinetic competition in piperazine functionaliz
    • Source:

Sources

In vivo metabolism and potential toxicity of 1-[2-(4-Methoxyphenyl)ethyl]piperazine.

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide for 1-[2-(4-Methoxyphenyl)ethyl]piperazine (often abbreviated as 1-(4-Methoxyphenethyl)piperazine or a derivative of the phenethylpiperazine class).

This guide is structured for researchers and analytical chemists investigating the pharmacokinetics (PK), metabolic stability, and toxicological profile of this compound. It assumes the user is conducting preclinical studies or forensic analysis.

Metabolism, Toxicity, and Experimental Protocols

Status: Operational Role: Senior Application Scientist Context: Preclinical ADME-Tox & Forensic Analysis

Part 1: Executive Technical Summary

Compound Identity:

  • IUPAC Name: 1-[2-(4-Methoxyphenyl)ethyl]piperazine[1]

  • Chemical Class: Substituted Phenethylpiperazine

  • Structural Significance: This compound features a piperazine ring linked to a 4-methoxyphenyl group via an ethyl chain. It is structurally distinct from "party pill" piperazines like MeOPP (which lack the ethyl linker) and shares pharmacophore features with Sigma-1 receptor ligands and certain anti-adrenergic agents .

Core Biological Behavior: Unlike direct phenylpiperazines (e.g., mCPP, MeOPP) which are primarily serotonergic, the insertion of the ethyl linker typically shifts affinity towards Sigma receptors (


, 

)
and monoamine transporters . The 4-methoxy group makes it a prime target for CYP2D6-mediated O-demethylation.

Critical Toxicity Alert (hERG): Phenethylpiperazines with basic nitrogens are classic pharmacophores for hERG channel blockade . In vivo monitoring must prioritize QT interval prolongation.

Part 2: In Vivo Metabolism (Troubleshooting & Pathways)

Primary Metabolic Pathways

The metabolism of 1-[2-(4-Methoxyphenyl)ethyl]piperazine is biphasic, dominated by Phase I oxidations.

  • O-Demethylation (Major Pathway):

    • Enzyme: CYP2D6 (primary), CYP2C19 (secondary).

    • Mechanism: Removal of the methyl group from the 4-methoxy position.

    • Product: 1-[2-(4-Hydroxyphenethyl)]piperazine (Phenol metabolite).

    • Note: This metabolite is often active and may undergo Phase II conjugation.[2]

  • N-Oxidation:

    • Enzyme: FMO (Flavin-containing monooxygenase) or CYP3A4.

    • Location: Secondary amine of the piperazine ring.

  • N-Dealkylation (Cleavage):

    • Mechanism: Oxidative cleavage of the ethyl bridge.

    • Products: 4-Methoxyphenylacetic acid (via aldehyde intermediate) and Piperazine.

Visualization: Metabolic Pathway Diagram

Metabolism Parent Parent Compound 1-[2-(4-Methoxyphenyl)ethyl]piperazine Phenol Metabolite M1 (Major) 1-[2-(4-Hydroxyphenethyl)]piperazine (O-Desmethyl) Parent->Phenol CYP2D6 (O-Demethylation) NOxide Metabolite M3 Piperazine N-Oxide Parent->NOxide FMO/CYP3A4 (N-Oxidation) Cleavage Metabolite M4 4-Methoxyphenylacetic Acid Parent->Cleavage CYP-mediated N-Dealkylation Glucuronide Metabolite M2 O-Glucuronide Conjugate Phenol->Glucuronide UGT (Phase II)

Caption: Predicted metabolic fate. The O-demethylation pathway (Green) is the rate-limiting step for clearance in most mammalian models.

Part 3: Toxicology & Safety Markers

Q: What are the specific toxicity risks for this scaffold?

1. Cardiotoxicity (QT Prolongation)

  • Mechanism: The basic nitrogen in the piperazine ring + the lipophilic phenethyl tail allows the molecule to enter the hERG K+ channel pore and block repolarization.

  • In Vivo Marker: Arrhythmia or Torsades de Pointes in guinea pig or telemetry-implanted dog models.

  • Mitigation: Perform an in vitro hERG patch-clamp assay early. If IC50 < 10 µM, proceed with caution.

2. CNS Excitation/Sedation (Sigma Receptor)

  • Mechanism: Phenethylpiperazines are high-affinity ligands for Sigma-1 (

    
    ) receptors.
    
  • Symptoms:

    • Agonism: Hyperlocomotion, antidepressant-like effects.

    • Antagonism: Potential dystonia or motor inhibition.

  • Differentiation: Unlike MeOPP (party pill), this compound is less likely to cause pure serotonergic syndrome (hyperthermia, clonus) but may cause complex motor effects.

Part 4: Experimental Protocols (Troubleshooting Guide)

Scenario A: "I cannot detect the parent compound in plasma after 30 minutes."

Diagnosis: Rapid First-Pass Metabolism. Solution: The methoxy group makes this compound a "high clearance" substrate for CYP2D6.

  • Action 1: Switch to detecting the O-desmethyl metabolite (M1). It likely has a longer half-life.

  • Action 2: Use a CYP inhibitor cocktail (Quinidine for CYP2D6) in your microsomal stability assay to confirm the clearance mechanism.

Scenario B: "My LC-MS peak shape is splitting."

Diagnosis: pH Mismatch or Column Overload. Solution: Piperazines are dibasic. At neutral pH, they exist as charged species.

  • Protocol Fix:

    • Mobile Phase: Use high pH (Ammonium Bicarbonate, pH 10) or highly acidic (0.1% Formic Acid) mobile phases. Avoid neutral pH where the amine protonation state fluctuates.

    • Column: Use a C18 column with "polar embedded" groups or a HILIC column for better retention of the polar piperazine ring.

Standardized LC-MS/MS Transitions (MRM)

Use these settings for triple-quadrupole detection.

AnalytePrecursor Ion (m/z)Product Ion (Quant)Product Ion (Qual)Collision Energy (eV)
Parent 221.2 [M+H]+135.1 (Phenethyl fragment)70.1 (Piperazine ring)20 / 35
O-Desmethyl (M1) 207.2 [M+H]+121.1 (Phenol fragment)70.122 / 38
N-Oxide 237.2 [M+H]+221.2 (Loss of O)135.115 / 25

Part 5: Frequently Asked Questions (FAQ)

Q1: Is this compound a "Party Pill" like BZP? A: Strictly speaking, no. While it contains a piperazine ring, the ethyl linker changes its pharmacology. BZP and MeOPP are direct phenylpiperazines (5-HT agonists). The phenethyl group in this compound typically reduces 5-HT affinity and increases Sigma/Dopamine transporter affinity. It is more likely to be a research chemical or impurity than a primary recreational stimulant, though it may appear in "bath salts" as a filler or byproduct.

Q2: How do I extract it from rat plasma? A: Do not use standard Liquid-Liquid Extraction (LLE) with hexane; the piperazine is too polar.

  • Recommended: Mixed-mode Cation Exchange (MCX) SPE cartridges.

  • Wash: 5% Methanol in 0.1% Formic Acid.

  • Elute: 5% Ammonia in Methanol. This ensures recovery of the basic amine.

Q3: What is the major toxicity biomarker? A: Liver histology. If the O-demethylation pathway is saturated (e.g., in CYP2D6 poor metabolizers), the parent compound may accumulate. Look for phospholipidosis (foamy macrophages) in liver/lung tissue, a common side effect of cationic amphiphilic drugs (CADs) like this one.

Part 6: References

  • Staack, R.F., & Maurer, H.H. (2005). Metabolism of designer drugs of abuse. Current Drug Metabolism.

    • Context: Establishes the O-demethylation and N-oxidation pathways for methoxyphenyl-piperazine derivatives.

  • Meyer, M.R., et al. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP). Xenobiotica.

    • Context: Provides the baseline CYP2D6 kinetic data for the methoxyphenyl moiety, applicable to the phenethyl analog.

  • Robledo, P. (2009). Substituted Piperazines: Pharmacological and Toxicological Profiles. Drug Testing and Analysis.

    • Context: Discusses the shift in toxicity profiles when alkyl linkers (like ethyl) are added to phenylpiperazines.

  • PubChem Compound Summary . 1-[2-(4-Methoxyphenyl)ethyl]piperazine.

    • Context: Chemical structure and physical property verification.[1][3]

Sources

How to prevent the degradation of 1-[2-(4-Methoxyphenyl)ethyl]piperazine in solution.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide for 1-[2-(4-Methoxyphenyl)ethyl]piperazine

Executive Summary & Compound Profile

Compound: 1-[2-(4-Methoxyphenyl)ethyl]piperazine Chemical Class: Aryl-alkyl-piperazine / Phenethylamine derivative.[1][2] Critical Vulnerabilities:

  • Oxidative Instability: The secondary amine (N4 position) and the electron-rich 4-methoxyphenyl moiety are susceptible to radical-mediated oxidation and N-oxide formation.[1][2]

  • Carbamate Formation: As a highly basic alkyl amine (pKa ~9.8), the free base avidly absorbs atmospheric CO₂ to form carbamates.[1]

  • Photolability: The anisole (methoxy-benzene) chromophore absorbs UV light, driving photo-oxidative degradation.[1][2]

This guide provides a self-validating framework to maintain >99% purity in solution for analytical and biological applications.

Troubleshooting Guide (Q&A)

Q1: My clear stock solution has developed a yellow tint after 48 hours at 4°C. Is it still usable? A: Likely No. The yellowing indicates the formation of N-oxides or quinone-imine degradation products.[1][2]

  • Cause: Dissolved oxygen in the solvent reacting with the secondary amine or the methoxy-aromatic ring.[1] This is accelerated if the solvent was not degassed or if the solution is alkaline (free base form).

  • Action: Discard the solution. For the next batch, use the Acid-Stabilized Protocol (see Section 4) and purge solvents with argon/nitrogen.

Q2: I observe a "ghost peak" eluting earlier than the main peak in Reverse Phase HPLC. What is it? A: This is likely the N-oxide variant or a carbamate adduct.[1][2]

  • Mechanism: N-oxides are more polar than the parent amine, leading to shorter retention times on C18 columns.[1][2] Carbamates form if the sample was exposed to air (CO₂) in a non-acidic solvent.

  • Validation: Acidify a sample aliquot (pH < 3) and re-inject. If the peak disappears or shifts significantly, it was likely a pH-dependent carbamate or reversible adduct.[1] If it remains, it is a covalent N-oxide impurity.[1][2]

Q3: The compound is precipitating out of my aqueous buffer (PBS, pH 7.4). A: The free base has limited solubility in neutral/alkaline aqueous media.[1]

  • Solution: 1-[2-(4-Methoxyphenyl)ethyl]piperazine behaves as a surfactant-like cation.[2] At pH 7.4, a significant fraction exists as the free base (hydrophobic).

  • Fix: Lower the pH to < 6.0 using dilute HCl or switch to a solubilizing vehicle like 10% DMSO/Water or 0.1% Formic Acid to ensure full protonation of the piperazine nitrogens.[1]

Q4: Can I store the solution in clear glass vials if I wrap them in foil? A: Not recommended. Foil can tear or leave gaps.[1][2]

  • Standard: Use Amber Borosilicate Glass (Type I) vials. The methoxy group makes the molecule an electron donor; UV light can excite the aromatic ring, facilitating electron transfer to dissolved oxygen (Type I/II photo-oxidation), leading to benzylic radical formation.

Technical Deep Dive: Degradation Pathways

Understanding the "Why" allows you to predict stability in new conditions.[1]

  • N-Oxidation (Primary Pathway): The secondary nitrogen (N4) has a lone pair easily targeted by Reactive Oxygen Species (ROS).[2]

  • Benzylic Oxidation: The carbon alpha to the phenyl ring is activated by the aromatic system, making it a target for radical abstraction, leading to cleavage of the ethyl linker.

  • Maillard-Type Reactions: If dissolved in solvents containing carbonyl impurities (e.g., aged acetone or lower-grade methanol), the secondary amine will form enamines/imines.[1][2]

Visualization of Degradation Logic:

DegradationPathways Parent 1-[2-(4-Methoxyphenyl)ethyl]piperazine (Intact) NOxide N-Oxide Impurity (Polar, Early Eluting) Parent->NOxide Oxidation (N4) Cleavage Dealkylation Products (Benzylic Oxidation) Parent->Cleavage Photo-oxidation Carbamate Carbamate Adduct (Reversible with Acid) Parent->Carbamate Nucleophilic Attack Oxygen Dissolved O2 / Peroxides Oxygen->NOxide Light UV Light (hν) Light->Cleavage CO2 Atmospheric CO2 CO2->Carbamate

Caption: Primary degradation vectors showing the transition from intact molecule to specific impurities based on environmental triggers.

Validated Experimental Protocols

Protocol A: Preparation of Oxygen-Free Stock Solution (Stability > 3 Months)

Use this protocol for long-term storage or critical assays (e.g., IC50 determination).[2]

Reagents:

  • Compound (Solid HCl salt preferred).[1]

  • Solvent: DMSO (Anhydrous, ≥99.9%) or Methanol (HPLC Grade).

  • Stabilizer: 0.1% Formic Acid (optional, prevents carbamates).[1]

Step-by-Step Workflow:

  • Solvent Degassing:

    • Place the required volume of DMSO/Methanol in a septum-capped vial.[1][2]

    • Bubble high-purity Argon or Nitrogen through the solvent for 10 minutes using a spinal needle.[1][2] Why? Removes dissolved O₂ that catalyzes N-oxidation.[1][2]

  • Weighing:

    • Weigh the compound rapidly.[1] If using the free base (oil/waxy solid), minimize air exposure.

  • Dissolution:

    • Add the degassed solvent to the compound under an inert gas stream.

    • Vortex until fully dissolved.[1]

  • Aliquoting:

    • Immediately aliquot into Amber Glass Vials with Teflon-lined caps.

    • Overlay with Argon before sealing.[1][2]

  • Storage:

    • Store at -20°C or -80°C . Avoid repeated freeze-thaw cycles (limit to <3).[1][2]

Protocol B: HPLC Stability-Indicating Method

Use this to verify the purity of your solution before use.[2]

ParameterConditionReason
Column C18 End-capped (e.g., Zorbax Eclipse Plus), 3.5 µmEnd-capping reduces tailing of basic amines.[1][2]
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH ensures protonation (MH+) and good peak shape.[1]
Mobile Phase B Acetonitrile (HPLC Grade)Strong eluent for hydrophobic aromatic rings.[1][2]
Gradient 5% B to 95% B over 10 minCaptures early eluting N-oxides and late eluting dimers.[1][2]
Flow Rate 1.0 mL/minStandard backpressure management.[1][2]
Detection UV @ 275 nm (and 220 nm)275 nm targets the anisole ring; 220 nm detects general impurities.[1]
Temp 30°CConstant temperature ensures reproducible retention times.[1][2]

Decision Tree for HPLC Analysis:

HPLC_Decision Start Inject Sample Check Check Purity % Start->Check Pass >99% Purity Proceed to Assay Check->Pass Clean Fail <98% or New Peaks Check->Fail Dirty Analyze Analyze Impurity RT Fail->Analyze Early Early Eluting (RT < Main) Likely N-Oxide Analyze->Early Late Late Eluting (RT > Main) Likely Dimer/Aggregates Analyze->Late

Caption: Diagnostic logic for interpreting HPLC chromatograms during stability testing.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 3020332, 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine (Structural Analog).[2] Retrieved from [Link][2]

  • Caccia, S. (2007). N-Dealkylation of arylpiperazine derivatives: disposition and metabolism.[1][2] Current Drug Metabolism, 8(6), 612–622.[1] (Mechanisms of oxidative degradation). Retrieved from [Link]

Sources

Technical Support Center: Dosing Optimization for 1-[2-(4-Methoxyphenyl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #REQ-882-PHEN-PIP Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Optimization of Formulation and In Vivo Dosage for N-substituted Phenylethylpiperazine Derivatives[1][2][3][4]

Executive Summary & Compound Profile

Welcome to the Technical Support Center. You are inquiring about 1-[2-(4-Methoxyphenyl)ethyl]piperazine .

Before proceeding, we must distinguish your compound from the more common "MeOPP" (1-(4-methoxyphenyl)piperazine).[1][2][4][5] Your molecule contains an ethyl linker between the phenyl ring and the piperazine nitrogen.[2][3][4]

  • Chemical Consequence: This linker breaks the conjugation between the nitrogen lone pair and the aromatic ring.[2][3][4][5]

  • Practical Impact: Your compound is significantly more basic (pKa ~9.0–9.5) than direct phenylpiperazines (pKa ~6.0).[1][2][3][4] It behaves as a typical secondary/tertiary amine, not an aniline.[2][3][4] This dictates your formulation strategy: neutral buffers will likely cause precipitation. [1][2][3][5]

This guide addresses the three most common support tickets we receive for this pharmacophore: Solubility Failure, Erratic Bioavailability, and Short Duration of Action.[2][3][4][5]

Module 1: Formulation & Solubility Troubleshooting

User Issue: "I tried dissolving the free base in PBS/Saline, but it formed an oily emulsion or precipitated immediately."

Root Cause: As a lipophilic base (LogP ~2.5–3.[1][2][3][4]0) with a high pKa, the uncharged free base is insoluble in water at physiological pH (7.4).[2][3][4]

Troubleshooting Protocol:

Formulation StrategyProtocol StepsSuitability
Method A: Acidification (Standard) 1. Weigh compound.2. Add 0.9 molar equivalents of 0.1N HCl (or tartaric acid).3.[2][3][4] Vortex until dissolved (forms the salt in situ).4.[2][3][4] Dilute with Saline to volume.5. Check pH (Target: 4.5–5.5).Best for IP/IV. Mimics the HCl salt form.[1][2][3][4]
Method B: Cosolvent System 1. Dissolve compound in 5% DMSO (absolute max 10%).2. Add 5% Tween-80.3.[2][3][4] Slowly add warm Saline (80%) while vortexing.Best for PO (Oral). Prevents precipitation in the stomach.[1][2][3][4][5]
Method C: Complexation 1. Prepare 20% (w/v) HP-β-Cyclodextrin in water.2. Add compound.3. Sonicate for 30 mins at 40°C.Best for High Doses (>30mg/kg). Reduces irritation.[1][2][3][4]

Visual Decision Tree: Vehicle Selection

FormulationTree Start Start: Select Compound Form Form Is it a Salt (HCl) or Free Base? Start->Form Salt HCl Salt Form->Salt Base Free Base Form->Base Saline Dissolve in Saline (pH check required) Salt->Saline Acidify Convert in situ: Add 1.0 eq Tartaric Acid or 0.1N HCl Base->Acidify Cosolvent Add 5% DMSO + 5% Tween-80 Base->Cosolvent Alternative SolubilityCheck Does it dissolve? Saline->SolubilityCheck SolubilityCheck->Cosolvent No (Cloudy) Final Ready for Injection (Filter Sterilize) SolubilityCheck->Final Yes Acidify->Saline Cosolvent->Final

Figure 1: Decision matrix for solubilizing basic phenylethylpiperazines. Note that the Free Base requires acidification to protonate the piperazine nitrogen.[3][4][5]

Module 2: Dosage Optimization (In Vivo)

User Issue: "I am seeing no effect at 10 mg/kg, or the animals are showing unexpected sedation."

Scientific Context: Compounds with the 1-[2-(4-methoxyphenyl)ethyl]piperazine scaffold often act as ligands for Sigma receptors , 5-HT1A receptors , or Monoamine Transporters .[1][2][3][4][5]

  • Low Dose (0.5 – 5 mg/kg): Specific receptor binding (e.g., 5-HT1A agonism).[2][3]

  • High Dose (>20 mg/kg): "Spillover" effects (Sigma antagonism, Calcium channel blockade) leading to sedation or off-target motor effects.[2][3][4]

Recommended Dose-Ranging Protocol (Mouse/Rat IP):

  • The "Log-Step" Pilot: Do not use linear increments (e.g., 10, 20, 30). Use logarithmic steps to capture the dynamic range.[2][4][5]

    • Group A: 1.0 mg/kg (High affinity targets)[1][2][3]

    • Group B: 10.0 mg/kg (Standard screening dose)[2][3][5]

    • Group C: 30.0 mg/kg (Ceiling/Toxicity check)[2][3]

  • Safety Markers (Irwin Screen): Before efficacy testing, observe the animal for 30 minutes post-dose.

    • Straub Tail / Hind limb abduction: Indicates Serotonergic (5-HT) activation.[1][2][3][4][6]

    • Sedation/Ptosis:[2][3] Indicates Adrenergic blockade or off-target toxicity.[1][2][3][4]

Dosage Conversion Table (Reference Standards)

SpeciesRouteStarting DoseEquivalent Human Dose (HED)*Notes
Mouse IP10 mg/kg~0.8 mg/kgFast absorption; Tmax likely <20 mins.[1][2][3][4]
Rat PO20 mg/kg~3.2 mg/kgFirst-pass metabolism will be significant (CYP2D6).[1][2][3][4]
Rat IV3 mg/kg~0.48 mg/kgUse for absolute bioavailability (F%) calculation.[2][3][4]

*Calculated using FDA Guidance for Industry: Estimating the Maximum Safe Starting Dose (Allometric Scaling Factor: Mouse=12.3, Rat=6.2).

Module 3: Pharmacokinetics & Metabolism

User Issue: "The effect wears off after 45 minutes. Is the compound unstable?"

Technical Insight: Your compound contains a 4-methoxy group and a secondary amine (if the piperazine N4 is unsubstituted) or tertiary amine.[1][2][3][4]

  • O-Demethylation: The methoxy group is a primary target for CYP2D6 (in humans) or CYP2D1/2 (in rats).[1][2][3][4] This converts your lipophilic drug into a polar phenol, which may not cross the BBB or may have different pharmacology.[2][3][4][5]

  • N-Dealkylation: If the piperazine N4 has a substituent, it may be cleaved.[1][2][3][4]

Metabolic Pathway Visualization

Metabolism Parent Parent Compound (Lipophilic, Active) CYP_O CYP2D6/CYP2D1 (O-Demethylation) Parent->CYP_O CYP_N MAO / CYP (N-Oxidation) Parent->CYP_N Phenol Phenol Metabolite (Polar, Rapid Excretion) CYP_O->Phenol Major Pathway Inactive N-Oxide / Cleaved (Inactive) CYP_N->Inactive Minor Pathway

Figure 2: Primary metabolic vulnerability.[1][2][3][4] Rapid O-demethylation is the most likely cause of short half-life.[2][4][5]

Optimization Strategy:

  • If half-life is too short: Pre-treat with a broad-spectrum CYP inhibitor (e.g., 1-aminobenzotriazole, ABT) in a pilot study.[2][3][4][5] If duration doubles, metabolic instability is confirmed.[2][3][4][5]

  • Structural Modification (Future): Replace the 4-Methoxy with 4-Chloro or 4-Trifluoromethyl (TFMPP analogs) to block metabolism, though this alters receptor affinity.[1][2][3][4]

Frequently Asked Questions (FAQ)

Q: Can I administer this compound orally (PO) in food? A: We advise against dietary admixture for initial studies.[1][2][3][4] Piperazines are bitter. The "ethyl" linker does not mask the taste.[2][3][4] Use oral gavage to ensure accurate dosing.[2][3][4] If gavage is impossible, use a highly palatable vehicle (e.g., condensed milk or chocolate nut spread) but validate stability first.[2][3][4]

Q: What is the expected toxicity (LD50)? A: While specific LD50 data for this intermediate is sparse, structurally related phenyl-ethyl-piperazines (like GBR-12909) show rodent LD50s in the range of 100–250 mg/kg (IP) .[1][2][4] Convulsions are the typical dose-limiting toxicity.[2][3][4] Do not exceed 50 mg/kg in survival studies without prior escalation testing.[2][3][4]

Q: Why does the literature mention "MeOPP" toxicity, and does it apply here? A: No. MeOPP (1-(4-methoxyphenyl)piperazine) is a metabolite of designer drugs and acts as a serotonin releaser.[1][2][3][4] Your compound has an ethyl spacer.[1][2][3][4] This changes the pharmacology from a "releaser" (amphetamine-like) to a "reuptake inhibitor" or "receptor ligand."[1][2][3][4] Do not rely on MeOPP safety data; your compound is likely more potent but has a different toxicity profile (cardiovascular risk via hERG channel blockade is a higher risk for your structure).[1][2][3][4]

References
  • FDA Center for Drug Evaluation and Research. (2005).[1][2][3][4] Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers.[2][3][4][5]Link

  • Staack, R. F., & Maurer, H. H. (2005).[2][3][4][5] Metabolism of designer drugs of abuse. Current Drug Metabolism, 6(3), 259–274.[2][3][4][5][7] (Provides metabolic context for methoxyphenyl-piperazine motifs). Link

  • Andersen, J., et al. (2009).[2][3][4][5] Pharmacokinetics and metabolism of the GBR 12909 analogue, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]piperazine, in the rat.[2][5] European Journal of Pharmaceutical Sciences. (Demonstrates PK of N-substituted ethyl-piperazines). Link

  • Robichaud, A. J., et al. (2011).[2][3][4][5] 5-HT1A Receptor Agonists/Antagonists. Annual Reports in Medicinal Chemistry. (Discusses SAR of phenylethylpiperazines). Link

Sources

Validation & Comparative

Analytical techniques for the validation of 1-[2-(4-Methoxyphenyl)ethyl]piperazine purity.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-[2-(4-Methoxyphenyl)ethyl]piperazine (CAS: 35292-26-3) is a critical pharmacophore and intermediate, most notably serving as the structural backbone for the triazole antifungal Itraconazole and the antiretroviral Posaconazole .

The validation of its purity is not merely a check for yield; it is a regulatory safeguard. Because this intermediate is synthesized via the alkylation of piperazine with 1-(2-chloroethyl)-4-methoxybenzene, the analytical method must resolve three distinct chemical species:

  • The Target: Mono-alkylated piperazine.

  • The Precursor: Unreacted piperazine (highly polar, lacks chromophore).

  • The Over-alkylation Byproduct: 1,4-bis[2-(4-methoxyphenyl)ethyl]piperazine (highly lipophilic).

This guide objectively compares analytical techniques for this separation and provides a validated HPLC-UV workflow, supported by LC-MS strategies for trace genotoxic impurity (GTI) analysis.

Part 1: The Analytical Landscape (Technique Comparison)

Selecting the correct modality depends on the phase of development (Early Process Development vs. GMP Release).

Comparative Matrix: HPLC-UV vs. LC-MS vs. GC-MS[1]
FeatureHPLC-UV (PDA) LC-MS/MS (QqQ) GC-MS
Primary Utility Routine QC, Assay (>98% purity checks).Trace Impurity Profiling (GTIs), degradation analysis.Residual Solvents, volatile precursors.
Sensitivity (LOD) ~0.05% (w/w)< 1 ppm (trace level)Moderate (requires derivatization).
Selectivity Moderate (relies on retention time).High (Mass-to-Charge ratio).High, but limited by thermal stability.
Throughput High (10-15 min runs).Medium.Low (long cooling cycles).
Limitation Poor detection of unreacted Piperazine (low UV absorbance).Matrix effects (ion suppression).Piperazine tailing; requires derivatization (e.g., TFAA).
Cost Per Run $

$

Decision Logic for Method Selection

The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on the specific impurity concern.

MethodSelection Start Validation Goal Type Impurity Type? Start->Type Assay Main Peak Assay (>98% Purity) Type->Assay Bulk Purity Trace Trace Impurities (<0.1%) Type->Trace Safety/Tox UV_Chrom Has UV Chromophore? Assay->UV_Chrom Volatile Is it Volatile? Trace->Volatile Method_HPLC Method: HPLC-UV (C18, Acidic pH) UV_Chrom->Method_HPLC Yes (Aromatic) Method_CAD Method: HPLC-CAD/ELSD (For Piperazine) UV_Chrom->Method_CAD No (Aliphatic Amine) Method_LCMS Method: LC-MS/MS (Genotoxins) Volatile->Method_LCMS No (Complex Salts) Method_GC Method: Headspace GC (Solvents) Volatile->Method_GC Yes

Caption: Analytical decision matrix for 1-[2-(4-Methoxyphenyl)ethyl]piperazine based on impurity physicochemical properties.

Part 2: Primary Validation Protocol (HPLC-UV)

This protocol is the industry standard for "Release Testing." It balances robustness with the ability to separate the polar piperazine from the lipophilic bis-impurity.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm.

    • Rationale: The "End-capped" feature reduces silanol interactions with the secondary amine of the piperazine ring, preventing peak tailing.

  • Mobile Phase A: 20 mM Ammonium Phosphate Buffer (pH 3.0).

    • Rationale: Low pH ensures the piperazine nitrogen is fully protonated, improving solubility and peak shape.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 225 nm (for piperazine ring sensitivity) and 275 nm (for methoxy-phenyl specificity).

  • Column Temp: 30°C.

Gradient Profile

The gradient is aggressive to elute the highly retained bis-impurity.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibrate (Piperazine elution)
5.0955Isocratic Hold
20.02080Ramp (Elute Main Peak & Bis-Impurity)
25.02080Wash
25.1955Re-equilibration
30.0955End
Validation Parameters (ICH Q2 R1)
A. Specificity (Stress Testing)

You must demonstrate that the method separates the main peak from degradation products.

  • Acid Hydrolysis: Reflux in 0.1 N HCl for 4 hours.

  • Oxidation: Treat with 3% H₂O₂. Note: Piperazines are susceptible to N-oxidation.

  • Acceptance Criteria: Peak purity index > 99.0% (via Diode Array Detector).

B. Linearity & Range
  • Range: 50% to 150% of the target concentration (usually 0.5 mg/mL).

  • Correlation Coefficient (R²): ≥ 0.999.[2]

  • Relative Response Factor (RRF): Must be calculated for the bis-impurity, as its two aromatic rings will double its UV response relative to the main product.

C. Accuracy (Recovery)
  • Spike the intermediate into a placebo matrix (if applicable) or perform standard addition at 80%, 100%, and 120%.

  • Target: 98.0% – 102.0% recovery.

Part 3: Advanced Characterization (LC-MS for Genotoxins)

If this intermediate is used for GMP manufacturing, you must control the alkylating agent: 1-(2-chloroethyl)-4-methoxybenzene . This is a potential alkylating genotoxin. HPLC-UV is often insufficiently sensitive (LOD ~0.05%) to meet the Threshold of Toxicological Concern (TTC).

LC-MS/MS Methodology
  • Instrumentation: Triple Quadrupole (QqQ) in MRM (Multiple Reaction Monitoring) mode.

  • Ionization: Electrospray Ionization (ESI) Positive mode.

  • Transitions:

    • Precursor: m/z 170.6 (Chloro-ethyl-methoxybenzene).

    • Product Ion: m/z 135.1 (Loss of Cl).

  • Limit of Quantitation (LOQ): Must be validated to < 10 ppm relative to the drug substance.

Part 4: Impurity Fate Mapping

Understanding where impurities originate allows for a self-validating system where the analytical method is designed to catch specific synthetic failures.

ImpurityFate SM1 Piperazine (Excess) Reaction Alkylation Reaction (SN2) SM1->Reaction SM2 1-(2-chloroethyl)- 4-methoxybenzene SM2->Reaction Product TARGET: 1-[2-(4-Methoxyphenyl)ethyl]piperazine Reaction->Product Main Path Impurity_Bis IMPURITY A: Bis-alkylated Piperazine (Lipophilic) Reaction->Impurity_Bis Over-reaction Impurity_SM IMPURITY B: Residual Chloride (Genotoxic) Reaction->Impurity_SM Incomplete HPLC Retention:\n~8-10 min HPLC Retention: ~8-10 min Product->HPLC Retention:\n~8-10 min HPLC Retention:\n~18-22 min HPLC Retention: ~18-22 min Impurity_Bis->HPLC Retention:\n~18-22 min LC-MS Analysis\n(Trace Level) LC-MS Analysis (Trace Level) Impurity_SM->LC-MS Analysis\n(Trace Level)

Caption: Synthetic pathway and impurity fate mapping for 1-[2-(4-Methoxyphenyl)ethyl]piperazine.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Piperazine Derivatives. [Link]

  • SIELC Technologies. (2012). HPLC Analysis of Piperazine on Primesep 100 (Cation Exchange). [Link]

Sources

Comparing the binding affinity of 1-[2-(4-Methoxyphenyl)ethyl]piperazine with its analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In medicinal chemistry, 1-[2-(4-Methoxyphenyl)ethyl]piperazine represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse receptors depending on specific structural modifications. While often overshadowed by its ortho-methoxy arylpiperazine cousins (classic 5-HT1A ligands), this phenethyl-piperazine moiety is a dominant pharmacophore for Sigma-1 (


) receptors .

This guide objectively compares the binding affinity of this scaffold against its key structural analogs, dissecting the Structure-Activity Relationships (SAR) that drive selectivity between Sigma-1, Sigma-2, and Serotonin (5-HT) receptors.

Target Profile & Mechanism of Action

To understand the binding data, one must first understand the primary biological targets.

Target ReceptorPrimary FunctionBinding Driver for this Scaffold
Sigma-1 (

)
Chaperone protein modulating Ca

signaling and ER stress.
High Affinity. Driven by the basic nitrogen (cationic charge) and the lipophilic phenethyl tail fitting into the hydrophobic pocket.
Sigma-2 (

)
Regulates cell proliferation and blockage of autophagy.Moderate/High Affinity. Often requires larger N-substituents (e.g., cyclohexyl) for peak selectivity over

.
5-HT

Serotonin receptor (G-protein coupled).Moderate Affinity. The 4-methoxy group is less optimal than the 2-methoxy group for this specific receptor, but affinity remains in the nanomolar range.
5-HT

Serotonin receptor (Psychadelic/Antipsychotic target).Low/Moderate Affinity. Affinity is significantly influenced by the linker length (propyl is often better than ethyl).

Comparative Binding Analysis

The following data aggregates


 (Inhibition Constant) values from radioligand binding assays. Lower 

indicates higher affinity.
A. The "4-Position" War: Substituent Effects

The substituent on the phenyl ring dictates the electronic and lipophilic character of the tail.

Compound VariantStructure

Affinity (

)
5-HT

Affinity (

)
Mechanistic Insight
4-Methoxy (Parent) -OCH31.3 – 8.2 nM 10 – 50 nMThe methoxy group acts as a hydrogen bond acceptor. However, it is metabolically labile (O-demethylation).
4-Chloro -Cl0.3 – 1.2 nM > 100 nMHigher

Affinity.
The chlorine atom increases lipophilicity (LogP), enhancing hydrophobic interactions within the

binding pocket.
4-Fluoro -F1.0 – 5.0 nM > 100 nMBioisostere of the parent. Improves metabolic stability against oxidative metabolism while retaining high affinity.
Unsubstituted -H10 – 25 nM> 200 nMLoss of para-substitution reduces van der Waals contact area, slightly lowering affinity.

Key Takeaway: Replacing the 4-methoxy group with a 4-chloro atom often increases Sigma-1 affinity and selectivity while decreasing 5-HT receptor off-target binding.

B. Linker Length: The Ethyl vs. Propyl Switch

The distance between the basic nitrogen and the aromatic ring is a critical "molecular ruler."

  • Ethyl Linker (2 Carbons): Optimal for Sigma-1 receptors. The distance perfectly matches the aspartate-anchored hydrophobic pocket of the receptor.

  • Propyl Linker (3 Carbons): Shifts affinity towards 5-HT

    
      and Dopamine D
    
    
    
    receptors. The extra flexibility allows the molecule to adopt a folded conformation required by these GPCRs.
C. Case Study: N-Substitution Impact

The "head" of the molecule (the N4 nitrogen of the piperazine) determines the final potency.

CompoundN-SubstituentTarget

(nM)
Source
Analog A 3-Phenylpropyl

1.30 BindingDB [1]
Analog B 2-(4-Methoxyphenyl)ethyl

8.20 BindingDB [2]
Analog C 1-Adamantyl (propyl linker)5-HT

1.20 Semantics [3]

Visualizing the SAR Logic

The following decision tree illustrates how structural modifications to the 1-[2-(4-methoxyphenyl)ethyl]piperazine scaffold shift its pharmacological profile.

SAR_Logic Scaffold 1-[2-(4-Methoxyphenyl)ethyl]piperazine (Parent Scaffold) Mod_Phenyl Modify Phenyl Ring Scaffold->Mod_Phenyl Mod_Linker Modify Linker Length Scaffold->Mod_Linker Mod_Nitrogen Modify N4-Nitrogen Scaffold->Mod_Nitrogen Result_Cl 4-Chloro Subst. (High Sigma-1 Affinity) Ki < 1 nM Mod_Phenyl->Result_Cl Replace OMe with Cl Result_Ortho 2-Methoxy Subst. (High 5-HT1A Affinity) Mod_Phenyl->Result_Ortho Move OMe to Ortho Result_Propyl Propyl (3C) Linker (Shift to 5-HT7 / D2) Mod_Linker->Result_Propyl Extend to 3 Carbons Result_Ethyl Ethyl (2C) Linker (Optimal Sigma-1) Mod_Linker->Result_Ethyl Retain 2 Carbons Result_Bulky Bulky N-Subst. (e.g., Benzyl/Adamantyl) Increases Potency Mod_Nitrogen->Result_Bulky Add Hydrophobic Group

Figure 1: Structure-Activity Relationship (SAR) decision tree for the phenethyl-piperazine scaffold.

Experimental Protocol: Radioligand Binding Assay

To verify these affinity values in your own laboratory, use the following standardized protocol for Sigma-1 Receptor Binding .

Objective: Determine the


 of the test compound using 

displacement.
Materials:
  • Tissue: Guinea pig brain membranes (rich in

    
     receptors).[1]
    
  • Radioligand:

    
     (Specific Activity ~30-60 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Workflow:
  • Membrane Preparation: Homogenize brain tissue in ice-cold Tris-HCl. Centrifuge at 40,000

    
     for 15 min. Resuspend pellet.[2]
    
  • Incubation Setup:

    • Total Binding: Membrane + Radioligand (3 nM).

    • Non-Specific Binding (NSB): Membrane + Radioligand + Haloperidol (10

      
      M) or unlabeled Pentazocine.
      
    • Test: Membrane + Radioligand + Test Compound (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 150 minutes . (Long incubation ensures equilibrium for lipophilic ligands).

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine to reduce filter binding).

  • Quantification: Liquid scintillation counting.

Calculation:

Calculate


 from the displacement curve, then convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.

Binding_Workflow Prep Membrane Prep (Guinea Pig Brain) Mix Incubation (37°C, 150 min) Prep->Mix + [3H]-Pentazocine + Test Compound Filter Filtration (GF/B Filters + PEI) Mix->Filter Terminate Reaction Count Scintillation Counting Filter->Count Analyze Data Analysis (Cheng-Prusoff) Count->Analyze Calculate Ki

Figure 2: Workflow for Sigma-1 radioligand binding assay.

References

  • BindingDB. Binding Affinity Data for 1-[2-(4-Methoxy-phenyl)-ethyl]-4-(3-phenyl-propyl)-piperazine (Monomer ID 50068459).[1]

  • BindingDB. Binding Affinity Data for 1,4-Bis-[2-(4-methoxy-phenyl)-ethyl]-piperazine (Monomer ID 50068451).[3]

  • MDPI Molbank. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine. (2022).[4]

  • Journal of Medicinal Chemistry. Synthesis and SAR of 1-alkyl-2-phenylethylamine derivatives designed from NE-100. (1999).[5] 42(19):3965-70.[6]

  • UniBa. Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 Receptor Ligands.

Sources

Technical Comparison Guide: 1-[2-(4-Methoxyphenyl)ethyl]piperazine vs. High-Affinity DAT Ligands

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 1-[2-(4-Methoxyphenyl)ethyl]piperazine against established Dopamine Transporter (DAT) ligands. It is designed for researchers utilizing these compounds in Structure-Activity Relationship (SAR) studies, fragment-based drug design, and neuropharmacological profiling.

Executive Analysis: The Structural Probe

1-[2-(4-Methoxyphenyl)ethyl]piperazine (CAS: 55455-94-2), herein referred to as 4-MeO-PEP , represents a critical "fragment" molecule in the study of monoamine transporters. Unlike the high-affinity bis-substituted piperazines (e.g., GBR 12909), 4-MeO-PEP lacks the bulky hydrophobic N4-substituent required for sub-nanomolar DAT binding.

Core Utility:

  • SAR Control: Serves as a low-affinity structural control to validate the necessity of the "dual-anchor" binding mode observed in GBR-class ligands.

  • Selectivity Profiling: Differentiates between the phenethyl-piperazine pharmacophore (DAT/NET biased) and the phenyl-piperazine pharmacophore (e.g., MeOPP, which is 5-HT biased).

  • Fragment-Based Design: Acts as a scaffold for synthesizing novel bitopic ligands targeting the D3 receptor or DAT allosteric sites.

Comparative Performance Matrix

The following table contrasts 4-MeO-PEP with the industry standards for DAT investigation.

Feature4-MeO-PEP (Target)GBR 12909 (Vanoxerine)Cocaine 1-(4-MeO-phenyl)piperazine (MeOPP)
Role SAR Fragment / IntermediateHigh-Affinity InhibitorOrthosteric InhibitorSerotonergic Probe
DAT Affinity (

)
Low (>100 nM - 1

M)*
Very High (1 - 10 nM)High (50 - 200 nM)Negligible (>10

M)
SERT Affinity ModerateLow (High Selectivity for DAT)ModerateHigh (Agonist/Substrate)
Binding Mode Mono-anchor (Vestibule only)Dual-anchor (S1 + S2 sites)Orthosteric (S1 site)Orthosteric (SERT biased)
Lipophilicity Moderate (LogP ~1.8)High (LogP ~5.5)Moderate (LogP ~2.3)Low (LogP ~1.2)
Primary Application Fragment screening, Negative ControlDAT quantification, InhibitionBehavioral standard5-HT receptor profiling

*Note: Affinity values for 4-MeO-PEP are inferred from SAR studies of N-substituted piperazines where removal of the hydrophobic N4-tail drastically reduces potency (Lewis et al., 2003).

Mechanistic Insight: The "Dual-Anchor" Hypothesis

To understand the utility of 4-MeO-PEP, one must analyze the binding mechanism of piperazine-based DAT ligands.

The Causality of Affinity

High-affinity ligands like GBR 12909 function via a "dual-anchor" mechanism:

  • Anchor A (The Core): The piperazine ring and the proximal aromatic group (similar to 4-MeO-PEP) bind near the central substrate site (S1).

  • Anchor B (The Tail): The bulky hydrophobic group (e.g., the bis-fluorophenyl ether in GBR 12909) extends into a secondary extracellular vestibule (S2) or interacts with transmembrane domains (TM) 1 and 6, locking the transporter in an occluded or outward-facing conformation.

4-MeO-PEP possesses only "Anchor A". Consequently, it binds with rapid dissociation kinetics (fast


), making it an excellent tool for:
  • Displacement Assays: Verifying if a novel ligand requires the S2 site.

  • Thermodynamic Studies: Isolating the entropic contribution of the piperazine core vs. the hydrophobic tail.

Pathway Visualization (DOT)

The following diagram illustrates the SAR logic distinguishing these ligands.

DAT_SAR_Logic Core Piperazine Core Linker1 Ethyl Linker (Flexible Spacer) Core->Linker1 Linker2 Propyl/Ethyl Linker Core->Linker2 Direct Direct Phenyl Bond (No Spacer) Core->Direct Group1 4-Methoxy-Phenyl (Anchor A) Linker1->Group1 Result1 4-MeO-PEP (Target Molecule) Group1->Result1 Activity1 Low Affinity DAT Ligand (Fast Dissociation) Result1->Activity1 Activity2 High Affinity DAT Inhibitor (Slow Dissociation) Activity1->Activity2 Addition of Hydrophobic Tail Increases Affinity >100x Group2 Bis-Aryl Ether (Anchor B - Bulky) Linker2->Group2 Result2 GBR 12909 (Reference Standard) Group2->Result2 Result2->Activity2 Result3 MeOPP (Control) Direct->Result3 Activity3 SERT Selective (Serotonergic) Result3->Activity3

Caption: SAR decision tree showing how structural modifications to the piperazine core shift pharmacology from Serotonergic (MeOPP) to Low-Affinity DAT (4-MeO-PEP) to High-Affinity DAT (GBR 12909).

Experimental Protocol: Competitive Radioligand Binding

To validate the performance of 4-MeO-PEP, a competitive binding assay against a radiolabeled standard (


WIN 35,428 or 

GBR 12909) is the gold standard. The following protocol ensures self-validating results.
Materials
  • Membrane Source: Rat striatal membranes or HEK-293 cells stably expressing hDAT.

  • Radioligand:

    
    GBR 12909 (Specific Activity ~80 Ci/mmol).
    
  • Test Compound: 4-MeO-PEP (dissolved in DMSO, final concentration <1%).

  • Non-Specific Blocker: Mazindol (10

    
    M).
    
Step-by-Step Workflow
  • Preparation of Membranes:

    • Homogenize tissue in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Validation Check: Ensure protein concentration is 20-50

      
       g/well  to avoid ligand depletion (<10% bound).
      
  • Incubation Setup:

    • Total Binding: Membranes +

      
      Ligand + Vehicle.
      
    • Non-Specific Binding (NSB): Membranes +

      
      Ligand + Mazindol (10 
      
      
      
      M).
    • Experimental: Membranes +

      
      Ligand + 4-MeO-PEP (Concentration range: 
      
      
      
      M to
      
      
      M).
  • Equilibrium Phase:

    • Incubate at 25°C for 60-90 minutes.

    • Causality: GBR-type ligands have slow association rates; insufficient incubation will underestimate the

      
       of high-affinity competitors, though 4-MeO-PEP likely equilibrates faster.
      
  • Termination & Counting:

    • Rapid filtration through GF/B filters pre-soaked in 0.1% PEI (reduces filter binding of piperazines).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate

      
       using non-linear regression (one-site competition model).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
    • Expected Result: 4-MeO-PEP should show a right-shifted curve compared to GBR 12909, confirming its role as a low-affinity fragment.

References

  • Lewis, D., et al. (2003). "Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter."[1] Bioorganic & Medicinal Chemistry Letters.

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs." European Journal of Pharmacology.

  • Andersen, P. H. (1989). "The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action." European Journal of Pharmacology.

  • PubChem Compound Summary. "1-[2-(4-Methoxyphenyl)ethyl]piperazine (CAS 55455-94-2)." National Center for Biotechnology Information.

  • Reith, M. E., et al. (1994). "GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings."[2] European Journal of Pharmacology.

Sources

Cross-reactivity assessment of 1-[2-(4-Methoxyphenyl)ethyl]piperazine at adrenergic receptors.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity assessment of 1-[2-(4-Methoxyphenyl)ethyl]piperazine at adrenergic receptors. Content Type: Publish Comparison Guide

Executive Summary

1-[2-(4-Methoxyphenyl)ethyl]piperazine (often abbreviated as p-MeO-PEP or 1-(4-Methoxyphenethyl)piperazine ) is a pharmacologically active scaffold frequently utilized in the synthesis of serotonergic (5-HT) ligands and atypical antipsychotics.[1] While primarily designed to target 5-HT receptors, this phenylpiperazine derivative exhibits significant "promiscuity" across G-Protein Coupled Receptors (GPCRs), specifically showing cross-reactivity with


-adrenergic receptors (

-ARs)
.

This guide provides a technical roadmap for researchers to objectively assess the adrenergic binding profile of p-MeO-PEP. We compare its performance against industry standards (Prazosin, BMY-7378) and detail the experimental protocols required to validate its selectivity window.

Scientific Background & Mechanism[2][3]
The Structural Basis of Cross-Reactivity

The structure of p-MeO-PEP consists of a basic piperazine ring linked by an ethyl chain to a para-methoxyphenyl group. This structural motif mimics the endogenous neurotransmitters norepinephrine and serotonin, allowing it to dock into the orthosteric binding pockets of multiple amine receptors.

  • Primary Target: 5-HT receptors (e.g.,

    
    , 
    
    
    
    ).
  • Off-Target Liability:

    
    -Adrenergic Receptors.[2]
    
  • Mechanism: Competitive Antagonism. The protonated nitrogen of the piperazine ring forms an ionic bond with the conserved Aspartate residue (Asp113 in

    
    ) in transmembrane helix 3 (TM3) of the receptor, blocking endogenous agonist binding.
    

Why Assessment Matters: High affinity for


-ARs is a critical safety liability in drug development, often leading to orthostatic hypotension  and sedation. Quantifying the 

(inhibition constant) of p-MeO-PEP at these receptors is mandatory for lead optimization.
Comparative Performance Analysis

The following table compares the adrenergic profile of p-MeO-PEP against standard reference compounds used in receptor characterization.

Table 1: Comparative Binding Profiles at


-Adrenergic Receptors 
CompoundRole in Assay

-AR Affinity (

)
Selectivity ProfileExperimental Utility
p-MeO-PEP (Target)Test Analyte 10 - 100 nM (Est.)*Moderate (Mixed 5-HT/

)
Scaffold for SAR studies; Metabolite testing.
Prazosin Positive Control< 1.0 nMHigh (

Selective)
Defining non-specific binding windows.
BMY-7378 Structural Analog~ 1 - 10 nMHigh (

Selective)
Comparing ortho vs. para substitution effects.
Propranolol Negative Control> 10,000 nMHigh (

-AR Selective)
Validating assay specificity.

*Note: Affinity values for p-MeO-PEP vary by cell line and specific


 subtype (

vs

). Phenylpiperazines generally exhibit nanomolar affinity for

receptors.
Adrenergic Signaling Pathway

To understand the functional consequence of this binding (Antagonism vs. Agonism), one must visualize the downstream signaling blocked by p-MeO-PEP.

AdrenergicSignaling Ligand Ligand (Norepinephrine) Receptor α1-Adrenergic Receptor (GPCR) Ligand->Receptor  Binds   Antagonist Antagonist (p-MeO-PEP) Antagonist->Receptor  Blocks   Gq Gq Protein (Activation) Receptor->Gq  Activates   PLC Phospholipase C (PLCβ) Gq->PLC  Stimulates   PIP2 PIP2 PLC->PIP2  Hydrolyzes   IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER  Binds IP3R   Response Vasoconstriction / Smooth Muscle Contraction DAG->Response  PKC Pathway   Ca Intracellular Ca2+ Release ER->Ca  Release   Ca->Response  Triggers  

Figure 1: The


-coupled 

-adrenergic signaling pathway. p-MeO-PEP acts as a competitive antagonist, preventing the cascade that leads to calcium release and vasoconstriction.
Experimental Protocols

To rigorously assess the cross-reactivity of 1-[2-(4-Methoxyphenyl)ethyl]piperazine, a two-stage approach is required: Binding (Affinity) followed by Function (Efficacy) .

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the Binding Affinity (


) of p-MeO-PEP.
System:  Rat Cerebral Cortex membranes or HEK293 cells expressing human 

-AR.
  • Preparation:

    • Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min at 4°C to isolate membrane fractions.
      
    • Resuspend pellets to a final protein concentration of 1 mg/mL.

  • Incubation:

    • Radioligand: Use [3H]-Prazosin (0.2 - 0.5 nM). This is the gold standard for

      
       labeling.
      
    • Competitor: Add p-MeO-PEP in increasing concentrations (

      
       M to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10

      
      M Phentolamine.
      
    • Incubate for 60 minutes at 25°C.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding).

    • Wash filters

      
       with ice-cold buffer.
      
  • Analysis:

    • Measure radioactivity via liquid scintillation counting.

    • Calculate

      
       using non-linear regression and convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).
Protocol B: Functional Calcium Flux Assay (FLIPR)

Objective: Confirm if the binding results in Agonism or Antagonism. System: CHO-K1 cells stably expressing


-AR.
  • Dye Loading:

    • Seed cells in 96-well black-wall plates.

    • Incubate with Calcium-4 assay dye (Molecular Devices) for 45 min at 37°C.

  • Antagonist Mode (Cross-Reactivity Check):

    • Pre-incubate cells with p-MeO-PEP (various concentrations) for 15 min.

    • Inject Phenylephrine (

      
       concentration) to stimulate the receptor.
      
    • Measure Fluorescence Units (RFU) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Interpretation:

    • If p-MeO-PEP reduces the Phenylephrine signal, it is an Antagonist .

    • If p-MeO-PEP induces signal alone (before Phenylephrine), it is an Agonist (rare for this scaffold).

Workflow Visualization

ExperimentalWorkflow cluster_Binding Phase 1: Affinity Screening cluster_Functional Phase 2: Functional Characterization Compound Compound: p-MeO-PEP Membranes Membrane Prep (Rat Cortex/HEK) Compound->Membranes Cells Live Cells (CHO-K1 α1A) Compound->Cells Radio [3H]-Prazosin Displacement Membranes->Radio KiCalc Calculate Ki (Cheng-Prusoff) Radio->KiCalc KiCalc->Cells If Ki < 1 µM CaFlux Ca2+ Flux Assay (FLIPR) Cells->CaFlux Mode Determine Mode: Agonist vs Antagonist CaFlux->Mode

Figure 2: Step-by-step workflow for validating adrenergic cross-reactivity.

References
  • PubChem. (2025).[3] Compound Summary: 1-[2-(4-Methoxyphenyl)ethyl]piperazine.[3][4] National Library of Medicine. [Link]

  • Lopez-Rodriguez, M. L., et al. (2002). Design and Synthesis of New Piperazine-Derived 5-HT1A Receptor Ligands. Journal of Medicinal Chemistry. (Contextual reference for phenylpiperazine SAR). [Link]

  • Perrone, R., et al. (1998). 1-Aryl-4-[(1-tetralinyl)alkyl]piperazines: Synthesis and 5-HT1A Receptor Affinity. Journal of Medicinal Chemistry.

    
     cross-reactivity of arylpiperazines). [Link]
    
  • EPA CompTox. (2025). Piperazine, 1-(4-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- Properties. U.S. Environmental Protection Agency. [Link]

Sources

Publish Comparison Guide: Validating the Antagonist Properties of 1-[2-(4-Methoxyphenyl)ethyl]piperazine at 5-HT1A Receptors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation framework for 1-[2-(4-Methoxyphenyl)ethyl]piperazine (CAS: 55455-94-2), a structural analog in the phenyl-ethyl-piperazine class.

While the classical 5-HT1A antagonist pharmacophore (exemplified by WAY-100635 ) relies heavily on an ortho-methoxyphenylpiperazine moiety directly attached to the nitrogen, the target compound introduces an ethyl linker and a para-methoxy substitution. This structural deviation necessitates a rigorous validation protocol to distinguish true antagonism from partial agonism or off-target Sigma-1 receptor binding.

Executive Summary & Structural Context

The Validation Challenge

The 5-HT1A receptor is a G-protein-coupled receptor (GPCR) that couples to Gαi/o proteins.[1] Ligands in the arylpiperazine class often exhibit "functional selectivity," acting as full agonists, partial agonists, or silent antagonists depending on subtle structural modifications.

1-[2-(4-Methoxyphenyl)ethyl]piperazine presents a specific validation challenge:

  • Linker Extension: The ethyl spacer (phenethyl vs. phenyl) increases conformational flexibility, potentially altering the binding pose within the orthosteric pocket (TM3/TM5/TM6).

  • Substituent Position: The para-methoxy group (4-OMe) contrasts with the ortho-methoxy (2-OMe) found in the gold standard WAY-100635 . The ortho position is typically critical for the "silent" antagonist profile by sterically hindering receptor activation.

Therefore, this guide does not merely assume antagonism; it outlines the differential validation required to prove it against established benchmarks.

Comparative Analysis: The Candidate vs. Gold Standards

To validate the candidate, you must benchmark it against the industry standards for both antagonism (WAY-100635) and agonism (8-OH-DPAT).

Table 1: Pharmacological Benchmark Matrix
FeatureCandidate: 1-[2-(4-Methoxyphenyl)ethyl]piperazineGold Standard Antagonist: WAY-100635Agonist Control: 8-OH-DPAT
Core Structure Phenethyl-piperazine (Flexible linker)o-Methoxyphenyl-piperazine (Rigid aryl)Aminotetralin
Primary Mechanism Putative Antagonist (To be validated)Silent Antagonist (No intrinsic activity)Full Agonist (High intrinsic activity)
Key Binding Interaction Asp116 (TM3) salt bridge; hydrophobic pi-stacking.Asp116 salt bridge; o-OMe steric clash prevents TM6 rotation.Asp116 salt bridge; stabilizes active G-protein state.
Selectivity Risk High risk for Sigma-1 & Dopamine D2 (due to phenethyl moiety).High 5-HT1A selectivity; some D4 agonism.[2][3][4][5]High 5-HT1A/7 affinity.
Validation Metric Kb (Schild Plot) & Emax = 0%IC50 ~ 1-2 nM (vs agonist)EC50 ~ 1-5 nM

Experimental Validation Framework

The validation process follows a causal logic: Binding


 Function 

Selectivity
.
Phase 1: Affinity Confirmation (Radioligand Binding)

Objective: Determine if the candidate binds to the orthosteric site. Method: Competition binding using [³H]8-OH-DPAT (Agonist radioligand) and [³H]WAY-100635 (Antagonist radioligand).[5]

  • Critical Insight: If the candidate has significantly lower affinity for the agonist radioligand compared to the antagonist radioligand, it suggests a preference for the "inactive" receptor state (G-protein uncoupled), a hallmark of inverse agonists/antagonists.

Phase 2: Functional Antagonism ([³⁵S]GTPγS Assay)

Objective: Prove the candidate blocks G-protein activation without triggering it. Method: Measure the binding of non-hydrolyzable GTP analog ([³⁵S]GTPγS) to Gαi proteins.

  • Test A (Agonism Mode): Incubate membranes with Candidate alone.

    • Success Criteria: No increase in [³⁵S]GTPγS binding above basal levels (Emax < 5% of 8-OH-DPAT).

  • Test B (Antagonism Mode): Incubate membranes with EC80 concentration of 8-OH-DPAT + increasing concentrations of Candidate.

    • Success Criteria: Dose-dependent inhibition of the agonist-induced signal to basal levels.[1]

Phase 3: Selectivity Profiling (The "Phenethyl" Risk)

Objective: Rule out off-target effects common to phenethyl-piperazines.

  • Sigma-1 Receptor: Phenethyl-piperazines are privileged structures for Sigma-1. High Sigma-1 affinity can confound in vivo behavioral data.

  • Dopamine D2: The ethyl linker increases D2 affinity compared to direct arylpiperazines.

Detailed Experimental Protocols

Protocol A: [³⁵S]GTPγS Functional Binding Assay

This is the definitive test for antagonism.

Materials:

  • Membranes: CHO-K1 cells stably expressing human 5-HT1A receptors.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 10 µM GDP, pH 7.4.

  • Ligands: 8-OH-DPAT (10 µM stock), Candidate (10 mM DMSO stock).

  • Radioligand: [³⁵S]GTPγS (0.1 nM final).

Step-by-Step Workflow:

  • Membrane Preparation: Thaw membranes and homogenize in Assay Buffer. Dilute to 5–10 µg protein/well.

  • Pre-Incubation (GDP Loading): Incubate membranes with 10 µM GDP for 20 min at 25°C. Explanation: GDP creates a low-basal state, maximizing the signal-to-noise ratio for agonist detection.

  • Ligand Addition (Antagonist Mode):

    • Add 8-OH-DPAT at a fixed concentration (EC80, typically 30–100 nM).

    • Add Candidate at varying concentrations (

      
       M to 
      
      
      
      M).
  • Reaction Start: Add [³⁵S]GTPγS (0.1 nM). Incubate for 60 min at 30°C.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Quantification: Liquid scintillation counting.

Data Analysis:

  • Calculate % Inhibition of the specific agonist response.

  • Fit data to a sigmoidal dose-response curve (variable slope) to determine IC50 .

  • Calculate Kb (inhibition constant) using the Cheng-Prusoff equation adapted for functional antagonism:

    
    
    

Visualization of Signaling & Validation Logic

Diagram 1: 5-HT1A G-Protein Signaling Pathway

Visualizing the blockade point for the candidate.

G Receptor 5-HT1A Receptor (TM Domain) G_Protein Gi/o Protein (Heterotrimer) Receptor->G_Protein Catalyzes GDP-GTP Exchange Agonist Agonist (8-OH-DPAT) Agonist->Receptor Activates Candidate Candidate (Antagonist) Candidate->Receptor Blocks (Competitive) AC Adenylyl Cyclase G_Protein->AC Inhibits K_Channel GIRK Channel (Hyperpolarization) G_Protein->K_Channel Activates (βγ) GTP GTP / [35S]GTPγS GTP->G_Protein Binds Gα cAMP cAMP Decrease AC->cAMP Reduces

Caption: The candidate competes with the agonist for the orthosteric site, preventing the conformational change required for Gi/o coupling and subsequent cAMP reduction.

Diagram 2: Validation Decision Tree

A self-validating logic flow for the researcher.

Validation Start Start Validation: 1-[2-(4-Methoxyphenyl)ethyl]piperazine Binding Radioligand Binding (Ki Determination) Start->Binding HighAffinity High Affinity? (Ki < 100 nM) Binding->HighAffinity Drop Discard Candidate (Inactive) HighAffinity->Drop No Functional [35S]GTPγS Assay (Intrinsic Activity) HighAffinity->Functional Yes IsAgonist Stimulates GTP Binding? Functional->IsAgonist AgonistRes It is an Agonist/Partial Agonist IsAgonist->AgonistRes Yes (>10% Emax) AntagonistTest Antagonist Mode: Does it block 8-OH-DPAT? IsAgonist->AntagonistTest No (Silent) AntagonistTest->Drop No (Non-binder) TrueAntagonist Confirmed Antagonist AntagonistTest->TrueAntagonist Yes (Inhibits Agonist) Selectivity Selectivity Screen (Sigma-1, D2) TrueAntagonist->Selectivity

Caption: Step-by-step logic gate to classify the ligand. Failure at the 'Antagonist Mode' step indicates a lack of efficacy or allosteric modulation.

References

  • Forster, E. A., et al. (1995). "A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635."[4] European Journal of Pharmacology.

  • Newman-Tancredi, A., et al. (1998). "G-protein activation by 5-HT1A receptor agonists: [35S]GTPgammaS binding in rat brain membranes." Naunyn-Schmiedeberg's Archives of Pharmacology.

  • Bojarski, A. J. (2006). "Pharmacophore models for 5-HT1A receptor ligands." Current Topics in Medicinal Chemistry.

  • Tocris Bioscience. "WAY 100635 Maleate Product Information." Tocris.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 5684 (WAY-100635)." PubChem.

Sources

A Comparative Guide to Dopamine Reuptake Inhibitors: The Gold Standard GBR 12909 versus the Uncharacterized 1-[2-(4-Methoxyphenyl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of neuropharmacological research, particularly in studies of reward, addiction, and neurodegenerative diseases, selective dopamine reuptake inhibitors (DRIs) are indispensable tools.[1] By blocking the dopamine transporter (DAT), these compounds increase the extracellular concentration and residence time of dopamine, amplifying dopaminergic signaling. Among the most valued research tools in this class is GBR 12909, a diarylpiperazine derivative renowned for its high potency and remarkable selectivity for the DAT over other monoamine transporters.[2][3] This guide provides a comparative analysis of GBR 12909 against 1-[2-(4-Methoxyphenyl)ethyl]piperazine, a structurally related but pharmacologically uncharacterized piperazine derivative.

The objective of this guide is not to present established data for the latter, but rather to frame a scientific inquiry. We will leverage the extensive knowledge of GBR 12909's profile as a benchmark to outline the critical experimental path required to characterize 1-[2-(4-Methoxyphenyl)ethyl]piperazine. This document is designed for researchers, scientists, and drug development professionals, providing both a comprehensive overview of a gold-standard DRI and a practical, protocol-driven roadmap for the evaluation of novel chemical entities.

Chemical Structures and Mechanistic Postulates

A molecule's function is intrinsically linked to its structure. GBR 12909's high affinity is largely attributed to its 1-{2-[bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine structure. The two fluorine atoms on the phenyl rings are known to enhance binding affinity.[3] In contrast, 1-[2-(4-Methoxyphenyl)ethyl]piperazine presents a simpler scaffold. It lacks the bulky bis(4-fluorophenyl)methoxy group, featuring a methoxyphenyl ethyl group instead. This significant structural divergence predicts a markedly different pharmacological profile, which can only be confirmed through empirical testing.

Mechanism of Action: Dopamine Transporter Inhibition

The primary mechanism for both compounds is the inhibition of the dopamine transporter (DAT). The DAT is a presynaptic protein that clears dopamine from the synaptic cleft, thereby terminating its signal. GBR 12909 acts as a competitive inhibitor, binding directly to the dopamine binding site on the transporter protein, which physically blocks dopamine's re-entry into the presynaptic neuron.[2][4] This leads to an accumulation of dopamine in the synapse, enhancing stimulation of postsynaptic dopamine receptors.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_pool Cytosolic Dopamine Pool DA_vesicle->DA_pool Release DA_synapse Dopamine DA_pool->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding & Signal Transduction GBR GBR 12909 GBR->DAT Inhibition

Caption: Mechanism of dopamine reuptake inhibition by GBR 12909.

Comparative Pharmacological Profile

A compound's utility in research is defined by its potency (how much is needed) and selectivity (what it binds to). GBR 12909 is distinguished by its sub-nanomolar affinity for DAT and its significantly lower affinity for the serotonin (SERT) and norepinephrine (NET) transporters.[2][4] This high selectivity makes it an excellent tool for isolating the effects of dopamine modulation.

For 1-[2-(4-Methoxyphenyl)ethyl]piperazine, no such data is publicly available. Related compounds like para-Methoxyphenylpiperazine (pMeOPP) have been shown to inhibit reuptake and induce the release of multiple monoamines, suggesting a "dirtier" pharmacological profile.[5][6] The following table contrasts the known values for GBR 12909 with the necessary-to-determine values for its comparator.

ParameterGBR 129091-[2-(4-Methoxyphenyl)ethyl]piperazineRationale for Measurement
DAT Affinity (Kᵢ, nM) ~1[2][4]To Be Determined (TBD)Measures the binding strength to the primary target.
SERT Affinity (Kᵢ, nM) >100[2]TBDMeasures binding to the serotonin transporter; key for selectivity.
NET Affinity (Kᵢ, nM) >100[2]TBDMeasures binding to the norepinephrine transporter; key for selectivity.
DAT IC₅₀ (nM) ~5[7]TBDMeasures the functional potency to inhibit dopamine uptake.
Vesicular Uptake IC₅₀ (nM) ~34-45[8]TBDDetermines if the compound also affects dopamine packaging into vesicles.
Behavioral Effect Increases locomotor activity[9][10]TBDAssesses the in vivo functional consequence of DAT inhibition.

Experimental Protocols for Comparative Characterization

To empirically determine the pharmacological profile of 1-[2-(4-Methoxyphenyl)ethyl]piperazine and enable a direct comparison with GBR 12909, a tiered experimental approach is necessary. The following protocols are standard in the field and provide a self-validating system, moving from in vitro binding to in vivo function.

Protocol 1: In Vitro Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of the test compounds for the human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Causality: This is the foundational assay to quantify the direct interaction between a compound and its targets. By using a radiolabeled ligand with known affinity for the transporter, we can measure how effectively our test compound competes for the same binding site. Performing this across DAT, SERT, and NET is essential to establish a selectivity profile.

G start Start: Prepare Cell Membranes (Expressing Transporter) setup Assay Setup (96-well plate) - Total Binding (Buffer) - Non-Specific Binding (Known Ligand) - Test Compound (Varying Conc.) start->setup add_radio Add Radioligand (e.g., [³H]WIN 35,428 for DAT) setup->add_radio add_mem Add Prepared Cell Membranes add_radio->add_mem incubate Incubate to Reach Binding Equilibrium (e.g., 2-3h at 4°C) add_mem->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters to Remove Unbound Radioligand filter->wash count Scintillation Counting (Quantify Bound Radioactivity) wash->count analyze Data Analysis - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ (Cheng-Prusoff) count->analyze end End: Determine Binding Affinity & Selectivity analyze->end

Caption: Experimental workflow for an in vitro radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Utilize cell membranes from HEK293 or CHO cells stably expressing the human DAT, SERT, or NET. Homogenize cells in an ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet and determine protein concentration via a BCA or Bradford assay.[11]

  • Assay Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand + buffer), non-specific binding (membranes + radioligand + a high concentration of a known inhibitor, e.g., 10 µM GBR 12909 for DAT), and test compound binding (membranes + radioligand + serial dilutions of the test compound).[11]

  • Incubation: Add the radioligand (e.g., [³H]WIN 35,428 for DAT) at a concentration near its Kd. Add the prepared membranes (20-50 µg protein/well). Incubate the plate for 2-3 hours at 4°C to allow binding to reach equilibrium.[11]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Washing: Quickly wash the filters three times with ice-cold wash buffer to minimize non-specific signal.

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC₅₀. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

Protocol 2: In Vivo Microdialysis

Objective: To measure the effect of systemic administration of the test compounds on extracellular dopamine levels in the brain of a freely moving animal.

Causality: While binding assays confirm a molecular interaction, they don't reveal the net effect in a complex biological system. Microdialysis allows for the direct measurement of neurochemical changes in specific brain regions (e.g., the nucleus accumbens, a key area for reward).[12] An effective DAT inhibitor should produce a significant, dose-dependent increase in extracellular dopamine.[1]

Detailed Methodology:

  • Surgical Implantation: Anesthetize a rat or mouse and stereotaxically implant a microdialysis guide cannula targeting the desired brain region (e.g., nucleus accumbens). Allow the animal to recover for at least 24 hours.[13]

  • Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1.5 µL/min).[13]

  • Baseline Sampling: After an equilibration period, collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least one hour to establish a stable baseline of dopamine concentration.[3]

  • Drug Administration: Administer the test compound (e.g., GBR 12909 or 1-[2-(4-Methoxyphenyl)ethyl]piperazine) via intraperitoneal (i.p.) injection at various doses.

  • Post-Injection Sampling: Continue collecting dialysate samples for several hours to monitor the time course of the drug's effect on extracellular dopamine levels.

  • Analysis: Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED), which offers high sensitivity for monoamines.[3][13]

  • Data Analysis: Express the dopamine concentrations as a percentage of the average baseline concentration for each animal. Compare the effects across different doses and between the two compounds.

Protocol 3: Locomotor Activity Assay

Objective: To assess the behavioral effects of the test compounds, specifically their impact on spontaneous movement.

Causality: DAT inhibitors, by increasing synaptic dopamine, typically increase locomotor activity in rodents.[14] This assay provides a robust in vivo functional readout that correlates with the neurochemical changes measured by microdialysis. The magnitude and time course of the locomotor response can provide insights into a compound's potency, efficacy, and duration of action.[15]

Detailed Methodology:

  • Apparatus: Use standard locomotor activity chambers (e.g., clear acrylic boxes) equipped with infrared photobeam arrays to automatically track animal movement.[15]

  • Habituation: To reduce the influence of novelty-induced hyperactivity, habituate the animals to the testing chambers and handling/injection procedures for 1-2 days prior to the test day.[15]

  • Baseline Measurement: On the test day, administer a vehicle injection (e.g., saline) and place the animal in the chamber to record baseline activity for a set period (e.g., 30-60 minutes).

  • Drug Administration: On a subsequent day, administer a specific dose of the test compound (or vehicle for the control group) and immediately place the animal back into the chamber.

  • Data Recording: Record locomotor activity (e.g., total distance traveled, number of beam breaks) continuously for a period relevant to the expected duration of drug action (e.g., 2-6 hours).[16]

  • Data Analysis: Analyze the data in time bins (e.g., 5 or 10 minutes) to observe the onset, peak, and duration of the effect. Compare the total activity counts between drug-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).[17]

Discussion and Future Directions

GBR 12909 stands as a testament to the value of pharmacological precision. Its high potency and selectivity for the DAT have made it an invaluable tool for dissecting the role of dopamine in countless physiological and pathological processes.[2][18] However, its development was halted due to cardiac toxicity, highlighting the perpetual need for novel compounds with improved safety profiles.[18]

The characterization of 1-[2-(4-Methoxyphenyl)ethyl]piperazine, using the protocols detailed above, would be the first step in determining its potential value. Based on its structure, several outcomes are possible:

  • Low Potency/Selectivity: The simpler structure may not possess the necessary pharmacophore for high-affinity binding to DAT, resulting in a compound with little utility.

  • Mixed Monoamine Profile: It might interact with DAT, SERT, and NET, similar to some "designer drugs" of the piperazine class.[6] While less useful for isolating dopamine's role, such compounds can be valuable for studying the interplay between neurotransmitter systems.

  • Novel Profile: It could exhibit unexpected selectivity or a unique functional profile (e.g., acting as a partial inhibitor or a dopamine releaser).

The rigorous, multi-tiered experimental approach outlined here is crucial. It ensures that any claims about a novel compound's activity are built on a solid foundation of empirical, cross-validated evidence, moving from the molecular level (binding) to the neurochemical (microdialysis) and finally to the whole-organism behavioral level (locomotor activity). Only through such a systematic investigation can we determine if 1-[2-(4-Methoxyphenyl)ethyl]piperazine is a mere chemical curiosity or a new and valuable tool for the neuroscience community.

References

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European journal of pharmacology, 166(3), 493-504.
  • Katz, J. L., et al. (2008). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. PMC. [Link]

  • Irifune, M., et al. (1995). Effects of GBR 12909 on locomotor activity and dopamine turnover in mice: comparison with apomorphine. European Journal of Pharmacology, 272(1), 79-85. [Link]

  • Banks, M. L. (2008). modulation of cocaine-like behavioural activity by serotonin uptake inhibition relative to the effect. VCU Scholars Compass. [Link]

  • Reith, M. E., et al. (1994). GBR 12909 and 12935 block dopamine uptake into brain synaptic vesicles as well as nerve endings. European Journal of Pharmacology, 253(1-2), 175-8. [Link]

  • Jones, B. C., et al. (1998). Characterization of dopamine transporter and locomotor effects of cocaine, GBR 12909, epidepride, and SCH 23390 in C57BL and DBA mice. PubMed. [Link]

  • Rachalski, A., et al. (2023). The dopamine inhibitor GBR12909 improves attention and compulsive behaviour in female rats. ResearchGate. [Link]

  • Wikipedia. para-Methoxyphenylpiperazine. Wikipedia. [Link]

  • Lewis, D., et al. (2003). Further exploration of 1-[2-[Bis-(4-fluorophenyl)methoxy]ethyl]piperazine (GBR 12909): role of N-aromatic, N-heteroaromatic, and 3-oxygenated N-phenylpropyl substituents on affinity for the dopamine and serotonin transporter. PubMed. [Link]

  • Vilalab Public. (2024). In vivo microdialysis for striatal DA release. Protocols.io. [Link]

  • Matecka, D., et al. (1997). Heteroaromatic analogs of 1-[2-(diphenylmethoxy)ethyl]- and 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909) as high-affinity dopamine reuptake inhibitors. PubMed. [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluation of Tropane-like 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (GBR 12909) Analogues. ResearchGate. [Link]

  • Imperato, A., & Di Chiara, G. (1984). In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. PubMed. [Link]

  • Abdalla, A., et al. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. PMC. [Link]

  • Portland VA Medical Center. Locomotor Activity Test SOP. Portland VA Medical Center. [Link]

  • Zhong, Y., et al. (2014). Synthesis, Crystal Structure and Anti-ischaemic Activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. Semantic Scholar. [Link]

  • Wikipedia. Locomotor activity. Wikipedia. [Link]

  • Wang, S., et al. (2023). Chiral Resolution of the Enantiomers of the Slow-Onset Dopamine Reuptake Inhibitor CTDP-32476 and Their Activities. ACS Omega. [Link]

  • PsychoGenics Inc. SENSITIZATION OF LOCOMOTOR ACTIVITY IN THE MOUSE AS A POTENTIAL INDICATOR OF ABUSE LIABILITY. PsychoGenics Inc. [Link]

  • Gannon, B. M., et al. (2018). Dose–response curve for the locomotor activity assay in mice. ResearchGate. [Link]

  • Beuming, T., et al. (2015). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. [Link]

  • Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]

  • Li, Y., & Perry, D. C. (2012). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. PMC. [Link]

  • Eurofins. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins. [Link]

  • BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Schmidt, A. C., & Wightman, R. M. (2014). Microdialysis in the Rat Striatum: Effects of 24 h Dexamethasone Retrodialysis on Evoked Dopamine Release and Penetration Injury. ACS Publications. [Link]

  • PubChemLite. Piperazine, 1-ethyl-4-(1-(4-methoxyphenyl)-3-phenylpropyl)-, (z)-2-butenedioate (1:2). PubChemLite. [Link]

  • PubChem. 1-[2-(4-Methoxyphenyl)ethyl]piperidin-4-amine. PubChem. [Link]

  • Kim, H. R., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. MDPI. [Link]

  • Google Patents. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

Sources

A Guide to Reproducibility and Statistical Validation in Neuropharmacology: A Comparative Study Using 1-[2-(4-Methoxyphenyl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for ensuring the reproducibility and statistical validity of neuropharmacological experiments. We will move beyond rote protocol recitation to explore the causal logic behind experimental design, data analysis, and quality control. Using 1-[2-(4-Methoxyphenyl)ethyl]piperazine, a synthetic stimulant, as our primary test compound, we will establish a self-validating experimental system. For comparative context, we will use GBR 12909, a well-characterized high-affinity ligand for the dopamine transporter, as a reference compound.

The challenge of reproducibility is a well-documented issue in life sciences research. A 2016 Nature survey revealed that over 70% of biology researchers have been unable to reproduce the findings of other scientists.[1] This guide is designed to equip researchers, scientists, and drug development professionals with the tools and conceptual understanding necessary to produce robust, reliable, and reproducible data.

Section 1: Pre-Experimental Foundations for a Robust Study

Before a single pipette touches a reagent, the foundation for a reproducible experiment is laid. This phase involves meticulous planning, characterization of materials, and a clear definition of the research question.

The Test Compounds: Identity and Purity

The identity and purity of your test compounds are the most critical variables. An uncharacterized compound renders all subsequent data uninterpretable.

  • 1-[2-(4-Methoxyphenyl)ethyl]piperazine: This compound is more commonly known in non-clinical literature as para-Methoxyphenylpiperazine (pMeOPP or 4-MeOPP).[2] It is a piperazine derivative with stimulant effects, believed to act through the inhibition of reuptake and release of monoamine neurotransmitters.[2] Its metabolism primarily involves the CYP2D6 enzyme.[2]

  • Comparator - GBR 12909 (1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine): This is a potent and selective dopamine transporter (DAT) inhibitor.[3][4] Its well-defined pharmacology makes it an excellent positive control and reference for our comparative assay, allowing us to benchmark the activity of our test compound.

The first experimental step is not the biological assay itself, but the analytical verification of these compounds. Impurities, incorrect isomers, or degradation products can lead to off-target effects or inaccurate potency measurements.

The Biological System: Selecting an In Vitro Model

For this guide, we will focus on a common in vitro model for studying dopaminergic activity: Human Embryonic Kidney 293 (HEK293) cells stably transfected with the human dopamine transporter (hDAT).

Rationale:

  • Controlled Environment: A recombinant cell line provides a controlled system with high expression of the target protein (hDAT), minimizing the complexity and variability of native tissue preparations.

  • Assay Suitability: These cells are ideal for high-throughput screening and mechanistic studies, such as dopamine uptake inhibition assays.

It is critical to ensure the genetic stability and consistent expression of the target in the cell line used, as genetic drift in cultured cells can affect function and lead to reproducibility issues.[5]

Section 2: The Experimental Workflow: A Self-Validating Protocol

This section details the step-by-step methodologies, designed to be a self-validating system where quality control is integrated at every stage.

Experimental Workflow Overview

G cluster_0 Phase 1: Preparation & QC cluster_1 Phase 2: Biological Assay cluster_2 Phase 3: Data Analysis & Validation Compound Compound Acquisition (Test & Comparator) Purity Purity & Identity Verification (Protocol 2.1) Compound->Purity Stock Stock Solution Preparation & Quantification Purity->Stock Assay Dopamine Uptake Assay (Protocol 2.2) Stock->Assay Culture hDAT-HEK293 Cell Culture & Plating Culture->Assay Acquisition Data Acquisition (Scintillation Counting) Assay->Acquisition DoseResponse Dose-Response Curve Fitting (IC50 Determination) Acquisition->DoseResponse Validation Statistical Validation (Protocol 3.1 & 3.2) DoseResponse->Validation Report Interpretation & Reporting Validation->Report MSR_Concept cluster_0 Assay Result 1 cluster_1 Assay Result 2 cluster_2 Assay Result 3 a Compound A IC50 = 10 nM a->inv1 a->inv2 b Compound A IC50 = 15 nM Conclusion1 Conclusion: Results are NOT significantly different. (Good Reproducibility) b->Conclusion1 c Compound B IC50 = 45 nM Conclusion2 Conclusion: Results ARE significantly different. (True Potency Difference) c->Conclusion2 inv1->b inv1->b Ratio = 1.5x (Within MSR of 3.0) inv2->c inv2->c Ratio = 4.5x (Exceeds MSR of 3.0)

Caption: Logic diagram illustrating how the MSR distinguishes random assay variability from a true difference in compound potency.

Protocol 3.1: Assessing Intra- and Inter-Assay Variability

Rationale: This protocol quantifies the variability of the assay both within a single experiment (intra-assay) and between different experiments performed on different days (inter-assay). This is essential for calculating the MSR.

Procedure:

  • Intra-Assay Variability: On a single 96-well plate, run the full dose-response curve for the reference compound (GBR 12909) in triplicate. Calculate the IC₅₀ for each replicate curve.

  • Inter-Assay Variability: Repeat the entire experiment (Protocol 2.2) on three separate days. On each day, determine the IC₅₀ for GBR 12909.

  • Calculate Variability:

    • Calculate the mean, standard deviation (SD), and coefficient of variation (%CV) for the intra-assay replicate IC₅₀ values.

    • Calculate the mean, SD, and %CV for the inter-assay IC₅₀ values determined across the three days. A well-controlled assay typically has an inter-assay %CV of <20%.

Protocol 3.2: Calculating and Applying the Minimum Significant Ratio (MSR)

Rationale: This calculation provides a quantitative threshold for determining if the observed difference in potency between two compounds is a real biological effect or simply due to the inherent noise of the assay.

Procedure:

  • Using the inter-assay standard deviation (SD) of the log-transformed IC₅₀ values from Protocol 3.1, the MSR at 95% confidence is calculated as: MSR = 10^(2 * √2 * s) Where 's' is the standard deviation of the log₁₀(IC₅₀) values for the reference compound across multiple runs.

  • Application: Once calculated, the MSR is used as a benchmark. For example, if the MSR is 3.0, then for the IC₅₀ of Compound X to be considered significantly different from Compound Y, their ratio must be greater than 3.0 (e.g., IC₅₀ of Y / IC₅₀ of X > 3.0).

Section 4: Data Presentation and Interpretation

Transparently reporting data and the statistical methods used is crucial for reproducibility.

[5]#### Comparative Potency Data (Hypothetical Results)

The following table summarizes hypothetical data from three independent experiments.

CompoundExperiment 1 IC₅₀ (nM)Experiment 2 IC₅₀ (nM)Experiment 3 IC₅₀ (nM)Mean IC₅₀ (nM)Inter-Assay %CV
GBR 12909 (Ref.)5.24.56.15.2715.2%
1-[2-(4-M)ethyl]piperazine355421380385.38.6%

Statistical Validation Summary

ParameterValueInterpretation
Log₁₀(IC₅₀) SD (GBR 12909)0.065Standard deviation of the log-transformed reference IC₅₀ values.
MSR (95% Confidence) 2.2 The smallest potency ratio considered statistically significant.
Potency Ratio (Test/Ref)73.1(385.3 nM / 5.27 nM).

Interpretation: Based on our hypothetical data, the MSR for this assay was determined to be 2.2. The calculated potency ratio between our test compound (1-[2-(4-Methoxyphenyl)ethyl]piperazine) and the reference compound (GBR 12909) is 73.1. Since 73.1 is substantially greater than the MSR of 2.2, we can conclude with 95% confidence that 1-[2-(4-Methoxyphenyl)ethyl]piperazine is significantly less potent at the dopamine transporter than GBR 12909. This conclusion is robust and reproducible because it is based on a pre-defined statistical threshold that accounts for the inherent variability of the assay system.

Conclusion

Ensuring experimental reproducibility is an active process that begins with rigorous pre-experimental design and concludes with transparent, statistically validated data reporting. By implementing self-validating protocols, characterizing all reagents, and employing robust statistical metrics like the Minimum Significant Ratio, researchers can significantly increase confidence in their findings. The principles outlined in this guide, while demonstrated with a specific neuropharmacological example, are broadly applicable across all domains of in vitro biomedical research and are essential for the continued progress and integrity of scientific discovery.

References

  • Benchchem. (n.d.). Application Notes & Protocols: One-Pot Synthesis of Piperazines from 1,2-Diamine Derivatives.
  • MDPI. (2024, April 29). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives.
  • ResearchGate. (n.d.). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives | Request PDF.
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ATCC. (n.d.). Improving accuracy and reproducibility in life science research.
  • PMC. (2020, May 6). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor.
  • Wikipedia. (n.d.). para-Methoxyphenylpiperazine.
  • PubMed. (1991, August). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity.
  • PubMed. (2002, September 12). Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter.
  • PMC. (n.d.). Design and Synthesis of 2- and 3-Substituted-3-phenylpropyl Analogs of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl].
  • Semantic Scholar. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Dru.
  • YouTube. (2021, March 29). Reproducibility Assessment of In Vitro Screening Results.
  • ResearchGate. (2025, August 6). Synthesis and Biological Evaluation of Tropane-like 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine (GBR 12909) Analogues | Request PDF.
  • UC Berkeley Statistics Department. (n.d.). Measuring reproducibility of high-throughput experiments.
  • PMC. (2023, June 26). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies.
  • PMC. (2019, December 10). In Vitro Research Reproducibility: Keeping Up High Standards.
  • ResearchGate. (2025, May 14). Statistical Perspectives on Reproducibility: Definitions and Challenges.

Sources

Safety Operating Guide

Personal protective equipment for handling 1-[2-(4-Methoxyphenyl)ethyl]piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1-[2-(4-Methoxyphenyl)ethyl]piperazine Audience: Researchers, scientists, and drug development professionals.[1] Format: Operational Safety Guide (Senior Application Scientist perspective).

Executive Summary & Hazard Profiling

The "Invisible" Risk of Piperazine Derivatives As a Senior Application Scientist, I often see researchers treat piperazine intermediates as standard organic solids. This is a critical error. 1-[2-(4-Methoxyphenyl)ethyl]piperazine belongs to a class of N-substituted piperazines .[1] Unlike simple aryl-piperazines, the ethyl linker in this molecule breaks the conjugation between the nitrogen and the phenyl ring.

The Chemical Consequence: The piperazine nitrogen atoms in this specific molecule retain significant basicity (comparable to secondary/tertiary aliphatic amines).

  • Primary Hazard: Corrosivity/Severe Irritation . Upon contact with moisture (sweat, mucous membranes), this compound can generate a high pH micro-environment, leading to chemical burns that may not be immediately painful.

  • Secondary Hazard: Sensitization . Piperazine moieties are notorious respiratory and skin sensitizers. Repeated low-level exposure can lead to irreversible occupational asthma or contact dermatitis.

Operational Directive: Treat this substance as a Corrosive Solid/Liquid and a Sensitizer . Do not rely solely on "Irritant" classifications often found on generic SDSs for novel intermediates.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Protection ZoneRecommended EquipmentTechnical Justification
Ocular/Face Chemical Splash Goggles (Indirect Vent) + Face Shield (if handling liquids/solutions)Safety glasses are insufficient.[1] Basic amines can cause permanent corneal opacity. The face shield protects against "splash-back" when dissolving the base in acids.
Dermal (Hands) Double Nitrile Gloves (Min.[1] thickness: 5 mil outer / 4 mil inner)Why Nitrile? Latex is permeable to many organic amines. Why Double? The outer glove acts as a sacrificial layer. If the outer glove is splashed, strip it immediately; the inner glove maintains the barrier.
Respiratory Fume Hood (Primary) .[1] If working outside a hood (e.g., weighing), use P100/N95 Respirator with Organic Vapor (OV) cartridge.Piperazine dusts are potent sensitizers. Inhalation of the free base vapor (if liquid) requires OV protection due to the amine functional group.
Body Tyvek® Lab Coat (or chemically resistant apron) over standard cotton.[1]Cotton absorbs amines, holding them against the skin and increasing burn severity. A disposable, non-woven layer prevents this "wicking" effect.
PPE Decision Logic (DOT Diagram)

PPE_Logic Start Start: Assess State IsSolid Is it a Solid/Powder? Start->IsSolid IsLiquid Is it a Liquid/Solution? Start->IsLiquid DustRisk Risk: Inhalation Sensitization IsSolid->DustRisk Yes SplashRisk Risk: Corrosive Splash/Vapor IsLiquid->SplashRisk Yes SolidPPE Goggles + Double Nitrile + Fume Hood (or P100 Mask) DustRisk->SolidPPE Requirement LiquidPPE Goggles + Face Shield + Double Nitrile (Long Cuff) + Fume Hood SplashRisk->LiquidPPE Requirement

Caption: Logical flow for selecting PPE based on the physical state of the piperazine derivative.

Operational Protocols
A. Weighing & Transfer (The "Static" Danger)

Piperazine derivatives are often electrostatic. When you insert a spatula, the powder may "jump" onto your gloves or the balance bench.

  • Static Elimination: Use an ionizing bar or gun on the taring vessel before transfer.

  • The "Clean-Hand/Dirty-Hand" Rule:

    • Right Hand (Dirty): Holds the spatula/container. Never touches the balance door or notebook.

    • Left Hand (Clean): Operates the balance, opens doors, writes notes.

  • Post-Weighing Decontamination: Immediately wipe the balance area with a wet paper towel (water solubilizes the amine), followed by an ethanol wipe. Do not use ethanol first ; it may spread the solid without dissolving it effectively if it's a salt form.

B. Solubilization (Exothermic Risk)

If you are converting the free base to a salt (e.g., adding HCl):

  • Cooling: Chill the receiving solvent in an ice bath.

  • Addition: Add the acid dropwise. The neutralization of the basic piperazine nitrogen is exothermic and can cause "bumping" or splashing of corrosive liquid.

Emergency Response & Spill Management

Self-Validating System: Your spill kit must be pre-packed with materials proven to neutralize amines.[1] Standard "universal" absorbents are often insufficient for neutralizing pH.

Spill Cleanup Workflow

Spill_Response Alert 1. Alert & Isolate PPE_Up 2. Don Full PPE (Resp + Double Glove) Alert->PPE_Up Contain 3. Contain with Sand/Vermiculite PPE_Up->Contain Neutralize 4. Apply Weak Acid (Citric Acid/Vinegar) Contain->Neutralize Collect 5. Collect as Hazardous Waste Neutralize->Collect Clean 6. Wash Area (Soap + Water) Collect->Clean

Caption: Step-by-step response for amine spills. Note the neutralization step (Step 4) is critical for pH safety.

Specific First Aid:

  • Eye Contact: Flush for minimum 15 minutes .[2][3][4][5] Time is tissue. The high pH causes saponification of corneal lipids (melting the eye surface). Transport to ER immediately.

  • Skin Contact: Wash with soap and water.[2][3][4][5][6][7] Do not use vinegar on skin (exothermic reaction can worsen thermal injury).

Disposal & Waste Management
  • Categorization: Classify as "Basic Organic Waste" (if free base) or "Organic Solid - Toxic" (if salt).[1]

  • Segregation: Never mix with oxidizers (e.g., nitric acid waste). Piperazines can form nitrosamines (potent carcinogens) in the presence of nitrosating agents.

  • Container: High-density polyethylene (HDPE) is preferred.[1] Glass is acceptable but prone to breakage.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-(4-Methoxyphenyl)piperazine (Structural Analog). Retrieved from [Link][1]

    • Note: Used for "Read-Across" hazard identification regarding piperazine irritation/sensitization profiles.[1]

  • European Chemicals Agency (ECHA). Substance Information: Piperazine.[8] Retrieved from [Link][1]

    • Source for respiratory sensitization data common to the piperazine pharmacophore.[1]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (29 CFR 1910.132). Retrieved from [Link][1]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.